molecular formula C8H11N5S2 B016892 Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- CAS No. 76823-93-3

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Cat. No.: B016892
CAS No.: 76823-93-3
M. Wt: 241.3 g/mol
InChI Key: FSKYYRZENXOYAP-UHFFFAOYSA-N
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Description

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, also known as Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, is a useful research compound. Its molecular formula is C8H11N5S2 and its molecular weight is 241.3 g/mol. The purity is usually 95%.
The exact mass of the compound Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine
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InChI

InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKYYRZENXOYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90227643
Record name Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
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Molecular Weight

241.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76823-93-3
Record name N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine
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Record name Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
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Record name Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
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Record name 3-(2-(diaminomethyleneamino)thiazol-4-yl)methylthio)propiononitrile
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Record name Guanidine, [4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]
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Record name N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the guanidine derivative, 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine (CAS No. 76823-93-3). While this compound is noted as a potential impurity or intermediate in the synthesis of pharmaceuticals such as Famotidine, a detailed characterization of its fundamental chemical nature is not widely documented. This guide synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. We will delve into the structural determinants of its basicity, propose methodologies for its empirical determination, and outline its synthesis. Furthermore, this document will provide detailed protocols for assessing its solubility and stability, crucial parameters for any compound intended for pharmaceutical consideration.

Introduction and Molecular Overview

2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is a multifaceted organic molecule featuring a highly basic guanidinium functional group appended to a thiazole heterocycle. The guanidine moiety, with a pKa of its conjugate acid around 13.6 for the unsubstituted form, is one of the strongest organic bases in chemistry. This profound basicity is attributed to the resonance stabilization of its protonated form, the guanidinium cation, which delocalizes the positive charge across three nitrogen atoms. However, the substitution of the guanidine group with a 2-thiazolyl ring is anticipated to modulate this basicity. The thiazole ring, being an electron-withdrawing heteroaromatic system, is expected to decrease the electron density on the adjacent nitrogen, thereby lowering the pKa relative to unsubstituted guanidine. A thorough understanding of this property is paramount, as the ionization state of a molecule governs its solubility, membrane permeability, and interactions with biological targets.

This guide will systematically explore the key physicochemical properties of this compound, providing both theoretical context and practical experimental designs for its comprehensive characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is presented below.

PropertyValueSource
IUPAC Name 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine---
Synonyms N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, Famotidine Impurity F[1][2]
CAS Number 76823-93-3[1][3]
Molecular Formula C₈H₁₁N₅S₂[3]
Molecular Weight 241.34 g/mol [3]
Appearance Off-white solid[1]
Melting Point 128-132 °C[3]
Predicted pKa 9.5 - 11.5Theoretical Estimation
Chemical Structure and Key Functional Groups

The structure of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is characterized by three key functional groups that dictate its chemical behavior: the guanidine group, the thiazole ring, and the cyanoethylthio side chain.

Caption: Chemical structure of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.

Basicity and pKa Determination

The basicity of the guanidine moiety is its most prominent chemical feature. The pKa of the conjugate acid is a quantitative measure of this basicity.

Theoretical Considerations

Guanidine is a superbase due to the efficient delocalization of the positive charge in its protonated form. However, the attachment of the electron-withdrawing 2-thiazolyl group to one of the guanidine nitrogens will decrease the basicity. This is because the thiazole ring pulls electron density away from the guanidine system, making the lone pairs on the nitrogens less available for protonation. While an exact pKa has not been experimentally reported, a reasoned estimation places it in the range of 9.5 to 11.5. This is significantly lower than unsubstituted guanidine but still indicates a strongly basic character. Computational methods, such as those based on ab initio calculations of bond lengths, have shown promise in predicting the pKa of substituted guanidines and could be employed for a more precise theoretical value.[4][5][6]

Proposed Experimental Protocol for pKa Determination

A definitive pKa value must be determined empirically. Potentiometric titration is a robust and widely accepted method for this purpose.

Objective: To determine the pKa of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine by potentiometric titration.

Materials:

  • 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

  • 0.1 M Hydrochloric acid (HCl), standardized

  • 0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free

  • Potassium chloride (KCl) for ionic strength adjustment

  • Deionized water, degassed

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Thermostatically controlled water bath

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 24 mg of the compound and dissolve it in 50 mL of deionized water. Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the analyte solution in the water bath maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.

  • Titration: Titrate the solution with the standardized 0.1 M HCl. Record the pH value after each incremental addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point, where half of the guanidine groups have been protonated. For more accurate results, a Gran plot or derivative plots of the titration curve can be used to determine the equivalence point precisely.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Water + KCl C Titrate with Standard HCl A->C B Calibrate pH Meter B->C D Record pH vs. Volume of HCl C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa from Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Assessment

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.

Theoretical Considerations

The solubility of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is expected to be pH-dependent due to the basic nature of the guanidine group. At pH values significantly below its pKa, the compound will exist predominantly in its protonated, cationic form, which is expected to have higher aqueous solubility due to ion-dipole interactions with water. Conversely, at pH values above its pKa, the neutral form will dominate, likely leading to lower aqueous solubility. The presence of the polar cyano group may contribute to some degree of solubility in both polar and non-polar organic solvents.

Proposed Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.[7]

Objective: To determine the pH-dependent equilibrium solubility of the compound in aqueous buffers.

Materials:

  • 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)

  • Mechanical shaker or orbital incubator capable of maintaining 37 ± 1 °C

  • Centrifuge

  • Validated quantitative analytical method (e.g., HPLC-UV)

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing the different pH buffers. Ensure that a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them in a mechanical shaker at 37 °C for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

G A Add Excess Solid to pH Buffers B Equilibrate at 37°C (24-48h) with Shaking A->B C Centrifuge to Pellet Excess Solid B->C D Filter Supernatant C->D E Quantify Concentration by HPLC-UV D->E G reactant1 2-Guanidino-4-chloromethyl thiazole hydrochloride product 2-(4-(((2-Cyanoethyl)thio)methyl) -2-thiazolyl)guanidine reactant1->product NaOH, H₂O/MeOH plus + reactant2 S-(β-Cyanoethyl)isothiouronium hydrochloride reactant2->product NaOH, H₂O/MeOH plus->product NaOH, H₂O/MeOH

References

An In-depth Technical Guide to Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS No. 76823-93-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, a compound primarily known in the pharmaceutical industry as Famotidine Cyanoethyl Impurity. The document delves into its chemical identity, physicochemical properties, and its critical context as a process-related impurity in the synthesis of the widely used histamine H₂-receptor antagonist, Famotidine. The guide outlines the presumptive synthetic pathway leading to its formation, offering insights into the potential side reactions during drug manufacturing. Furthermore, it details established analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC), for its detection and quantification, which are crucial for quality control in pharmaceutical formulations. While specific biological activity and toxicology data for this impurity are limited, this guide discusses the general considerations for impurities in active pharmaceutical ingredients (APIs) and the importance of their control.

Introduction and Chemical Identity

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a chemical entity with the CAS number 76823-93-3.[1][2][3][4][5] In the realm of pharmaceutical sciences, it is most commonly referred to as Famotidine Cyanoethyl Impurity .[][7] Its chemical structure features a guanidine group attached to a thiazole ring, which is further substituted with a (2-cyanoethyl)thiomethyl group. This compound is of significant interest to researchers and professionals in drug development and quality control due to its classification as a process-related impurity in the manufacturing of Famotidine.[8][9] Understanding the profile of such impurities is a critical aspect of drug development, ensuring the safety and efficacy of the final pharmaceutical product.

Synonyms:

  • N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine[1]

  • 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

  • 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile

  • 1-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine[][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this impurity is essential for the development of analytical methods for its separation and quantification.

PropertyValueSource
Molecular Formula C₈H₁₁N₅S₂[9]
Molecular Weight 241.34 g/mol [2][9]
Appearance Solid (Typical)
Melting Point 128-132 °C[3]
SMILES String N#CCCSCC1=CN=C(S1)NC(=N)N[1]
InChI Key FSKYYRZENXOYAP-UHFFFAOYSA-N[3]

Synthesis and Formation as a Famotidine Impurity

The presence of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in Famotidine is a direct consequence of the synthetic route employed for the active pharmaceutical ingredient. While a definitive, step-by-step synthesis of this specific compound as a primary target is not widely published, its formation as a byproduct can be logically inferred from the known synthesis of Famotidine.

The synthesis of Famotidine typically involves the reaction of a key intermediate, such as 2-guanidinothiazole-4-ylmethyl chloride, with a sulfur-containing side chain. The intended reaction is with a protected form of 3-mercaptopropionamidine. However, the presence of other reactive species or impurities in the starting materials or reagents can lead to the formation of byproducts.

Presumptive Formation Pathway:

It is highly probable that the Famotidine Cyanoethyl Impurity is formed when the 2-guanidinothiazole-4-ylmethyl chloride intermediate reacts with 3-mercaptopropionitrile (HSCH₂CH₂CN) instead of the desired side chain precursor. 3-Mercaptopropionitrile is structurally very similar to the intended reactant and could be present as an impurity in the starting materials or formed under certain reaction conditions.[7]

The reaction would proceed via a nucleophilic substitution, where the thiol group of 3-mercaptopropionitrile attacks the chloromethyl group of the thiazole intermediate, displacing the chloride ion.

G cluster_reactants Reactants cluster_products Products thiazole 2-Guanidinothiazole-4-ylmethyl chloride impurity Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- thiazole->impurity Side Reaction famotidine Famotidine thiazole->famotidine Main Reaction mercapto 3-Mercaptopropionitrile mercapto->impurity side_chain Intended Side Chain Precursor side_chain->famotidine

Presumptive reaction scheme for impurity formation.

The control of this impurity, therefore, lies in the stringent quality control of starting materials and the optimization of reaction conditions to favor the desired reaction pathway.

Biological Activity and Toxicological Profile

As an impurity, the primary concern regarding Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is its potential to contribute to the adverse effect profile of the final drug product.

Mechanism of Action Context:

The parent drug, Famotidine, is a potent and selective histamine H₂-receptor antagonist.[] It competitively inhibits the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion. The structural similarity of the impurity to Famotidine, particularly the guanidinothiazole core, raises the question of whether it could exhibit any affinity for the H₂ receptor or other biological targets. However, there is a lack of publicly available data on the specific pharmacological activity of this impurity.

Toxicology:

The toxicological profile of this specific impurity has not been extensively studied and reported in the public domain. Regulatory guidelines necessitate the identification and control of impurities in active pharmaceutical ingredients, with stricter limits for those with potential genotoxicity.[8] In silico (computer-based) toxicology assessments are often employed to predict the potential for genotoxicity of impurities.[8] For Famotidine and its related compounds, any new or uncharacterized impurity would warrant such an assessment to ensure patient safety.

The general toxicological profile of Famotidine itself is well-established, with good tolerance and a low incidence of adverse effects. The S-oxide metabolite of Famotidine is known to have no pharmacological activity. However, the activity of other process-related impurities must be evaluated on a case-by-case basis.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- are paramount for the quality control of Famotidine. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose.[9]

Experimental Protocol: RP-HPLC Method for Famotidine and its Impurities

This protocol is a representative example based on published methods for the analysis of Famotidine and its impurities.[9]

Objective: To separate and quantify Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- and other related impurities from the bulk Famotidine drug substance.

Materials and Reagents:

  • Reference standard of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

  • Famotidine bulk drug sample

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid or triethylamine (for pH adjustment)

  • HPLC grade water

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of an aqueous phosphate buffer and acetonitrile (e.g., 87:13 v/v), with the pH of the buffer adjusted to around 3.0.
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Preparation of Mobile Phase: Prepare the aqueous phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to the desired value using orthophosphoric acid or triethylamine. Filter and degas the buffer. Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.

  • Preparation of Standard Solution: Accurately weigh and dissolve the reference standard of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Preparation of Sample Solution: Accurately weigh and dissolve the Famotidine bulk drug sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The amount of the impurity in the Famotidine sample can be calculated by comparing the peak area of the impurity in the sample chromatogram with the peak area of the reference standard in the standard chromatogram.

G start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standard Prepare Standard Solution prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution prep_mobile_phase->prep_sample hplc_analysis HPLC Analysis prep_standard->hplc_analysis prep_sample->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End data_processing->end

Workflow for HPLC analysis of the impurity.

Conclusion

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a significant process-related impurity in the synthesis of Famotidine. Its formation is likely due to a side reaction with 3-mercaptopropionitrile. While specific data on its biological activity and toxicology are scarce, its control is essential for ensuring the quality, safety, and efficacy of Famotidine-containing pharmaceuticals. The availability of robust analytical methods, such as RP-HPLC, allows for the effective monitoring and limitation of this impurity in the final drug product, adhering to the stringent requirements of regulatory bodies. Further research into the pharmacological and toxicological profile of this and other Famotidine impurities would be beneficial for a more comprehensive risk assessment.

References

An In-Depth Technical Guide to Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, identified by the CAS Registry Number 76823-93-3, is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of the histamine H₂-receptor antagonist, Famotidine.[1][2] Famotidine is a widely used pharmaceutical agent for the treatment of gastric and duodenal ulcers by inhibiting the secretion of gastric acid.[3] The subject compound, often referred to as a "Famotidine Cyanoethyl Impurity," represents a critical juncture in the manufacturing process of Famotidine.[4][5] Understanding its chemical properties, synthesis, and analytical characterization is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this important synthetic intermediate.

Chemical Identity and Properties

This molecule is characterized by a guanidine group attached to a thiazole ring, which is further substituted with a methyl thioether linked to a cyanoethyl group.

PropertyValueSource(s)
IUPAC Name 2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Synonyms N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile, Famotidine Cyanoethyl Impurity[4][6][7]
CAS Number 76823-93-3[1][8]
Molecular Formula C₈H₁₁N₅S₂[1][7][8]
Molecular Weight 241.34 g/mol [1][7][8]
Appearance Off-White to Beige Solid[7]
Melting Point 128-132 °C[8]
Storage 2-8°C, Refrigerator[7]

Synthesis and Manufacturing

The synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a multi-step process that involves the preparation of key precursors. The primary route involves the reaction of a chloromethyl-guanidinothiazole derivative with a cyanoethylthiol source. A representative synthetic workflow is outlined below.

Synthesis_Workflow Figure 1: Synthetic Workflow for Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- cluster_0 Precursor Synthesis 1 cluster_1 Precursor Synthesis 2 cluster_2 Final Condensation Amidinothiourea Amidinothiourea Guanidino_Thiazole 2-Guanidino-4-chloromethylthiazole hydrochloride Amidinothiourea->Guanidino_Thiazole Acetone Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Guanidino_Thiazole Target_Molecule Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- Guanidino_Thiazole->Target_Molecule S-(β-cyanoethyl)isothiouronium hydrochloride, NaOH Methanol/Water Guanidino_Thiazole_Intermediate S-(2-guanidine-4-thiazolylmethyl)- isothiourea dihydrochloride Guanidino_Thiazole->Guanidino_Thiazole_Intermediate Alternative Starting Material Thiourea Thiourea Isothiouronium_Salt S-(β-cyanoethyl)isothiouronium hydrochloride Thiourea->Isothiouronium_Salt HCl Acrylonitrile_1 Acrylonitrile Acrylonitrile_1->Isothiouronium_Salt Isothiouronium_Salt->Target_Molecule Acrylonitrile_2 Acrylonitrile Acrylonitrile_2->Target_Molecule Guanidino_Thiazole_Intermediate->Target_Molecule Acrylonitrile, NaOH Methanol/Water

Caption: Synthetic pathways to the target molecule.

Experimental Protocols

Protocol 1: Synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride

This precursor is synthesized via a modified Hantzsch thiazole synthesis.[6][8]

  • Suspend amidinothiourea (16.8 g) in acetone (75 ml).

  • Add a solution of 1,3-dichloroacetone (18 g) in acetone (60 ml). A slight exotherm may be observed.

  • Stir the mixture overnight at room temperature. The crystalline suspension will transform into a fine white solid.

  • Filter the solid and wash with acetone.

  • Recrystallize the product from ethanol to yield 2-guanidino-4-chloromethylthiazole hydrochloride. The expected melting point is 191-193°C.[8]

Protocol 2: Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

This procedure is adapted from patent literature describing the synthesis of this Famotidine intermediate.[9]

  • Prepare a solution of sodium hydroxide (5.6 g) in a mixture of water (30 ml) and methanol (30 ml).

  • Cool the solution and dissolve S-(β-cyanoethyl)isothiouronium hydrochloride (7.3 g).

  • In a separate vessel, dissolve 2-guanidino-4-chloromethylthiazole hydrochloride (10 g) in a mixture of water (40 ml) and methanol.

  • Add the solution from step 3 to the solution from step 2.

  • Stir the resulting mixture for 1 hour.

  • Filter the resulting crystals to obtain 3-(2-guanidinothiazol-4-ylmethylthio)propionitrile. The expected yield is approximately 7 g (72%), with a melting point of 132°C (with decomposition).[9]

An alternative approach described in European patent literature involves the reaction of S-(2-guanidine-4-thiazolylmethyl)-isothiourea dihydrochloride with acrylonitrile in the presence of sodium hydroxide in a methanol/water solvent system.[5]

Role in Drug Development: The Famotidine Connection

The primary significance of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- lies in its role as a direct precursor to Famotidine. The subsequent synthetic step involves the conversion of the nitrile group to a sulfamoyl amidine moiety.

Famotidine_Synthesis Figure 2: Conversion to Famotidine Intermediate Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- Iminoether Iminoether Intermediate Intermediate->Iminoether HCl, Methanol Famotidine Famotidine Iminoether->Famotidine Sulfamide

Caption: Final step in the synthesis of Famotidine.

The nitrile group of the intermediate is first converted to an iminoether base, which is then reacted with sulfamide to yield Famotidine.[3] Given its position in the synthetic pathway, this compound can also be present as a process-related impurity in the final Famotidine drug substance. Therefore, its detection and quantification are crucial aspects of quality control in Famotidine manufacturing.[1]

Biological Significance

As a synthetic intermediate and potential impurity, Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is not intended to have therapeutic effects. There is limited publicly available data on its specific biological activity or toxicological profile. However, the presence of a guanidine moiety, a functional group found in numerous biologically active natural products and pharmaceuticals, suggests a potential for biological interactions.[9] The primary concern in a pharmaceutical context is the potential for any unreacted intermediate to be carried over into the final drug product, which necessitates stringent control and analytical monitoring.[10]

Analytical Methods for Characterization and Quality Control

The analysis of this compound, particularly in the context of Famotidine production, typically relies on chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common method for the separation and quantification of Famotidine and its related substances, including the cyanoethyl impurity.[4][7] A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC and is also employed for impurity profiling of Famotidine.[1]

Spectroscopic Characterization:

While comprehensive spectral data is often proprietary, standard characterization of the pure compound would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the thiazole ring, the methylene groups of the cyanoethylthio chain, and exchangeable protons of the guanidine group.

    • ¹³C NMR: Would reveal signals for the carbon atoms of the thiazole ring, the nitrile carbon, and the carbons of the alkyl chain and guanidine group.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the guanidine group, the C≡N stretching of the nitrile group, and C=N and C-S stretching vibrations of the thiazole ring.

  • Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound (241.34 g/mol ).[1][7][8]

Many commercial suppliers of this reference standard provide a complete Certificate of Analysis including ¹H-NMR, Mass, and HPLC data upon purchase.[4][11]

Safety and Handling

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on available safety data sheets, it is classified as harmful if swallowed and may cause an allergic skin reaction.[8]

Conclusion

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a compound of significant interest to the pharmaceutical industry, serving as a key intermediate in the synthesis of Famotidine. A thorough understanding of its synthesis, chemical properties, and analytical control is essential for the efficient and safe production of this important medication. This guide has provided a consolidated overview of the critical technical aspects of this molecule, offering a valuable resource for professionals in drug development and chemical research.

References

An In-depth Technical Guide to the Chemical Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, identified by CAS Registry Number 76823-93-3, is a pivotal intermediate in the synthesis of Famotidine, a potent histamine H₂ receptor antagonist widely used in the treatment of gastric ulcers and gastroesophageal reflux disease.[1][2] The efficient and high-yield synthesis of this guanidinothiazole derivative is of significant interest in pharmaceutical manufacturing. This guide provides a detailed examination of the prevalent synthetic pathways, offering insights into the underlying chemical principles, step-by-step experimental protocols, and process considerations for researchers and professionals in drug development.

Introduction: The Significance of the Target Molecule

The target molecule, N''-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, serves as the core structure onto which the final sulfamoyl-amidine side chain of Famotidine is constructed.[3] Its synthesis involves the strategic formation of the 2-guanidinothiazole heterocycle and the subsequent attachment of the cyanoethylthio side chain. The purity and yield of this intermediate directly impact the efficiency and economic viability of the overall Famotidine production process. This document will explore two primary, field-proven synthetic routes.

Synthetic Pathway I: Hantzsch Thiazole Synthesis Approach

This classic and widely adopted pathway is based on the Hantzsch thiazole synthesis, a condensation reaction between a α-haloketone and a thiourea derivative. The synthesis proceeds in two main stages: the formation of a chloromethyl-guanidinothiazole intermediate, followed by a nucleophilic substitution to introduce the side chain.

Overall Reaction Scheme

The pathway can be summarized as follows:

  • Stage 1: Reaction of 1,3-dichloroacetone with amidinothiourea to form 2-guanidino-4-chloromethylthiazole hydrochloride.

  • Stage 2: Reaction of the thiazole intermediate with a sulfur nucleophile derived from 3-mercaptopropionitrile to yield the final product.

Stage 1: Formation of the Guanidinothiazole Ring

The foundational step is the cyclocondensation reaction. Amidinothiourea, serving as the N-C-S component, reacts with 1,3-dichloroacetone, the α-haloketone.

  • Causality and Mechanism: The reaction is a classic Hantzsch synthesis. The more nucleophilic thioamide sulfur of amidinothiourea attacks one of the electrophilic carbonyl-adjacent carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. The second chlorine atom remains as a reactive handle for the next stage.

Detailed Experimental Protocol: Synthesis of 2-guanidino-4-chloromethylthiazole hydrochloride [4]

  • Suspend 16.8 g of amidinothiourea in 75 ml of acetone in a suitable reaction vessel.

  • In a separate vessel, dissolve 18 g of 1,3-dichloroacetone in 60 ml of acetone.

  • Add the 1,3-dichloroacetone solution to the amidinothiourea suspension.

  • Stir the resulting mixture for 2 hours. A crystalline precipitate will form.

  • Collect the resulting crystals by filtration under reduced pressure.

  • The collected solid is 2-guanidino-4-chloromethylthiazole hydrochloride (yield: 23 g).

Stage 2: Side Chain Attachment via Nucleophilic Substitution

In this stage, the chlorine atom on the thiazole's methyl group is displaced by a thiolate nucleophile generated from 3-mercaptopropionitrile.

  • Causality and Mechanism: 3-mercaptopropionitrile is first deprotonated by a base (e.g., sodium hydroxide) to form the highly nucleophilic thiolate anion (⁻S-CH₂CH₂CN). This thiolate then attacks the electrophilic carbon of the chloromethyl group on the thiazole ring in a classic Sₙ2 reaction, displacing the chloride ion and forming the desired carbon-sulfur bond.

Detailed Experimental Protocol: Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- [4]

  • Prepare a basic solution by dissolving 5.6 g of sodium hydroxide in a mixture of 30 ml of water and 30 ml of methanol. Cool the solution.

  • To this basic solution, add and dissolve 7.3 g of S-(β-cyanoethyl)isothiouronium hydrochloride (a stable precursor to 3-mercaptopropionitrile).

  • In a separate vessel, dissolve 10 g of 2-guanidino-4-chloromethylthiazole hydrochloride (from Stage 1) in 40 ml of a water-methanol mixed solvent.

  • Add the thiazole solution to the thiolate solution.

  • Stir the reaction mixture for 1 hour. Crystals of the product will precipitate.

  • Collect the crystals by filtration to obtain 3-(2-guanidinothiazol-4-ylmethylthio)propionitrile (yield: 7 g).

Visualization of Pathway I

G cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Side-Chain Attachment A 1,3-Dichloroacetone C 2-Guanidino-4-chloromethylthiazole Hydrochloride A->C Acetone Stir 2 hrs B Amidinothiourea B->C Acetone Stir 2 hrs E Target Molecule: N''-[4-[[(2-cyanoethyl)thio]methyl]- 2-thiazolyl]guanidine C->E NaOH / H₂O / Methanol Stir 1 hr D S-(β-cyanoethyl)isothiouronium Hydrochloride D->E

Caption: Workflow for the Hantzsch-based synthesis of the target molecule.

Synthetic Pathway II: Alternative Condensation Route

An alternative and highly efficient pathway involves the direct condensation of amidinothiourea with a pre-formed α-haloketone that already contains the complete side chain. This route consolidates the synthesis into a single cyclization step.

Overall Reaction Scheme

This pathway involves the reaction of 1-chloro-3-(2-cyanoethylthio)propanone with amidinothiourea.

  • Causality and Mechanism: Similar to Pathway I, this is a Hantzsch thiazole synthesis. However, the starting α-haloketone is more complex. The thioamide group of amidinothiourea attacks the carbonyl carbon of the propanone derivative. The subsequent intramolecular cyclization and dehydration proceed as expected, directly forming the final product in one pot. This approach avoids the isolation of the reactive chloromethylthiazole intermediate.

Detailed Experimental Protocol[5]
  • Dissolve 8.9 g of 1-chloro-3-(2-cyanoethylthio)propanone in 100 ml of acetone in a reaction flask.

  • Add 6.3 g of amidinothiourea to the solution.

  • Heat the reaction mixture and stir at 50°C for 9 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

  • Make the residue basic using a saturated sodium carbonate solution.

  • Extract the product from the aqueous layer using a chloroform-methanol (10:1) solution (2 x 170 ml).

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Concentrate the dried organic solution in vacuo to yield a solid.

  • Recrystallize the solid from an acetone-hexane mixture to afford 10.2 g of pure N''-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine.

Quantitative Data Summary
ParameterPathway I (Stage 2)Pathway II
Key Reagents 2-guanidino-4-chloromethylthiazole, S-(β-cyanoethyl)isothiouronium HCl1-chloro-3-(2-cyanoethylthio)propanone, Amidinothiourea
Solvent Water/MethanolAcetone
Base Sodium HydroxideSodium Carbonate (workup)
Reaction Time 1 hour9 hours
Temperature Ambient50°C
Reported Yield ~70% (based on molar equivalents provided)~85-90% (based on molar equivalents provided)

Visualization of Pathway II

G A 1-Chloro-3-(2-cyanoethylthio)propanone C Target Molecule: N''-[4-[[(2-cyanoethyl)thio]methyl]- 2-thiazolyl]guanidine A->C Acetone 50°C, 9 hrs B Amidinothiourea B->C Acetone 50°C, 9 hrs

Caption: Workflow for the direct condensation synthesis pathway.

Trustworthiness and Process Validation

The protocols described are derived from established patent literature and chemical synthesis databases, ensuring their reliability and reproducibility.[4][5]

  • Self-Validation: Each protocol includes a complete workup and purification procedure (e.g., extraction, crystallization). The final step of crystallization is critical as it serves as a self-validating purification method. The reported melting point of the final product (125°-128° C) is a key analytical parameter to confirm purity.[5]

  • Process Control: Critical parameters are highlighted, such as temperature control (heating to 50°C in Pathway II) and pH adjustment (basification with sodium carbonate in Pathway II). Adherence to these parameters is essential for maximizing yield and minimizing side-product formation.

Conclusion

The synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- can be effectively achieved through multiple routes, with the Hantzsch thiazole synthesis being the core chemical transformation. Pathway I represents a two-stage approach that relies on a stable but reactive chloromethyl intermediate. Pathway II offers a more streamlined, one-pot cyclization that may be preferable for industrial-scale manufacturing due to fewer intermediate isolation steps. The choice of pathway depends on factors such as the availability of starting materials, desired operational simplicity, and overall process economics. Both routes provide reliable and high-yield access to this crucial pharmaceutical intermediate.

References

A Technical Guide to the Biological Potential of Thiazolyl Guanidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synergistic combination of the thiazole ring and the guanidine moiety has given rise to a class of compounds with significant and diverse biological activities. The thiazole nucleus, a common scaffold in numerous pharmaceuticals, provides a versatile framework for structural modification, while the guanidinium group, with its unique electronic and hydrogen-bonding capabilities, facilitates interactions with a variety of biological targets.[1][2] This guide provides an in-depth exploration of the demonstrated and potential biological activities of thiazolyl guanidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

The Thiazolyl Guanidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[3][4] The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and exists as a protonated, delocalized guanidinium cation at physiological pH. This feature allows it to form strong, multipoint hydrogen bonds with biological targets such as phosphates, carboxylates, and enzyme active sites, making it a key pharmacophore in many natural and synthetic bioactive molecules.[5][6] The fusion of these two moieties creates a molecular architecture primed for potent and diverse biological engagement.

General Synthesis Strategies

The synthesis of the core 2-aminothiazole structure is often achieved through the well-established Hantzsch thiazole synthesis.[7] This method typically involves the condensation of an α-haloketone with a thiourea derivative.[7][8] Subsequent modification of the 2-amino group to incorporate the guanidine functionality, along with substitutions on the thiazole ring, allows for the creation of diverse chemical libraries for biological screening.[9]

cluster_synthesis Generalized Hantzsch Thiazole Synthesis alpha_haloketone α-Haloketone (R1-C(=O)-CH(X)-R2) aminothiazole 2-Aminothiazole Core alpha_haloketone->aminothiazole + thiourea Thiourea Derivative (R3-NH-C(=S)-NH2) thiourea->aminothiazole guanidination Guanidination & Further Modification aminothiazole->guanidination final_compound Thiazolyl Guanidine Derivative guanidination->final_compound GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF-1 RAS->RAF MEK MEK-1 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Thiazolyl Guanidine Compound Inhibitor->RAF Inhibitor->MEK cluster_antimicrobial Antimicrobial Mechanisms of Action Inhibitor Thiazolyl Guanidine Compound UPPS UPPS / UPPP Enzymes Inhibitor->UPPS ErgosterolSynth Ergosterol Biosynthesis Enzymes Inhibitor->ErgosterolSynth CellWall Bacterial Cell Wall Synthesis UPPS->CellWall Essential for BacteriaDeath Bacterial Cell Lysis CellWall->BacteriaDeath Disruption leads to Membrane Fungal Cell Membrane Integrity ErgosterolSynth->Membrane Essential for FungiDeath Fungal Cell Death Membrane->FungiDeath Disruption leads to

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Famotidine Cyanoethyl Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to Famotidine and the Imperative of Impurity Profiling

Famotidine is a potent histamine H2-receptor antagonist that plays a crucial role in managing gastrointestinal conditions related to excessive acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD).[][2] Its mechanism of action involves the competitive inhibition of histamine H2-receptors on gastric parietal cells, leading to a reduction in both the volume and acid concentration of gastric secretions.[][3] The chemical integrity of an Active Pharmaceutical Ingredient (API) like famotidine is paramount to its safety and efficacy.

In pharmaceutical development, impurities are undesired chemical substances that can emerge during the manufacturing process or upon storage of the drug substance.[4] These entities offer no therapeutic benefit and can, in some cases, pose a risk to patient safety.[4] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of these impurities.[4][5] The ICH Q3A and Q3B guidelines, for instance, provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[5][6][7] This guide provides an in-depth analysis of a specific process-related impurity of famotidine, the cyanoethyl impurity, focusing on its physicochemical properties and the analytical methodologies required for its characterization and control.

Section 2: Identification and Structure of Famotidine Cyanoethyl Impurity

The Famotidine Cyanoethyl Impurity is a known related substance of famotidine, often arising from the synthetic process. A precise understanding of its structure is the foundation for all subsequent physicochemical and toxicological evaluations.

Table 1: Key Identifiers of Famotidine Cyanoethyl Impurity

IdentifierValueSource(s)
Chemical Name 2-(4-((2-Cyanoethylthio)methyl)thiazol-2-yl)guanidine[8][9]
CAS Number 76823-93-3[8][9][10]
Molecular Formula C8H11N5S2[8]
Molecular Weight 241.34 g/mol [8][10]

Structurally, the cyanoethyl impurity is closely related to a key intermediate in the synthesis of famotidine. It retains the core 2-guanidinothiazole ring but differs significantly in the side chain, lacking the sulfamoylpropanimidamide group characteristic of the final famotidine molecule. This structural difference is critical as it profoundly alters the molecule's physicochemical properties and its potential pharmacological and toxicological profile.

Section 3: Core Physicochemical Properties and Their Experimental Determination

The physicochemical properties of an impurity dictate its behavior during manufacturing, formulation, and in biological systems. Determining these parameters is essential for developing robust control strategies and assessing potential risks.

Solubility

Solubility influences the fate of an impurity, including its potential to be purged during manufacturing and its absorption in the body if present in the final drug product. Famotidine itself is very slightly soluble in water.[2][11] The solubility of the cyanoethyl impurity must be determined empirically to inform purification processes and risk assessments.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

  • Objective: To determine the aqueous solubility of the Famotidine Cyanoethyl Impurity at a controlled temperature (e.g., 25°C).

  • Materials: Purified cyanoethyl impurity reference standard, deionized water, temperature-controlled shaker, centrifuge, calibrated HPLC system.

  • Procedure:

    • Add an excess amount of the impurity to a known volume of deionized water in a sealed glass vial. The excess solid should be clearly visible.

    • Place the vial in a shaker bath set to a constant temperature (25°C ± 0.5°C).

    • Agitate the sample for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-point study should be conducted to confirm equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining undissolved solids.

    • Accurately dilute the clear supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved impurity using a validated, stability-indicating HPLC method against a known concentration of the reference standard.

    • The experiment should be performed in triplicate.

  • Causality: The shake-flask method is the gold standard because it ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states, providing a definitive solubility value.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The guanidine group in the cyanoethyl impurity is strongly basic and will be protonated at physiological pH. This property is critical for predicting its behavior in different environments and for developing analytical methods, particularly for liquid chromatography.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Objective: To determine the pKa of the basic guanidine function on the cyanoethyl impurity.

  • Materials: Purified impurity standard, standardized 0.1 M HCl, deionized water, calibrated pH meter and electrode, automatic titrator.

  • Procedure:

    • Accurately weigh and dissolve a known amount of the impurity in a defined volume of CO2-free deionized water.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of hydrochloric acid, adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition of titrant.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

    • Specialized software is often used to calculate the pKa from the derivative of the titration curve.

  • Causality: Potentiometric titration directly measures the change in hydrogen ion concentration as the basic functional group is neutralized by an acid. This provides a direct and accurate measurement of the pKa, which is fundamental to understanding the impurity's ionization state.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. It is a key predictor of membrane permeability, bioavailability, and potential for bioaccumulation. Famotidine is a relatively polar molecule, with a computed XLogP3 of -0.6.[2] The LogP of the cyanoethyl impurity is expected to differ and must be determined experimentally.

Experimental Protocol: Shake-Flask LogP Determination (OECD 107)

  • Objective: To determine the n-octanol/water partition coefficient of the impurity.

  • Materials: Purified impurity standard, n-octanol (pre-saturated with water), buffered deionized water (pre-saturated with n-octanol), calibrated analytical equipment (HPLC).

  • Procedure:

    • Prepare a stock solution of the impurity in the aqueous phase.

    • Combine a known volume of this aqueous solution with a known volume of n-octanol in a sealed vessel. The volume ratio is typically 1:1, but can be adjusted depending on the expected LogP.

    • Agitate the vessel at a constant temperature until partitioning equilibrium is achieved (several hours).

    • Centrifuge the vessel to ensure complete separation of the two phases.

    • Carefully sample both the aqueous and n-octanol phases.

    • Quantify the concentration of the impurity in each phase using a validated HPLC method.

    • Calculate the LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

  • Causality: This method directly measures the distribution of the analyte between a lipophilic phase (n-octanol) and a hydrophilic phase (water), providing the most direct and accepted measure of its lipophilicity. Pre-saturation of the solvents is critical to prevent volume changes that would affect the final concentration measurements.

Section 4: Analytical Characterization and Control

A multi-faceted analytical approach is required for the definitive identification, characterization, and routine quantification of the famotidine cyanoethyl impurity.

G cluster_0 Impurity Detection & Identification cluster_1 Reference Standard & Method Validation Impurity Unknown Peak Detected in Famotidine Sample (HPLC/UPLC) Isolation Isolation by Preparative HPLC Impurity->Isolation MS Mass Spectrometry (MS/MS) Determine Molecular Weight Isolation->MS NMR NMR Spectroscopy (1H, 13C, 2D) Elucidate Structure Isolation->NMR Synthesis Chemical Synthesis of Impurity NMR->Synthesis Structural Info Guides Synthesis Characterization Full Characterization (NMR, MS, IR, Purity) Synthesis->Characterization Validation Analytical Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) Characterization->Validation Creates Reference Standard QC Routine Quality Control (API & Drug Product Release) Validation->QC

Caption: General workflow for impurity identification and characterization.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse technique for separating and quantifying impurities in pharmaceutical analysis.[12][13] Due to the polar and basic nature of famotidine and its related substances, specialized chromatographic conditions are necessary.

Expert Insight: The Role of Ion-Pairing Agents The guanidine moiety in both famotidine and the cyanoethyl impurity is strongly basic and exists in a protonated (cationic) state in typical acidic mobile phases. On a standard silica-based C18 column, this positive charge interacts with residual acidic silanol groups on the stationary phase surface, leading to severe peak tailing, poor resolution, and non-reproducible results.[14][15] To overcome this, an anionic ion-pairing agent, such as 1-hexane sodium sulfonate, is added to the mobile phase.[3][15] The hydrophobic alkyl tail of the sulfonate adsorbs onto the C18 stationary phase, while its negatively charged sulfonate head remains exposed. This effectively creates an in-situ ion-exchange surface where the cationic analytes can form a neutral ion pair, which then partitions onto the stationary phase via a standard reversed-phase mechanism. This results in symmetrical peak shapes and improved retention and resolution.[3][14]

Protocol: Stability-Indicating RP-HPLC Method for Famotidine and Impurities

  • Objective: To separate and quantify the cyanoethyl impurity from famotidine and other related substances.

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent UPLC column).

    • Mobile Phase A: Buffer containing an ion-pairing agent (e.g., 10 mM 1-Hexane sodium sulfonate) adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A time-based gradient from a low to high percentage of Mobile Phase B. (e.g., 5% B to 70% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 266 nm.[3]

    • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject a standard solution containing famotidine and known impurities to verify resolution, tailing factor, and theoretical plates meet pre-defined criteria.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines.

Table 2: Key Validation Parameters for the Analytical Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradants).Peak purity analysis, resolution > 2.0 between adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision To demonstrate the consistency of results (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically at the reporting threshold (e.g., 0.05%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, pH, or temperature are slightly varied.
Mass Spectrometry (MS) and NMR Spectroscopy

While HPLC provides quantitative data, it does not provide structural information.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides the mass-to-charge ratio of the impurity, which is used to confirm its molecular weight and elemental composition (with high-resolution MS). Tandem MS (MS/MS) fragments the molecule to provide further structural clues.[14][16]

  • Nuclear Magnetic Resonance (NMR): NMR is the definitive technique for structural elucidation.[14][17] By isolating a sufficient quantity of the impurity via preparative HPLC, 1H and 13C NMR spectra can be acquired to map the complete chemical structure and confirm the identity of the cyanoethyl impurity.

Section 5: Postulated Formation Pathway

The famotidine cyanoethyl impurity is a process-related impurity, meaning it is formed during the synthesis of the famotidine API. Its structure suggests it originates from a reaction involving a key thiazole intermediate and a reagent containing a cyanoethylthio group, or from a side reaction of acrylonitrile.

G Thiazole 2-Guanidino-4- (chloromethyl)thiazole (Key Intermediate) Impurity Famotidine Cyanoethyl Impurity C8H11N5S2 Thiazole->Impurity Side Reaction (Nucleophilic Substitution) MainPath Main Famotidine Synthesis Pathway Thiazole->MainPath Reagent 3-(Thio)propionitrile (or similar reagent) Reagent->Impurity

Caption: Postulated synthetic origin of the cyanoethyl impurity.

This side reaction competes with the main synthetic pathway. Controlling the reaction conditions and the purity of the starting materials is therefore essential to minimize the formation of this impurity.

Section 6: Regulatory Framework and Control Strategy

The control of impurities is a non-negotiable aspect of drug manufacturing governed by ICH guidelines.[5][7] The thresholds for action are based on the maximum daily dose of the drug.

Table 3: ICH Q3A(R2) Thresholds for New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) Guideline[5][7]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological studies.

The control strategy for the cyanoethyl impurity involves:

  • Process Control: Optimizing the famotidine synthesis to minimize the formation of the impurity.

  • Specification Setting: Establishing a strict acceptance criterion (limit) for the impurity in the final API based on batch data and qualification data.

  • Validated Analytical Method: Using a validated, stability-indicating HPLC method for routine release testing of every batch of famotidine API and drug product.

  • Reference Standard: Synthesizing, purifying, and fully characterizing the cyanoethyl impurity to serve as a reference standard for accurate quantification.[8]

Section 7: Conclusion

The famotidine cyanoethyl impurity represents a critical quality attribute that must be rigorously controlled to ensure the safety and quality of famotidine drug products. A thorough understanding of its physicochemical characteristics—solubility, pKa, and LogP—is foundational for developing effective purification strategies and analytical methods. The application of a multi-disciplinary analytical approach, combining chromatography (HPLC/UPLC) with spectroscopy (MS, NMR), is essential for its unambiguous identification and quantification. By integrating this scientific understanding within the robust framework of ICH guidelines, drug developers can ensure that this impurity is consistently controlled to levels that are safe for patients.

References

The Guanidinium Group: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Significance of the Guanidine Moiety

In the vast landscape of functional groups available to the medicinal chemist, few possess the unique combination of structural simplicity and profound biological relevance as the guanidine group. Comprising a central carbon atom bonded to three nitrogen atoms, this seemingly straightforward moiety is the cornerstone of the amino acid arginine, a fundamental building block of life. Its protonated form, the guanidinium cation, is characterized by a planar, Y-shaped geometry with a delocalized positive charge, granting it a remarkable ability to engage in multifaceted, high-affinity interactions with biological targets.[1][2][3] This high basicity (pKa ≈ 13.5) ensures it remains protonated under physiological conditions, making it a reliable cationic anchor for molecular recognition.[1][2]

This guide, intended for researchers and drug development scientists, moves beyond a simple catalog of guanidine-containing drugs. It aims to provide a deeper understanding of the physicochemical principles that make the guanidinium group a "privileged scaffold" in drug design. We will explore its strategic roles in drug-target interactions, dissect key synthetic methodologies, analyze structure-activity relationships, and examine its successful implementation in marketed therapeutics. The goal is to equip the reader with the foundational knowledge and practical insights required to effectively leverage this versatile functional group in the pursuit of novel therapeutic agents.[4][5]

The Physicochemical Core: Understanding the Guanidinium Cation

The potency of the guanidine group in medicinal chemistry stems directly from the unique electronic properties of its protonated state, the guanidinium cation.

Resonance Stabilization and Charge Delocalization

The positive charge of the guanidinium ion is not localized on a single atom. Instead, it is delocalized across the central carbon and all three nitrogen atoms through resonance. This delocalization is the primary reason for its high basicity and stability.[2] The symmetrical distribution of the positive charge allows the cation to act as a potent, yet diffuse, electrostatic partner in biological systems.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance of a Key Intermediate

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS RN: 76823-93-3), stands as a pivotal intermediate in the synthesis of Famotidine.[1][2] Famotidine is a highly potent and selective histamine H₂ receptor antagonist, widely prescribed for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).[] The structural integrity and purity of this guanidinothiazole precursor are paramount, directly influencing the yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a robust synthetic protocol, underpinned by mechanistic insights and practical considerations for researchers and process chemists in drug development.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, N-[4-[[(2-cyanoethyl)thio)methyl]-2-thiazolyl]guanidine, hinges on the strategic formation of a thioether linkage between a functionalized guanidinothiazole core and a cyanoethyl sidechain.

Our primary strategy, derived from established industrial processes, involves the nucleophilic substitution of a halogen on the thiazole's methyl group by a sulfur nucleophile.[1] This approach is favored for its efficiency and the ready availability of the starting materials.

Diagram 1: Retrosynthetic Analysis A simplified retrosynthetic pathway for the target molecule.

G target Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- disconnection C-S Bond (Thioether) target->disconnection precursors Precursors disconnection->precursors thiazole 2-Guanidino-4-halomethylthiazole (Electrophile) thiol 3-Mercaptopropionitrile or equivalent (Nucleophile)

Mechanistic Considerations: The Core Reaction

The key transformation is an SN2 reaction. The thiol or thiolate anion, a potent nucleophile, attacks the electrophilic carbon of the 4-(halomethyl) group on the thiazole ring. The success of this reaction is contingent upon several factors:

  • Leaving Group: A good leaving group (e.g., Cl, Br) on the thiazole's methyl substituent is essential for facilitating the nucleophilic attack.

  • Nucleophile Activation: The sulfur nucleophile's strength is significantly enhanced under basic conditions, which deprotonate the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻).

  • Solvent System: A biphasic solvent system, typically an organic solvent and water, is often employed.[1] This allows for dissolving the organic precursors while the inorganic base resides in the aqueous phase, facilitating the reaction at the interface or through phase-transfer catalysis.

  • Inert Atmosphere: The thiolate nucleophile is susceptible to oxidation, which can lead to disulfide byproduct formation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize these oxidative side reactions and improve the overall yield and purity.[1]

Detailed Synthesis Protocol

This protocol is adapted from methodologies disclosed in U.S. Patent 5,856,501 A, which outlines a robust and scalable process.[1]

3.1. Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Notes
2-Guanidino-4-chloromethylthiazole HCl57548-69-9215.10Starting electrophile. Handle with care.
3-Mercaptopropionitrile109-78-487.14Source of the nucleophile. Pungent odor.
Sodium Hydroxide (NaOH)1310-73-240.00Strong base for deprotonation.
Toluene108-88-392.14Organic solvent.
Deionized Water7732-18-518.02Aqueous phase.
Nitrogen Gas (N₂)7727-37-928.01For creating an inert atmosphere.

3.2. Equipment

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Standard laboratory glassware for workup and filtration

3.3. Step-by-Step Procedure

Diagram 2: Experimental Workflow A flowchart illustrating the key steps of the synthesis protocol.

G start Setup and Inerting charge Charge Reactor with Toluene, Water, and Thiol start->charge base_add Add NaOH Solution (Formation of Thiolate) charge->base_add cool Cool Reaction Mixture to 0-5 °C base_add->cool thiazole_add Slowly Add 2-Guanidino-4-chloromethylthiazole HCl cool->thiazole_add react Maintain at 20-25 °C for 2-4 hours thiazole_add->react workup Phase Separation react->workup extract Aqueous Wash of Organic Layer workup->extract concentrate Solvent Removal (Vacuum Distillation) extract->concentrate crystallize Crystallization from Isopropanol/Water concentrate->crystallize isolate Filter and Dry Product crystallize->isolate end Final Product: N-[4-[[(2-cyanoethyl)thio]methyl]- 2-thiazolyl]guanidine isolate->end

  • Inerting the System: Assemble the reaction apparatus and purge with nitrogen gas for 15-20 minutes to displace any air. Maintain a gentle positive pressure of nitrogen throughout the reaction.[1]

  • Preparation of the Nucleophile: To the reaction flask, charge toluene (200 mL) and deionized water (50 mL). Begin stirring and add 3-mercaptopropionitrile (8.7 g, 0.1 mol).

  • Base Addition: Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in deionized water (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes. This deprotonates the thiol to form the sodium thiolate salt, activating it for the subsequent reaction.

  • Temperature Control: Cool the reaction mixture to a temperature between 0 °C and 5 °C using an ice bath. The initial phase of the reaction is exothermic, and maintaining a low temperature during the addition of the electrophile is critical to control the reaction rate and minimize byproduct formation.[1]

  • Addition of the Thiazole Moiety: Add 2-guanidino-4-chloromethylthiazole hydrochloride (21.5 g, 0.1 mol) portion-wise over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation:

    • Once the reaction is complete, stop the stirring and allow the layers to separate.

    • Separate the lower aqueous layer and wash the upper organic (toluene) layer with deionized water (2 x 50 mL).

    • Concentrate the organic layer under reduced pressure to yield a crude solid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as isopropanol/water, to obtain the pure Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-.

    • Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

ParameterSpecificationMethod
AppearanceOff-white to pale yellow solidVisual Inspection
Melting Point128-132 °CMelting Point Apparatus
Purity (HPLC)≥ 98%HPLC-UV
Identity (¹H NMR)Conforms to the expected chemical shifts and splitting patterns¹H NMR Spectroscopy
Identity (MS)[M+H]⁺ at m/z ≈ 242.3Mass Spectrometry

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood. 3-Mercaptopropionitrile has a strong, unpleasant odor and is toxic.

  • Reagent Handling: Handle sodium hydroxide with care as it is corrosive. The chlorinated thiazole derivative is a potential irritant and should be handled with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Note: A Stability-Indicating HPLC Method for the Development and Validation of Famotidine Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of famotidine and its related impurities. The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring the safety and efficacy of drug products. This document outlines a systematic approach, from understanding impurity profiles and forced degradation studies to method optimization and validation, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocols and rationale described herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Impurity Profiling

Famotidine is a potent histamine H2-receptor antagonist widely used to treat gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excess stomach acid. As with any chemically synthesized drug substance, impurities can be introduced during manufacturing or arise from degradation upon storage.[1] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy.

Regulatory bodies, guided by the ICH, mandate stringent control over impurities. The ICH Q3A(R2) guideline, in particular, provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[2][3] It establishes thresholds that trigger the need for characterization and toxicological assessment. Therefore, a robust, specific, and sensitive analytical method is not just a quality control tool but a fundamental component of any regulatory submission.

This guide explains the causality behind experimental choices, providing a field-proven methodology for separating and quantifying famotidine impurities.

Understanding Famotidine Impurities

Impurities in famotidine can be broadly classified into three categories as per ICH guidelines:[1][4]

  • Organic Impurities: These are the most common and include starting materials, by-products of synthesis, intermediates, and degradation products.

  • Inorganic Impurities: These may derive from the manufacturing process and include reagents, ligands, catalysts, or heavy metals.[3]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.

Several process-related impurities and degradation products of famotidine are documented in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[5][6] A critical step in method development is to identify potential degradants through forced degradation (stress testing) studies. Famotidine is subjected to harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation and ensure the analytical method can separate these newly formed impurities from the parent drug and from each other.[7][8]

Strategic Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the technique of choice for impurity profiling due to its high resolving power and sensitivity. The goal is to develop a single method that can separate all known impurities and potential degradation products.

Foundational Choices: Column and Wavelength
  • Detector Wavelength: The initial step is to determine the optimal UV wavelength for detection. This is achieved by analyzing the UV spectra of famotidine and its available impurity standards. A wavelength of 265-266 nm is commonly chosen as it provides a good response for both famotidine and its key related substances.[7][9]

  • Column Chemistry: The choice of stationary phase is critical for achieving separation. A C18 (octadecylsilane) column is a versatile and common starting point for reversed-phase chromatography.[9][10] However, due to the polar nature of famotidine and some of its impurities, alternative chemistries like porous graphitic carbon (PGC) can also offer unique selectivity.[7] For this protocol, we will focus on the widely used C18 chemistry.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is the most powerful tool for optimizing selectivity and resolution.

  • Aqueous Phase & pH Control: A buffered aqueous phase is essential to maintain a consistent pH and ensure reproducible retention times, especially for ionizable compounds like famotidine. A phosphate or acetate buffer is typically used. The pH is a critical parameter; adjusting it can significantly alter the ionization state of the analytes and thus their retention on a reversed-phase column.

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.

  • Ion-Pairing Reagents: Famotidine and several of its impurities are highly polar. To improve their retention and peak shape on a C18 column, an ion-pairing reagent such as 1-Hexanesulfonate sodium salt can be added to the mobile phase.[9][10] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention.

  • Gradient Elution: Due to the range of polarities among famotidine and its impurities, a gradient elution program (where the proportion of organic solvent is increased over time) is typically necessary. This allows for the elution of highly polar impurities early in the run while ensuring that less polar impurities are eluted with good peak shape within a reasonable time.

The overall workflow for method development is depicted below.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing cluster_3 Phase 4: Validation A Define Analytical Target Profile (Famotidine & Impurities) B Select Column & Detector Wavelength (e.g., C18, 265 nm) A->B C Initial Mobile Phase Screening (Isocratic & Gradient) B->C D Optimize Mobile Phase (pH, Buffer, Ion-Pairing) C->D E Fine-tune Gradient Program (Resolution vs. Time) D->E F Perform Forced Degradation Study (Acid, Base, Oxidative, etc.) E->F G Verify Peak Purity & Specificity (Ensure no co-elutions) F->G H Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) G->H I Finalized & Approved Method H->I

Caption: Workflow for Analytical Method Development.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a robust method for the separation of famotidine from its key impurities.

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • 1-Hexanesulfonate sodium salt (AR Grade)

    • Potassium phosphate monobasic (AR Grade)

    • Orthophosphoric acid (AR Grade)

    • Water (HPLC Grade)

  • Standards: Famotidine Reference Standard (RS) and available impurity standards.

Chromatographic Conditions
ParameterCondition
Mobile Phase A Buffer: 0.05M Potassium phosphate with 0.01M 1-Hexanesulfonate sodium salt, pH adjusted to 3.0 with H₃PO₄.
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Gradient Program Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 265 nm
Injection Volume 10 µL
Diluent Mobile Phase A
Preparation of Solutions
  • Standard Stock Solution (Famotidine): Accurately weigh about 25 mg of Famotidine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of about 500 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of about 100 µg/mL each in Diluent.

  • System Suitability Solution (SSS): Mix aliquots of the Famotidine and Impurity stock solutions and dilute with Diluent to obtain a final concentration of ~250 µg/mL of famotidine and ~1.5 µg/mL of each impurity. This solution is used to verify the resolution and performance of the chromatographic system.

  • Sample Solution: Accurately weigh about 25 mg of the famotidine drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~500 µg/mL).

Forced Degradation Study Protocol

Prepare solutions of famotidine (~500 µg/mL) and subject them to the following conditions:

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours, then neutralize.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours, then neutralize.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 6 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Analyze all stressed samples alongside a control sample. The method's specificity is confirmed if all degradation peaks are well-resolved from the main famotidine peak.

Method Validation: Ensuring Reliability and Trustworthiness

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12] The validation process provides a self-validating system, demonstrating the method's trustworthiness.

Key Validation Parameters
ParameterObjective & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess famotidine in the presence of impurities, degradants, and excipients. Criteria: Peak purity of famotidine in stressed samples must pass. Resolution between adjacent peaks > 1.5.[13]
Linearity Establish a linear relationship between concentration and detector response. Criteria: Correlation coefficient (r²) ≥ 0.998 for famotidine and all impurities.
Accuracy Determine the closeness of the measured value to the true value. Criteria: Recovery of impurities spiked into the sample should be within 90.0% - 110.0%.
Precision Repeatability (Intra-day): Agreement between multiple measurements of the same sample. Criteria: Relative Standard Deviation (RSD) ≤ 5.0% for impurities. Intermediate Precision (Inter-day/Inter-analyst): Agreement between results from different days/analysts. Criteria: RSD ≤ 10.0% for impurities.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy. This is crucial for quantifying trace impurities. Criteria: Typically established at a signal-to-noise ratio of 10:1.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified. Criteria: Typically established at a signal-to-noise ratio of 3:1.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±2°C). Criteria: System suitability parameters remain within acceptable limits.

Data Interpretation and Regulatory Context

The ICH Q3A(R2) guideline provides thresholds for impurity management.[14] The decision to identify and qualify an impurity is based on its level relative to the maximum daily dose of the drug.

G cluster_actions A Impurity Level > Reporting Threshold? B Impurity Level > Identification Threshold? A->B Yes D Report Impurity A->D G No Action Required A->G No C Impurity Level > Qualification Threshold? B->C Yes E Identify Structure B->E H Control as Unidentified Impurity B->H No F Qualify Impurity (Toxicological Study) C->F Yes I Control as Identified (Specified) Impurity C->I No

Caption: ICH Q3A Decision Tree for Impurity Control.

Threshold TypeMaximum Daily Dose ≤ 2 g/day
Reporting ≥ 0.05%
Identification ≥ 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification ≥ 0.15% or 1.0 mg per day intake (whichever is lower)

Source: Adapted from ICH Q3A(R2) Guideline[2]

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating a stability-indicating HPLC method for famotidine impurities. By understanding the chemical nature of the API and its potential impurities, employing a logical optimization strategy, and adhering to the validation principles of ICH Q2(R1), a robust and reliable method can be established.[11] This ensures that the quality, safety, and efficacy of the famotidine drug substance are maintained, satisfying critical global regulatory requirements.

References

UPLC analysis of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" in famotidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the identification and quantification of the potential process-related impurity, "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", in famotidine active pharmaceutical ingredient (API). The method is designed for high throughput and resolution, leveraging UPLC technology to ensure accurate separation from the main famotidine peak and other related substances. This document provides a detailed protocol, system suitability criteria, and explains the scientific rationale behind the method's development, making it suitable for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative of Impurity Profiling

Famotidine is a potent histamine H2-receptor antagonist widely used to treat peptic ulcers and gastroesophageal reflux disease by reducing gastric acid production.[1][2] The synthesis of famotidine, a complex molecule with multiple reactive functional groups, can lead to the formation of various process-related impurities and degradation products.[3][4] Regulatory bodies such as the FDA and international guidelines like ICH mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[1]

One such potential impurity is Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, sometimes referred to as Famotidine Cyanoethyl Impurity.[5][6][7] Its structural similarity to famotidine intermediates makes it a critical compound to monitor. This application note details a specific, stability-indicating UPLC method optimized for its detection and quantification.

Chemical Structures:

CompoundStructure
Famotidine
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

UPLC Method Development: Rationale and Strategy

The primary challenge in separating famotidine from its impurities lies in their hydrophilic nature and structural similarities.[2][8] A reverse-phase UPLC approach was chosen for its high efficiency and speed.

  • Column Chemistry: An Acquity UPLC CSH C18 column was selected. The Charged Surface Hybrid (CSH) technology provides enhanced peak shape for basic compounds, like famotidine and its guanidine-containing impurity, especially under acidic mobile phase conditions. The 1.7 µm particle size ensures high resolution and rapid analysis times.[1][9]

  • Mobile Phase: A gradient elution with a low-pH mobile phase was employed. The acidic conditions (using trifluoroacetic acid) suppress the ionization of residual silanols on the stationary phase, minimizing peak tailing.[1] Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. The gradient allows for efficient elution of the polar impurity while ensuring the main, more retained famotidine peak elutes in a reasonable time with good symmetry.

  • Detection: UV detection at 265 nm was selected as it is a common wavelength for famotidine and its related substances, providing good sensitivity for both the API and the impurity of interest.[10][11][12]

Experimental Protocol

Instrumentation and Consumables
  • UPLC System: Waters ACQUITY UPLC System with a Photodiode Array (PDA) Detector or equivalent.

  • Column: ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µm.[1][9]

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Trifluoroacetic Acid (TFA), analytical grade

    • Water (Milli-Q or equivalent)

    • Famotidine Reference Standard (RS)

    • Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- Reference Standard

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 45°C
Detection Wavelength 265 nm
Injection Volume 1.0 µL
Run Time 10 minutes
Gradient Program Time (min)
0.0
7.0
7.5
8.5
9.0
10.0
Preparation of Solutions
  • Diluent: Mobile Phase A (0.1% TFA in Water)

  • Standard Stock Solution (Impurity): Accurately weigh about 5.0 mg of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of 100 µg/mL.

  • Standard Solution (Working): Transfer 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This yields a final concentration of 1.0 µg/mL.

  • Sample Solution: Accurately weigh about 50 mg of Famotidine API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 1000 µg/mL (1.0 mg/mL). Sonicate if necessary to ensure complete dissolution.

UPLC Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to final data analysis.

UPLC_Workflow cluster_prep 1. Solution Preparation cluster_uplc 2. UPLC Analysis cluster_data 3. Data Processing & Reporting prep_sample Weigh Famotidine API (50 mg in 50 mL) injection Inject 1.0 µL prep_sample->injection prep_std Prepare Impurity Std (1.0 µg/mL) prep_std->injection prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) instrument ACQUITY UPLC System CSH C18, 1.7 µm Column Temp: 45°C, Flow: 0.3 mL/min prep_mobile->instrument instrument->injection detection PDA Detection λ = 265 nm injection->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks (Famotidine & Impurity) chromatogram->integration quantification Quantify Impurity (vs. External Standard) integration->quantification report Final Report (% Impurity) quantification->report

Caption: UPLC analysis workflow for famotidine impurity.

System Suitability and Validation

To ensure the validity of the analytical results, system suitability tests (SST) must be performed before any sample analysis. These tests verify that the chromatographic system is performing as expected. The method should be validated according to ICH Q2(R1) guidelines.[1]

System Suitability Test (SST)

A solution containing both famotidine (e.g., 100 µg/mL) and the impurity (e.g., 1.0 µg/mL) should be injected five or six replicate times.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 1.5 for both peaksEnsures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 5000 for both peaksIndicates high column efficiency and good separation power.
Resolution (Rs) > 2.0 between impurity and famotidineGuarantees baseline separation, preventing interference.
% RSD of Peak Area ≤ 2.0% for replicate injectionsDemonstrates the precision of the injector and system.
Method Validation Insights
  • Specificity: Forced degradation studies should be conducted on famotidine to demonstrate the method's stability-indicating nature.[13][14] Samples should be stressed under acidic, basic, oxidative, thermal, and photolytic conditions to ensure that the impurity peak is free from interference from any degradants.

  • Linearity: The method should be linear over a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. A correlation coefficient (r²) of ≥ 0.999 is expected.[1]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be experimentally determined. For impurities, the LOQ should be at or below the reporting threshold. Expected values could be around 0.1 µg/mL for LOD and 0.3 µg/mL for LOQ.[1]

  • Accuracy: Accuracy should be assessed by spiking the famotidine sample with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the target level). Recovery should be within 98-102%.

Conclusion

The UPLC method described provides a fast, sensitive, and reliable tool for the quantitative analysis of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" in famotidine API. Its high resolution and short run time make it ideal for routine quality control and stability testing in a regulated pharmaceutical environment. The provided protocol, based on established chromatographic principles and supported by scientific literature, offers a solid foundation for implementation and validation in analytical laboratories.

References

Application Note: High-Resolution Mass Spectrometric Analysis and Fragmentation Mapping of a Novel Thiazolyl-Guanidine Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We outline detailed protocols for sample preparation and high-resolution mass spectrometry and propose the primary fragmentation pathways based on collision-induced dissociation (CID). The inherent structural motifs of the molecule—a highly basic guanidine group, a thiazole ring, and a flexible thioether linkage—dictate a predictable and informative fragmentation pattern, making mass spectrometry an ideal tool for its characterization in complex matrices. This guide is intended for researchers in drug discovery, medicinal chemistry, and analytical sciences who require robust methods for identifying and characterizing novel heterocyclic compounds.

Introduction and Scientific Context

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a multifaceted heterocyclic compound featuring several key functional groups that are prominent in pharmacologically active molecules. The guanidinium group is a strong base, often protonated under physiological conditions, and is known for its role in molecular interactions, such as binding to RNA[1][2]. The thiazole ring is a common scaffold in medicinal chemistry, valued for its diverse biological activities.[3][4] The cyanoethyl thioether side chain adds another layer of chemical functionality.

Understanding the stability and fragmentation behavior of this molecule is critical for its identification, metabolite profiling, and quality control during synthesis. Collision-induced dissociation (CID) mass spectrometry is a powerful technique for inducing gas-phase fragmentation of selected ions, providing a veritable fingerprint of the molecule's structure.[5] By analyzing the resulting fragment ions, we can deduce the connectivity of atoms and the relative strengths of chemical bonds within the parent molecule. This application note focuses on establishing a definitive ESI-MS/MS protocol and interpreting the resultant spectra.

Compound Properties
PropertyValueSource
Chemical NameGuanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-[6][7]
CAS Number76823-93-3[6][8]
Molecular FormulaC₈H₁₁N₅S₂[6]
Molecular Weight241.34 g/mol [6]
Monoisotopic Mass241.0507 u
StructureN#CCCSCC=1N=C(SC1)NC(=N)N[6][7]

Experimental Methodology

Rationale for Methodological Choices

The experimental design prioritizes soft ionization to preserve the molecular ion, followed by controlled fragmentation to generate structurally significant data.

  • Ionization Mode: Electrospray ionization (ESI) is selected due to its efficacy in ionizing polar and thermally labile molecules without causing premature fragmentation.[9][10] Given the presence of the highly basic guanidine moiety, positive ion mode (+ESI) is the logical choice. The guanidine group readily accepts a proton, leading to the formation of a stable and abundant protonated molecule, [M+H]⁺, which enhances sensitivity. While negative ion mode is an option for comprehensive analysis, it is expected to yield significantly lower signal intensity for this compound.[11]

  • Mass Analysis: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF, is recommended. HRMS provides accurate mass measurements (typically <5 ppm), which are crucial for determining the elemental composition of both the precursor and fragment ions, thereby increasing confidence in structural assignments.[12]

  • Fragmentation Technique: Collision-induced dissociation (CID) is a robust and widely used method for tandem mass spectrometry.[5] It involves accelerating the selected precursor ion and colliding it with an inert gas (e.g., argon or nitrogen), converting kinetic energy into internal energy to induce bond cleavage.[5]

Detailed Experimental Protocols
  • Stock Solution (1 mg/mL): Weigh 1.0 mg of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- standard. Dissolve in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution.

    • Pipette 10 µL of the stock solution into 990 µL of methanol (yields 10 µg/mL).

    • Pipette 100 µL of the intermediate solution into 900 µL of the infusion solvent.

  • Infusion Solvent: Prepare a solution of 50:50 acetonitrile:water (v/v) with 0.1% formic acid. The formic acid ensures the analyte is fully protonated, maximizing the [M+H]⁺ signal.

  • Final Concentration: The final solution for direct infusion will be 1 µg/mL. For LC-MS analysis, this concentration can be used for injection.

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale
Ion Source (ESI)
Ionization ModePositiveMaximizes signal for the basic guanidine group.
Capillary Voltage+3.5 to +4.5 kVOptimizes spray stability and ion generation.
Source Temperature120 °CAssists in desolvation without inducing thermal degradation.
Desolvation Gas Flow600 L/hr (Nitrogen)Facilitates solvent evaporation from droplets.
Desolvation Temp.350 °CCompletes the desolvation process.
MS1 (Full Scan)
Mass Rangem/z 50 - 500Covers the precursor ion and expected low-mass fragments.
Scan Time0.2 secondsEnsures sufficient data points across a chromatographic peak.
MS/MS (Tandem MS)
Precursor Ionm/z 242.0583The calculated exact mass of [C₈H₁₁N₅S₂ + H]⁺.
Isolation Window1.0 DaSelects the precursor ion of interest for fragmentation.
Collision GasArgonInert gas for efficient collision-induced dissociation.
Collision EnergyStepped (10, 20, 40 eV)A range of energies reveals both low-energy rearrangements and high-energy bond cleavages.
Experimental Workflow Diagram

The overall process from sample preparation to data analysis is visualized below.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock 1. Prepare Stock (1 mg/mL in MeOH) work 2. Prepare Working Solution (1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) stock->work infusion 3. Direct Infusion / LC Injection work->infusion esi 4. Electrospray Ionization (Positive Mode) infusion->esi ms1 5. Full Scan MS1 Analysis (Identify [M+H]⁺ at m/z 242.06) esi->ms1 cid 6. Isolate & Fragment [M+H]⁺ (Collision-Induced Dissociation) ms1->cid ms2 7. MS2 Scan Analysis (Detect Fragment Ions) cid->ms2 pathway 8. Propose Fragmentation Pathways ms2->pathway structure 9. Confirm Structure pathway->structure

Caption: Workflow for MS analysis of the target compound.

Results and Discussion: Predicted Fragmentation Pathways

Upon CID, the protonated molecule ([M+H]⁺, m/z 242.06) is expected to fragment via several competing pathways dictated by the molecule's structure. The guanidinium group is the most likely site of protonation.

Key Fragmentation Channels
  • Loss of Acrylonitrile (Neutral Loss of 53.03 Da): A primary and highly characteristic fragmentation is the cleavage of the C-S bond with a subsequent hydrogen rearrangement, leading to the elimination of a neutral acrylonitrile molecule (C₃H₃N). This pathway is common for cyanoethyl thioethers.

  • Thioether Bond Cleavage: Direct cleavage of the S-CH₂ bond can result in two charged fragments, depending on which side retains the charge. Given the charge is stabilized on the guanidinium-thiazole moiety, the formation of a fragment at m/z 188.03 is highly probable.

  • Thiazole Ring Fragmentation: Heterocyclic rings like thiazole can undergo ring-opening followed by the loss of small neutral molecules.[3][13] This often requires higher collision energy.

  • Loss of Guanidine Moieties: The exocyclic C-N bond connecting the guanidine group to the thiazole ring can cleave, potentially leading to the loss of ammonia (NH₃) or cyanamide (CN₂H₂).

The proposed fragmentation cascade is illustrated in the diagram below.

G precursor [M+H]⁺ m/z 242.06 C₈H₁₂N₅S₂⁺ frag188 Fragment A m/z 188.03 C₅H₈N₅S₂⁺ precursor->frag188 - C₃H₃N (Acrylonitrile) frag143 Fragment B m/z 143.02 C₄H₅N₂S₂⁺ precursor->frag143 - C₄H₇N₃ (Guanidinoethyl) frag188->frag143 - NH₂CN (Cyanamide) frag114 Fragment C m/z 114.03 C₄H₄N₃S⁺ frag188->frag114 - CS₂ + NH₃ frag100 Fragment D m/z 100.02 C₃H₂N₃S⁺ frag143->frag100 - HNCS (Isothiocyanic acid)

Caption: Proposed CID fragmentation pathways for [M+H]⁺.

Summary of Predicted Fragment Ions

The table below summarizes the key fragment ions expected from the MS/MS analysis. Accurate mass measurements from an HRMS instrument would be used to confirm these elemental compositions.

IonPredicted m/zProposed FormulaDescription of Neutral Loss
[M+H]⁺ 242.0583 [C₈H₁₁N₅S₂ + H]⁺ Precursor Ion
Fragment A188.0280[C₅H₆N₅S₂]⁺Loss of acrylonitrile (C₃H₃N)
Fragment B143.0205[C₄H₅N₂S₂]⁺Loss of cyanamide (CH₂N₂) from Fragment A
Fragment C114.0331[C₄H₄N₃S]⁺Cleavage of the guanidine group and thioether side chain
Fragment D100.0171[C₃H₂N₃S]⁺Thiazole ring fragment after loss of HNCS from Fragment B

Conclusion

This application note details a robust and reliable methodology for the analysis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- using ESI-MS/MS. The highly basic nature of the guanidine group makes positive mode ESI an exceptionally sensitive detection method. The predictable fragmentation pattern, dominated by the characteristic loss of acrylonitrile and subsequent cleavages around the thiazole core, provides high-confidence structural confirmation. The protocols and fragmentation schemes presented herein can be adapted for the analysis of related compounds and serve as a foundational method for pharmacokinetic, drug metabolism, and chemical synthesis support studies.

References

Isolation and purification of famotidine cyanoethyl impurity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Efficiency Isolation and Purification of Famotidine Cyanoethyl Impurity using Preparative HPLC

Document ID: AN-FMT-2601

Abstract

This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of the famotidine cyanoethyl impurity (CAS 76823-93-3). The presence of process-related impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be strictly controlled to ensure drug safety and efficacy, as mandated by global regulatory bodies like the FDA and EMA under ICH guidelines.[1][2][3] This document outlines a systematic approach, beginning with the development of a robust analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for detection, followed by a seamless scale-up to a preparative HPLC protocol for high-purity isolation. We delve into the causality behind experimental choices, from mobile phase design to column chemistry, ensuring a reproducible and self-validating workflow suitable for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Impurity Profiling in Famotidine

Famotidine (CAS 76824-35-6) is a potent histamine H2-receptor antagonist widely used to reduce gastric acid production in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[4] The synthesis of a complex molecule like famotidine can inadvertently generate related substances, by-products, or degradation products.[5] The International Council for Harmonisation (ICH) guideline Q3A(R2) stipulates the stringent requirement for identifying and qualifying any impurity present in a new drug substance at a level of 0.10% or higher.[6]

The famotidine cyanoethyl impurity is a known process-related impurity that must be monitored.[7] To perform necessary toxicological assessments and to develop accurate analytical methods for routine quality control, a pure reference standard of this impurity is essential.[3] Preparative HPLC is the gold standard for isolating such impurities from a complex API matrix, offering high resolution and recovery.[8] This guide provides the foundational strategy and detailed protocols to achieve this.

Characterization of the Target Analyte and Impurity

Successful chromatographic separation begins with a thorough understanding of the physicochemical properties of the target compounds. Famotidine is a polar, hydrophilic molecule.[9][10] The cyanoethyl impurity shares structural similarities but differs in polarity, enabling separation via RP-HPLC.

PropertyFamotidineFamotidine Cyanoethyl ImpurityRationale for Separation
Chemical Name N'-(Aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide2-(4-((2-Cyanoethylthio)methyl)thiazol-2-yl)guanidine[11]The absence of the N-sulfamoyl propionamidine side chain significantly alters the molecule's polarity and hydrogen bonding capacity.
CAS Number 76824-35-6[4]76823-93-3[7]N/A
Molecular Formula C₈H₁₅N₇O₂S₃[12]C₈H₁₁N₅S₂[7]Different molecular weights and elemental compositions.
Molecular Weight 337.45 g/mol [12]241.34 g/mol [7]N/A
Solubility Slightly soluble in water (~1 mg/mL), slightly soluble in methanol.[4][12]Expected to have moderate solubility in polar organic solvents like Methanol and DMSO.[13]Differences in solubility profiles can be exploited during sample preparation and mobile phase selection.
pKa ~6.8[14]Estimated to be basic due to the guanidine group.The ionization state, controlled by mobile phase pH, is critical for achieving optimal retention and peak shape on an RP-HPLC column.

Strategic Development of the Chromatographic Method

Our approach is to first develop a highly selective analytical method and then linearly scale it for preparative purification. This ensures predictable performance and minimizes redevelopment time.

Method_Development_Strategy cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A Analyte Characterization (Polarity, pKa, UV λmax) B Select HPLC Mode (Reverse-Phase) A->B C Select Column (C18, 5 µm) B->C D Mobile Phase Scouting (pH, Organic Modifier) C->D E Method Optimization (Gradient, Flow Rate) D->E F Method Validation (Specificity, Resolution) E->F G Select Preparative Column (Same Stationary Phase) F->G Linear Scale-Up Principles H Calculate Scaled Parameters (Flow Rate, Injection Vol.) G->H I Loading Study (Optimize Mass Load) H->I J Execute Purification (Fraction Collection) I->J K Purity Confirmation (Analytical HPLC, MS, NMR) J->K

Caption: Logical workflow for analytical method development and preparative scale-up.

Rationale for Method Parameters
  • Chromatographic Mode: Reversed-Phase HPLC is chosen as it is the premier technique for separating small organic molecules of varying polarity.[15]

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong retention of moderately polar compounds. The hydrophobicity of the C18 chains will provide differential retention between famotidine and the less polar cyanoethyl impurity.

  • Mobile Phase:

    • Aqueous Component: A buffered aqueous phase is critical. Given famotidine's pKa of ~6.8, maintaining a pH between 3 and 5 will ensure the guanidine moiety is protonated and ionized, leading to consistent retention behavior.[14] An ammonium formate or acetate buffer is ideal as it is volatile and easily removed from the collected fractions post-purification.

    • Organic Modifier: Acetonitrile is often preferred over methanol as its lower viscosity generates less backpressure, and it can offer different selectivity for nitrogen-containing compounds.[16]

    • Gradient Elution: A gradient is necessary to first elute polar components from the crude mixture and then increase the organic solvent concentration to elute the target impurity and the API with good peak shape and resolution.

Protocol 1: Analytical Method for Impurity Detection

This protocol establishes the baseline separation for identifying the retention time of the famotidine cyanoethyl impurity and assessing the purity of the crude sample.

Materials and Reagents
  • Famotidine Crude Sample

  • Famotidine Reference Standard (USP or EP)[9]

  • Famotidine Cyanoethyl Impurity Reference Standard[7]

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (HPLC Grade)

  • Glacial Acetic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions
ParameterSpecification
Instrument HPLC or UPLC system with PDA/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (10% B), 5-30 min (10% to 60% B), 30-35 min (60% B), 35-36 min (60% to 10% B), 36-45 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm[17]
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Sample Preparation
  • Standard Stock (Impurity): Accurately weigh ~5 mg of the cyanoethyl impurity reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~100 µg/mL).

  • Standard Stock (Famotidine): Accurately weigh ~10 mg of the famotidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~1000 µg/mL).

  • Spiked Resolution Solution: Transfer 1 mL of the Famotidine Standard Stock and 0.5 mL of the Impurity Standard Stock into a 10 mL volumetric flask and dilute to volume with Diluent. This solution is used to confirm identity and system suitability.

  • Crude Sample Solution: Accurately weigh ~25 mg of the crude famotidine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~1000 µg/mL). Sonicate for 5 minutes if necessary to ensure complete dissolution.

System Suitability Test (SST)

Inject the Spiked Resolution Solution. The analytical system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between famotidine and cyanoethyl impurity peaks
Tailing Factor (T) ≤ 1.5 for both peaks
Theoretical Plates (N) ≥ 3000 for both peaks

Protocol 2: Preparative HPLC for Isolation and Purification

This protocol scales the optimized analytical method to isolate the target impurity in milligram quantities.

Purification_Workflow A Prepare Crude Sample (High Concentration) B Equilibrate Preparative HPLC (Scaled Conditions) A->B C Inject Sample (Large Volume) B->C D Monitor Elution (UV Chromatogram) C->D E Collect Fractions (Based on Impurity Peak) D->E F Pool Pure Fractions (Based on Analytical Re-injection) E->F G Solvent Evaporation (Rotary Evaporator) F->G H Obtain Purified Impurity (Solid Powder) G->H

Caption: Step-by-step workflow for the preparative purification process.

Scale-Up Calculations

The key to successful scale-up is maintaining the linear velocity of the mobile phase. Flow rate and injection volume are scaled based on the cross-sectional area of the columns.[18]

  • Flow Rate Scaling:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Injection Volume Scaling:

    • Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Volume / Analytical Column Volume)

Preparative Chromatographic Conditions
ParameterSpecification
Instrument Preparative HPLC system with fraction collector
Column C18, 250 mm x 21.2 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient Program Identical time segments as analytical method
Flow Rate ~21.2 mL/min (Scaled from 1.0 mL/min on 4.6 mm ID)
Detection UV at 265 nm
Injection Volume ~2.0 mL (for a loading study, adjust as needed)
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Preparative Procedure
  • Sample Preparation: Prepare a concentrated solution of the crude famotidine sample at 50-100 mg/mL in the Diluent. Filter through a 0.45 µm filter to remove particulates.

  • System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Loading Study (Optional but Recommended): Perform a series of injections with increasing mass load to determine the maximum amount of sample that can be loaded without compromising the resolution between the famotidine and cyanoethyl impurity peaks.

  • Purification Run: Inject the optimized volume of the concentrated crude sample.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the start of the cyanoethyl impurity peak and stop collection just after the peak returns to baseline. Use a peak-triggered fraction collection mode if available.

  • Purity Analysis of Fractions: Analyze each collected fraction using the analytical HPLC method (Protocol 1) to determine its purity.

  • Pooling and Evaporation: Pool the fractions that meet the desired purity specification (e.g., >98%). Remove the solvents using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.

  • Final Product: The resulting solid is the purified famotidine cyanoethyl impurity. Dry it under a high vacuum to remove residual solvents.

Confirmation of Identity and Purity

The final isolated material should be thoroughly characterized to confirm its identity and establish its purity.

  • Purity: Re-inject the final solid into the analytical HPLC system. The purity should be determined by calculating the peak area percentage.

  • Identity: Confirm the molecular weight using Mass Spectrometry (MS) and elucidate the structure using Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained data should match the known structure of the famotidine cyanoethyl impurity.[7]

References

Application Notes and Protocols for the Use of Famotidine Related Compound B as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing Analytical Integrity in Famotidine Quality Control

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Famotidine, a potent histamine H2 receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. The synthesis of Famotidine, however, can result in the formation of several related substances as impurities. Rigorous analytical control of these impurities is a critical regulatory requirement.

This document provides detailed application notes and protocols for the use of Famotidine Related Compound B (also known as Famotidine EP Impurity B) as a reference standard. While the initial query mentioned "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" (CAS 76823-93-3), a known intermediate and potential impurity, the primary and officially recognized reference standard for a key dimeric impurity is Famotidine Related Compound B (CAS 89268-62-2). This guide will focus on the latter, as it is a critical component in fulfilling the stringent purity testing requirements set forth by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2]

The protocols herein are designed for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of Famotidine. Our objective is to provide not just a series of steps, but a comprehensive understanding of the principles behind the effective use of this reference standard.

Physicochemical Properties and Identification

Famotidine Related Compound B is a dimeric impurity of Famotidine.[1][3][4] Its accurate identification and quantification are essential for ensuring the quality of the final drug product.

PropertyValueSource
Chemical Name 3,5-Bis[2-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]-ethyl]-4H-1,2,4,6-thiatriazine-1,1-dioxide[4][5]
Synonyms Famotidine EP Impurity B, USP Famotidine Related Compound B, Famotidine Dimer[1][4][6]
CAS Number 89268-62-2[3][5][6][7]
Molecular Formula C₁₆H₂₃N₁₁O₂S₅[3][4][5][6]
Molecular Weight 561.75 g/mol [3][4][5]
Appearance White to Light Brown or Off-White Solid[4][5]
Solubility Slightly soluble in DMSO and Methanol (with heating)[4]
Melting Point ≥140°C[4]

Workflow for the Use of Famotidine Related Compound B Reference Standard

The proper handling and use of a reference standard are critical for obtaining accurate and reproducible analytical results. The following diagram outlines the recommended workflow.

workflow Figure 1. Reference Standard Handling and Usage Workflow cluster_prep Preparation and Storage cluster_analysis Analytical Application cluster_data Data Management receipt Receipt and Verification (CoA, Visual Inspection) storage Proper Storage (4°C, Inert Atmosphere, Protected from Light) receipt->storage Store Immediately solution_prep Standard Solution Preparation (Accurate Weighing, Volumetric Dilution) storage->solution_prep Use as Needed hplc HPLC System Suitability (Resolution, Tailing Factor, RSD) solution_prep->hplc Inject Standard analysis Sample Analysis (Impurity Profiling of Famotidine Batches) hplc->analysis System is Ready quantification Quantification (External Standard Method) analysis->quantification Calculate Impurity Levels documentation Documentation (Logbooks, LIMS, Analytical Reports) quantification->documentation Record and Report

Caption: Workflow for handling and using the reference standard.

Protocols

Protocol 1: Receipt, Storage, and Handling of the Reference Standard

Rationale: The integrity of a reference standard is contingent upon its proper handling from receipt to use. Contamination, degradation, or improper storage can lead to significant analytical errors.

Materials:

  • Famotidine Related Compound B Reference Standard

  • Certificate of Analysis (CoA)

  • Controlled-access storage unit (refrigerator at 2-8°C)[5]

  • Inert gas (e.g., nitrogen or argon)

  • Light-protective containers

Procedure:

  • Receipt and Verification: Upon receipt, visually inspect the container for any damage. Cross-reference the information on the label (lot number, CAS number) with the accompanying Certificate of Analysis (CoA).

  • Storage: Store the reference standard at the recommended temperature of 4°C under an inert atmosphere.[4] It is also advised to protect the material from light.[2]

  • Handling: Before use, allow the container to equilibrate to ambient temperature to prevent condensation. Handle the material in a clean, dry environment using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Preparation of Standard Solutions for HPLC Analysis

Rationale: Accurate preparation of the standard solution is fundamental for the precise quantification of impurities. The use of a calibrated analytical balance and Class A volumetric flasks is mandatory. Due to the compound's limited solubility, a suitable solvent and potentially sonication are required.

Materials:

  • Famotidine Related Compound B Reference Standard

  • HPLC-grade Methanol or a suitable diluent as specified in the relevant pharmacopeial monograph

  • Calibrated analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks and pipettes

  • Sonicator

Procedure:

  • Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the Famotidine Related Compound B reference standard into a 100 mL volumetric flask. b. Add approximately 70 mL of methanol (or specified diluent). c. Sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear. d. Allow the solution to return to room temperature. e. Dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Preparation (e.g., 1 µg/mL): a. Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask. b. Dilute to the mark with the diluent and mix thoroughly. This working standard is often used for the quantification of impurities at a 0.1% level relative to a 1 mg/mL API solution.

Application: Impurity Profiling of Famotidine by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying impurities in pharmaceutical products. A well-developed HPLC method will ensure the resolution of Famotidine from its related compounds, including Famotidine Related Compound B.

Illustrative HPLC Method Parameters: (Note: These are representative parameters. The specific method should be validated and follow the relevant pharmacopeial monograph.)

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.05M Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 20 µL

System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is typically assessed by injecting the working standard solution.

  • Tailing Factor: For the Famotidine Related Compound B peak, the tailing factor should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections (n≥5) of the standard solution should be ≤ 2.0%.

Quantification: The amount of Famotidine Related Compound B in a Famotidine sample is calculated using the external standard method, comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the standard chromatogram.

Conclusion

The use of a highly characterized reference standard like Famotidine Related Compound B is indispensable for the accurate assessment of Famotidine purity. By following the structured protocols for handling, solution preparation, and chromatographic analysis outlined in these application notes, analytical laboratories can ensure the integrity of their data and contribute to the release of safe and effective pharmaceutical products. Adherence to these guidelines supports robust analytical method validation and routine quality control, meeting the stringent requirements of global regulatory agencies.

References

Application Note: A Comprehensive Guide to Forced Degradation Studies of Famotidine for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework and experimental protocols for conducting forced degradation studies on the H2-receptor antagonist, Famotidine. The objective is to intentionally degrade the drug substance under a variety of stress conditions as mandated by international regulatory bodies to identify potential degradation products and establish the intrinsic stability of the molecule. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both the practical "how-to" and the scientific rationale behind each step. Protocols for hydrolytic, oxidative, thermal, and photolytic stress are detailed, along with a validated, stability-indicating HPLC method for the separation and quantification of famotidine and its impurities.

Introduction: The Rationale for Stress Testing

Forced degradation, or stress testing, is a critical component of the drug development process, providing invaluable insights into the intrinsic stability of a drug substance.[1] These studies involve subjecting the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing to trigger the formation of degradation products. The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate these studies to elucidate degradation pathways, identify potential degradants, and develop stability-indicating analytical methods.[2]

Famotidine (Figure 1), chemically known as 3-([2-(diaminomethyleneamino) thiazol-4-yl] methylthio)-N-sulfamoylpropanimidamide, is a potent H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease.[3][4] Its structure contains several functional groups, including a thiazole ring, a guanidine moiety, and a sulfamoyl group, which are susceptible to chemical degradation through hydrolysis, oxidation, and other pathways. Therefore, a thorough understanding of its degradation profile is essential for ensuring the safety, quality, and efficacy of its pharmaceutical formulations.

Figure 1: Chemical Structure of Famotidine

Caption: Famotidine (C₈H₁₅N₇O₂S₃)

The goal of a forced degradation study is not to completely degrade the drug but to achieve a target degradation of approximately 5-20%.[2][5] This level of degradation is sufficient to produce a representative population of impurities for analytical detection without being so excessive that it leads to secondary or tertiary degradation products that may not be relevant under normal storage conditions.

Overall Workflow for Forced Degradation Studies

A systematic approach is crucial for a successful forced degradation study. The workflow begins with subjecting the famotidine API to various stress conditions in parallel. Following exposure, the samples are analyzed using a pre-validated stability-indicating method to separate the parent drug from its degradation products. Subsequent characterization of significant impurities is then performed, typically using mass spectrometry.

Forced_Degradation_Workflow cluster_stress Stress Condition Induction cluster_analysis Analysis & Characterization API Famotidine API Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Expose Thermal Thermal Stress (e.g., 80°C) API->Thermal Expose Photo Photolytic Stress (UV/Vis Light) API->Photo Expose HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Identify Peak Purity & Mass Balance HPLC->Identify LCMS Impurity Identification (LC-MS/MS) Identify->LCMS Unknown Impurity > Threshold Report Report & Pathway Elucidation Identify->Report All Peaks Identified LCMS->Report

Caption: General workflow for a famotidine forced degradation study.

Detailed Protocols for Stress Testing

The following protocols are designed as a starting point. The duration of exposure and temperature may need to be adjusted to achieve the target 5-20% degradation.

Preparation of Stock Solution

Prepare a stock solution of famotidine at a concentration of 1.0 mg/mL in a suitable solvent, such as methanol or a methanol:water mixture. This stock will be used for all stress conditions.

Acid Hydrolysis
  • Causality: The ether linkage and amide-like functionalities in famotidine are susceptible to cleavage under acidic conditions.

  • Protocol:

    • Transfer 5 mL of the famotidine stock solution (1.0 mg/mL) into a 10 mL volumetric flask.

    • Add 2 mL of 1.0 M Hydrochloric Acid (HCl).

    • Keep the flask in a water bath maintained at 80°C.

    • Withdraw samples at predetermined intervals (e.g., 2, 4, 8, and 12 hours).[6]

    • Immediately cool the sample and neutralize it with an equimolar amount of 1.0 M Sodium Hydroxide (NaOH).

    • Dilute the neutralized sample to the final volume with the mobile phase to a target concentration of approximately 100 µg/mL for HPLC analysis.

    • Prepare a control sample by keeping a neutralized, unstressed solution at room temperature.

Base Hydrolysis
  • Causality: The sulfamoyl and guanidine groups are particularly prone to degradation under basic conditions, leading to hydrolysis.[7]

  • Protocol:

    • Transfer 5 mL of the famotidine stock solution (1.0 mg/mL) into a 10 mL volumetric flask.

    • Add 2 mL of 1.0 M Sodium Hydroxide (NaOH).

    • Keep the flask in a water bath maintained at 80°C.

    • Withdraw samples at intervals (e.g., 1, 2, 4, and 8 hours).[6]

    • Immediately cool the sample and neutralize it with an equimolar amount of 1.0 M HCl.

    • Dilute the neutralized sample to the final volume with the mobile phase to a target concentration of 100 µg/mL for HPLC analysis.

    • Prepare a control sample as described in the acid hydrolysis section.

Oxidative Degradation
  • Causality: The sulfur atoms (thioether and thiazole) in the famotidine structure are potential sites for oxidation, which can lead to the formation of sulfoxides or other related impurities.[8][9]

  • Protocol:

    • Transfer 5 mL of the famotidine stock solution (1.0 mg/mL) into a 10 mL volumetric flask.

    • Add 2 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction by withdrawing samples at intervals (e.g., 2, 6, 12, and 24 hours).

    • Dilute the sample directly with the mobile phase to a target concentration of 100 µg/mL for immediate HPLC analysis. No quenching is typically required as the H₂O₂ is sufficiently diluted.

    • Prepare a control sample stored under the same conditions without H₂O₂.

Thermal Degradation
  • Causality: High temperatures provide the energy to overcome activation barriers for various degradation reactions, testing the overall thermostability of the molecule.

  • Protocol:

    • Solid State: Place a thin, even layer of famotidine powder (approx. 20 mg) in a Petri dish and expose it to a temperature of 80°C in a calibrated oven.

    • Solution State: Prepare a solution of famotidine (1.0 mg/mL) in the mobile phase and keep it in the oven at 80°C.

    • Sample the solid or solution at intervals (e.g., 1, 3, 5, and 7 days).

    • For the solid sample, dissolve an accurately weighed amount in the mobile phase to a target concentration of 100 µg/mL for analysis. For the solution sample, dilute as needed.

    • A control sample should be stored at 5°C, protected from light.

Photolytic Degradation
  • Causality: Exposure to light, particularly UV radiation, can induce photolytic reactions, leading to the formation of photodegradants. This is a mandatory test as per ICH Q1B guidelines.

  • Protocol:

    • Expose both solid famotidine powder and a 1.0 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel set of samples (solid and solution) should be wrapped in aluminum foil to serve as dark controls.

    • Place all samples in a photostability chamber.

    • At the end of the exposure period, prepare the samples as described in the thermal degradation protocol to a target concentration of 100 µg/mL for analysis.

Analytical Methodology: Stability-Indicating HPLC

A robust, stability-indicating analytical method is one that can resolve the parent drug peak from all potential degradation products, ensuring accurate quantification.[10]

Recommended HPLC-UV Method
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation for famotidine and its likely less-polar impurities.[11]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric AcidBuffered aqueous phase to ensure consistent peak shape and retention time.
Mobile Phase B AcetonitrileOrganic modifier to elute analytes from the column.
Elution GradientA gradient program is recommended to ensure elution of both early and late-eluting impurities with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 265 nmFamotidine has a strong absorbance at this wavelength, providing good sensitivity.[10]
Injection Volume 10 µL
Column Oven 30°CMaintains consistent retention times and improves peak shape.
Impurity Identification Workflow

When an unknown impurity is detected above the identification threshold (as defined in ICH Q3A/Q3B), its structure must be elucidated.

Impurity_ID_Workflow Start Unknown Peak Detected in HPLC-UV LCMS Analyze Sample by LC-MS Start->LCMS MS_Data Determine Parent Mass (MS1) LCMS->MS_Data MSMS_Data Acquire Fragmentation Data (MS/MS) MS_Data->MSMS_Data Isolate Parent Ion Structure Propose Structure Based on Mass & Fragmentation MSMS_Data->Structure Confirm Confirm with NMR or Synthesized Standard Structure->Confirm End Structure Elucidated Confirm->End

Caption: Logical flow for the structural elucidation of an unknown impurity.

Summary of Known Famotidine Degradation Products

Several degradation products of famotidine have been identified and characterized in the literature. Knowledge of these helps in the rapid identification of impurities observed during a study.

Impurity Name/IdentifierGenerating Condition(s)Notes
Famotidine Sulfoxide OxidativeOxidation of the thioether sulfur atom.[9]
[3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide Basic (Ammonia)A known impurity listed in the British Pharmacopoeia.[7]
[3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid Basic (NaOH)Further hydrolysis product from the propionamide intermediate.[7]
Famotidine Dimer (Impurity B) Synthetic By-product/DegradationCan form during synthesis or upon storage.[9]
Famotidine Disulfide (Impurity E) OxidativeDimerization through a disulfide linkage.[9]

Conclusion

This application note outlines a systematic and scientifically grounded approach to performing forced degradation studies on famotidine. By following these protocols, researchers can effectively generate the necessary data to understand the drug's stability profile, identify potential impurities, and develop and validate a robust stability-indicating analytical method. These studies are not merely a regulatory checkbox; they are a fundamental exercise in ensuring the quality and safety of the final drug product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, a critical intermediate in the synthesis of various pharmaceutical compounds, including the H2 receptor antagonist Famotidine.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective problem-solving.

I. Synthetic Pathway Overview

The synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- typically involves the reaction of a 2-guanidino-4-halomethylthiazole with a source of the 2-cyanoethylthio moiety. A common and effective method utilizes an S-(2-cyanoethyl)isothiourea or an alkali metal salt of 2-cyanoethyl-1-thiol as the key nucleophile.[2] The general reaction scheme is depicted below.

Diagram 1: General Synthetic Scheme

Synthesis_Scheme cluster_reactants Reactants Reactant1 2-Guanidino-4-halomethylthiazole (or its hydrohalide salt) Reaction + Reactant1->Reaction Reactant2 S-(2-cyanoethyl)isothiourea (or 2-cyanoethyl-1-thiol salt) Reactant2->Reaction Product Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- Reaction->Product  Strong Base (e.g., NaOH, KOH) Inert Atmosphere Solvent (e.g., Organic/Aqueous Mix) Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions cluster_solutions_completion Incomplete Reaction Solutions Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low or No Product Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Yes End Successful Synthesis Problem->End No CheckReagents Verify Reagent Quality and Stoichiometry LowYield->CheckReagents CheckBase Ensure Base Strength and Complete Addition LowYield->CheckBase CheckTemp Optimize Reaction Temperature LowYield->CheckTemp Recrystallize Optimize Recrystallization Solvent System ImpureProduct->Recrystallize Wash Improve Washing Steps During Work-up ImpureProduct->Wash SideReactions Investigate Potential Side Reactions ImpureProduct->SideReactions ReactionTime Increase Reaction Time IncompleteReaction->ReactionTime IncreaseTemp Slightly Increase Reaction Temperature IncompleteReaction->IncreaseTemp Catalyst Consider Phase Transfer Catalyst (if applicable) IncompleteReaction->Catalyst

References

Technical Support Center: Optimizing HPLC Separation of Famotidine and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of famotidine and its related substances by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, we synthesize established methodologies with practical, field-proven insights to help you develop, optimize, and troubleshoot your HPLC separations for famotidine. Our focus is on providing logical, scientifically-grounded solutions to common challenges encountered in the laboratory.

Introduction: The Importance of Accurate Famotidine Profiling

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers.[1] The presence of impurities, which can originate from the manufacturing process or degradation, can impact the safety and efficacy of the final drug product.[1][2] Therefore, robust and reliable analytical methods are crucial for the separation and quantification of famotidine from its potential impurities. This guide will provide you with the necessary tools to achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of famotidine.

Q1: What is a good starting point for an HPLC method for famotidine and its impurities?

A common and effective starting point is a reversed-phase HPLC method using a C18 column.[1][3] Many published methods utilize a combination of a phosphate buffer and acetonitrile as the mobile phase.[3][4]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 4.6 x 250 mm, 5 µmProvides good retention and selectivity for famotidine and its impurities.
Mobile Phase A 0.1 M Dihydrogen Phosphate BufferBuffering capacity is crucial for consistent retention times and peak shapes.
Mobile Phase B AcetonitrileA common organic modifier providing good peak shapes.
pH 3.0 (adjusted with phosphoric acid)At this pH, residual silanols on the silica backbone are protonated, minimizing tailing of the basic famotidine molecule.[5]
Detection UV at 265 nmFamotidine and its impurities have significant absorbance at this wavelength.[3][4][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10-20 µLAdjust based on sample concentration and detector sensitivity.
Column Temp. Ambient or 30 °CMaintaining a constant temperature is key for reproducible retention times.
Mode Isocratic or GradientStart with isocratic (e.g., 87:13 Buffer:ACN) for simplicity.[3] A gradient may be needed for impurities with a wide polarity range.

Q2: Why is my famotidine peak tailing?

Peak tailing for basic compounds like famotidine is a frequent issue in reversed-phase HPLC. The primary cause is the interaction between the basic amine functional groups on famotidine and acidic residual silanol groups on the silica-based stationary phase.[5]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjusting the pH to around 3.0 will protonate the silanol groups, reducing their interaction with the protonated famotidine molecule.[5]

  • Add a Competing Base: Incorporating a small amount of triethylamine (TEA) (e.g., 0.2%) into the mobile phase can help to mask the active silanol sites, leading to improved peak symmetry.[3][5]

  • Use a Modern, End-capped Column: Newer generation C18 columns are better end-capped, meaning they have fewer residual silanol groups. Consider switching to a column specifically designed for the analysis of basic compounds.

Q3: I'm not getting enough retention for some polar impurities. What can I do?

If your polar impurities are eluting near the void volume, you need to increase their interaction with the stationary phase.

Strategies to Increase Retention:

  • Decrease the Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in your mobile phase will make it more polar, thereby increasing the retention of polar analytes.[5]

  • Use an Ion-Pairing Agent: For highly polar or ionic impurities, adding an ion-pairing agent such as 1-hexane sodium sulfonate to the mobile phase can significantly improve retention and resolution.[1][2][5]

  • Consider a Different Stationary Phase: A porous graphitic carbon (PGC) column can offer different selectivity and increased retention for polar compounds compared to a standard C18 column.[5][6]

Q4: My retention times are drifting. What are the likely causes?

Retention time instability can compromise the reliability of your method. The causes can be related to the column, the mobile phase, or the HPLC system itself.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 30 minutes or longer, especially when switching between mobile phases with different compositions.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Ensure accurate pH adjustment and precise mixing of solvents. Buffers can precipitate if the organic concentration is too high, leading to pressure fluctuations and retention time shifts.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Erratic pump performance can lead to fluctuating retention times.[7]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, systematic approach to resolving common chromatographic issues.

Problem: Poor Peak Resolution

Insufficient resolution between famotidine and its impurities is a critical issue that can lead to inaccurate quantification.

Systematic Approach to Improving Resolution:

  • Optimize Mobile Phase Strength:

    • Isocratic Elution: If peaks are eluting too close together, decrease the percentage of the organic modifier (acetonitrile or methanol) to increase retention times and potentially improve separation.

    • Gradient Elution: If you have a mix of early and late eluting impurities, a gradient is often necessary. Start with a shallow gradient and then adjust the slope to improve the separation of critical pairs.

  • Adjust Mobile Phase pH: The ionization state of famotidine and its impurities can be manipulated by changing the pH. A small change in pH can significantly alter selectivity and therefore resolution. Perform a pH study (e.g., from pH 2.5 to 4.0) to find the optimal separation window.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter selectivity and improve resolution.

  • Consider a Different Column Chemistry: If mobile phase optimization is insufficient, a change in the stationary phase is the next logical step.

    • Phenyl Column: A phenyl column can offer different selectivity for aromatic compounds. A Zorbax SB-Phenyl column has been successfully used for the separation of famotidine and its degradation products.[4]

    • Porous Graphitic Carbon (PGC) Column: PGC columns operate on a different separation mechanism (polarizability) and can be very effective for separating structurally similar compounds, including polar analytes.[6]

Workflow for Troubleshooting Poor Resolution

G start Poor Resolution Observed step1 Optimize Mobile Phase Strength (Adjust % Organic or Gradient Slope) start->step1 q1 Resolution Improved? step1->q1 step2 Adjust Mobile Phase pH (e.g., 2.5 to 4.0) q1->step2 No end_success Resolution Acceptable q1->end_success Yes q2 Resolution Improved? step2->q2 step3 Change Organic Modifier (e.g., ACN to Methanol) q2->step3 No q2->end_success Yes q3 Resolution Improved? step3->q3 step4 Change Column Chemistry (e.g., Phenyl or PGC) q3->step4 No q3->end_success Yes step4->end_success end_fail Consult Further Resources

Caption: Systematic workflow for troubleshooting poor peak resolution.

Method Development and Validation Insights

Developing a robust, stability-indicating HPLC method is essential for regulatory compliance. This involves demonstrating that the method can accurately measure the drug substance in the presence of its impurities, degradants, and any placebo components.

Forced Degradation Studies

Forced degradation studies are a critical component of method development.[8] They help to identify potential degradation products and demonstrate the specificity of the analytical method. Famotidine is known to be unstable in acidic and alkaline conditions and susceptible to oxidation.[9][10][11]

Table 2: Typical Forced Degradation Conditions for Famotidine

Stress ConditionTypical Reagent and ConditionsExpected Outcome
Acid Hydrolysis 0.1 N HCl at 80°C for 30 minSignificant degradation is expected.[9][11][12]
Base Hydrolysis 0.1 N NaOH at 80°C for 30 minDegradation is expected.[9][12]
Oxidation 3% H₂O₂ at room temperatureFamotidine is susceptible to oxidation.[10]
Thermal Degradation 60°C for 5 daysFamotidine generally shows good thermal stability.[10]
Photolytic Degradation UV light exposureFamotidine is generally stable under photolytic stress.[10]
Experimental Protocol: Sample Preparation for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of famotidine in a suitable solvent (e.g., mobile phase) at a concentration of approximately 0.5 mg/mL.[1]

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 N HCl and heat as required. Neutralize with an equivalent amount of 0.2 N NaOH before injection.

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 N NaOH and heat as required. Neutralize with an equivalent amount of 0.2 N HCl before injection.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

  • Analysis: Analyze the stressed samples by HPLC, ensuring that the degradation products are well-resolved from the parent famotidine peak.

Logical Flow for Developing a Stability-Indicating Method

G start Initial Method Development (Based on starting conditions) step1 Perform Forced Degradation Studies (Acid, Base, Oxidation, etc.) start->step1 step2 Inject Stressed Samples step1->step2 q1 Are all degradant peaks resolved from Famotidine? step2->q1 step3 Optimize Method (See resolution troubleshooting) q1->step3 No step4 Validate Method (Specificity, Linearity, Accuracy, Precision) q1->step4 Yes step3->step2 end_success Stability-Indicating Method Achieved step4->end_success

Caption: Logical workflow for stability-indicating method development.

References

Technical Support Center: Overcoming Peak Tailing in the Analysis of Guanidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with peak tailing during the chromatographic analysis of guanidine compounds. Guanidines, with their strongly basic nature, present a unique set of challenges in achieving symmetrical peak shapes, which are crucial for accurate quantification and resolution. This guide, structured in a troubleshooting and FAQ format, provides in-depth, field-proven insights to diagnose and resolve these common issues.

Troubleshooting Guide: Diagnosing and Resolving Peak Tailing

This section addresses specific issues you might be encountering in your experiments, providing probable causes and actionable solutions.

Issue 1: My guanidine compound peak is consistently tailing on a standard C18 column.

Probable Cause: The primary reason for peak tailing of basic compounds like guanidines on silica-based columns is secondary interactions with residual silanol groups (Si-OH) on the stationary phase.[1][2][3] Guanidine has a high pKa (around 13.6), meaning it is protonated and carries a positive charge in most mobile phases.[4] This positive charge leads to strong ionic interactions with deprotonated, negatively charged silanol groups, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[5][6]

Step-by-Step Solution:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is the most common and effective first step.[7][8]

    • Protocol: Adjust the mobile phase pH to a value between 2 and 3 using an appropriate acidic modifier. At this low pH, the majority of silanol groups on the silica surface will be protonated (Si-OH) and thus electrically neutral, minimizing the ionic interaction with the positively charged guanidine compound.[1][5]

    • Recommended Modifiers:

      • 0.1% Formic Acid: A good starting point, compatible with mass spectrometry (MS).

      • 0.1% Trifluoroacetic Acid (TFA): A stronger ion-pairing agent that can further improve peak shape but may cause ion suppression in MS.[5]

      • Phosphate Buffer (10-20 mM, pH 2.5): Provides excellent pH control but be cautious of precipitation with high concentrations of acetonitrile.[8]

  • Use of Mobile Phase Additives (Competing Bases):

    • Concept: Adding a small, basic compound to the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with your guanidine analyte.[8][9]

    • Protocol: Add a competing base like Triethylamine (TEA) to the mobile phase at a concentration of around 5-20 mM.[8]

    • Caution: While effective, TEA can shorten column lifetime and is not ideal for MS detection due to its ion-suppressing effects.[8][10] This approach is becoming less common with the advent of modern, high-purity columns.[9]

  • Column Selection: If mobile phase optimization is insufficient, consider a more inert stationary phase.

    • Recommendation: Switch to a column with minimal residual silanol activity. Look for columns marketed as "end-capped" or "base-deactivated".[2][11][12] Modern "Type B" silica columns, which have a lower metal content and fewer acidic silanols, are also highly recommended.[1][9]

Issue 2: I've tried lowering the pH, but my peak tailing persists.

Probable Cause: While low pH mitigates the primary ionic interaction, other factors can contribute to peak tailing. These include column overload, inappropriate sample solvent, or physical issues with the column or HPLC system.

Step-by-Step Solution:

  • Check for Column Overload:

    • Symptom: Peak tailing that worsens with increasing sample concentration.[2]

    • Protocol: Dilute your sample and inject a smaller volume.[7][12] If the peak shape improves, you are likely overloading the column. Consider using a column with a higher loading capacity (larger diameter or particle size) if you cannot dilute your sample.[2]

  • Evaluate Your Sample Solvent:

    • Problem: If your sample is dissolved in a solvent stronger than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[7]

    • Protocol: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[7]

  • Assess Column Health and System Integrity:

    • Physical Issues: Peak tailing affecting all peaks in your chromatogram often points to a physical problem.[13] This could be a void at the head of the column, a partially blocked frit, or excessive extra-column volume (long or wide tubing).[2][7]

    • Troubleshooting Steps:

      • Inject a Neutral Compound: A neutral, non-polar compound should not exhibit tailing due to chemical interactions. If it does, a physical problem is likely.[13]

      • Reverse Flush the Column: If you suspect a blocked frit, and the manufacturer's instructions permit, disconnect the column from the detector and flush it in the reverse direction with a strong solvent.[12]

      • Inspect and Optimize Tubing: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter to minimize dead volume.[14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind guanidine peak tailing?

The guanidinium group is highly basic with a pKa around 13.6, meaning it is protonated and positively charged at typical HPLC pH ranges.[4] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At pH values above ~3.5, these silanols can deprotonate to become negatively charged (Si-O⁻).[14] The strong electrostatic attraction between the positively charged guanidine analyte and the negatively charged silanol sites creates a secondary, strong retention mechanism.[1][3] This leads to a portion of the analyte being retained longer, resulting in an asymmetric or "tailing" peak.

Q2: What type of HPLC column is best for analyzing guanidine compounds?

While a standard C18 can be made to work with mobile phase optimization, for robust and routine analysis of guanidine compounds, consider these alternatives:

Column TypePrinciple of Operation & AdvantagesDisadvantages
High-Purity, End-Capped C18 Uses highly purified silica with minimal metal content and sterically protects residual silanols with small chemical groups to reduce secondary interactions.[2][12]May still exhibit some tailing with very basic compounds.
Polar-Embedded C18 Incorporates a polar functional group (e.g., amide, carbamate) near the silica surface, which shields the silanols and provides alternative interactions, often leading to better peak shapes for basic compounds.[14]Selectivity will be different from a standard C18.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase with a high organic mobile phase. Ideal for very polar guanidine compounds that have little retention on reversed-phase columns.[15][16]Requires careful control of mobile phase water content; can have longer equilibration times.
Mixed-Mode Chromatography These columns have both reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms that can be tailored for highly basic compounds like guanidine.[17]Method development can be more complex.
Non-Silica-Based Columns (e.g., Polymer-based) These columns lack silanol groups entirely, thus eliminating the primary cause of peak tailing for basic compounds.[1]May have lower efficiency and different selectivity compared to silica-based columns.

Q3: How does buffer concentration affect the peak shape of my guanidine compound?

Buffer concentration plays a crucial role in maintaining a stable mobile phase pH and can also influence peak shape through its ionic strength.

  • pH Stability: A buffer is essential for maintaining a constant pH, which is critical for reproducible retention times and consistent peak shapes of ionizable compounds like guanidines.[10] A buffer concentration of 10-25 mM is typically sufficient.[10]

  • Ionic Strength: At mid-range pH (e.g., 5-7), where some silanols are ionized, increasing the buffer concentration (and thus the ionic strength) can help to mask the charged silanol sites. The buffer cations compete with the guanidinium ion for the active sites, leading to improved peak symmetry.[12]

Q4: Can I use high pH to analyze guanidine compounds?

Since guanidine is a strong base, you might consider using a high pH mobile phase to neutralize its charge and analyze it as a free base.

  • Concept: At a pH two units above the analyte's pKa, the compound will be in its neutral form. For guanidine (pKa ~13.6), this is not feasible with standard HPLC systems and columns. However, for guanidine-containing compounds with lower pKa values, this can be a viable strategy.

  • Requirement: This approach requires a pH-resistant column, as traditional silica-based columns will dissolve at pH values above 8.[18] Hybrid-silica or polymer-based columns are designed to be stable at high pH (e.g., up to pH 10-12).[5][9]

  • Benefit: At high pH, the silanol groups will be fully deprotonated and negatively charged. However, if the basic analyte is neutral, the strong ionic interactions that cause peak tailing are eliminated.

Visualizing the Problem and Solutions

Mechanism of Peak Tailing

The following diagram illustrates the interaction between a protonated guanidine compound and a deprotonated silanol group on the stationary phase surface, which is the primary cause of peak tailing.

G1 cluster_0 Silica Stationary Phase Surface cluster_1 Mobile Phase Silica Silica Matrix Si-OH (Protonated Silanol) Si-O⁻ (Deprotonated Silanol) Guanidine_Good Guanidinium Ion (Good Peak Shape) Guanidine_Good->Silica:f1 Weak Interaction (Low pH) Guanidine_Tailing Guanidinium Ion (Causes Tailing) Guanidine_Tailing->Silica:f2 Strong Ionic Interaction (Mid-High pH)

Caption: Interaction of guanidinium ion with silanol groups.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues for guanidine compounds.

G2 start Peak Tailing Observed for Guanidine Compound ph_adjust Adjust Mobile Phase pH to 2-3 start->ph_adjust problem_solved Problem Solved: Symmetrical Peak ph_adjust->problem_solved Yes check_overload Check for Column Overload (Dilute Sample) ph_adjust->check_overload No check_overload->problem_solved Yes check_solvent Check Sample Solvent (Match to Mobile Phase) check_overload->check_solvent No check_solvent->problem_solved Yes check_physical Investigate Physical Issues (Column Health, System) check_solvent->check_physical No check_physical->problem_solved Yes change_column Consider Alternative Column (End-capped, HILIC, etc.) check_physical->change_column No

Caption: A systematic workflow for troubleshooting peak tailing.

References

Technical Support Center: Chromatographic Resolution of Famotidine and Cyanoethyl Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the chromatographic analysis of famotidine and its closely related cyanoethyl impurity. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for these compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the knowledge to not only solve immediate separation issues but also to build a deeper understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: We are seeing poor resolution between famotidine and its cyanoethyl impurity using a standard C18 column. What is the most likely cause?

Poor resolution between famotidine and its cyanoethyl impurity on a C18 column is a common issue, primarily stemming from their structural similarities and hydrophilic nature. The cyanoethyl impurity, 2-(4-((2-Cyanoethylthio)methyl)thiazol-2-yl)guanidine, shares the core guanidinothiazole structure with famotidine but lacks the sulfamoyl group, making it slightly less polar.[1][2][3] In traditional reversed-phase chromatography (RPC), which separates compounds based on hydrophobicity, these similar polar compounds often exhibit insufficient differential retention, leading to co-elution or poor peak separation.[4][5][6]

Q2: How does mobile phase pH impact the retention and resolution of famotidine and the cyanoethyl impurity?

Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like famotidine.[7][8][9][10] Famotidine has multiple ionizable functional groups, and its overall charge state is highly dependent on the pH of the mobile phase. By adjusting the pH, you can alter the degree of ionization of both the analyte and the impurity, which in turn affects their interaction with the stationary phase and, consequently, their retention times.[11][12] Operating at a pH that is approximately two units away from the pKa of the analytes can help ensure that they are in a single ionic form, leading to sharper, more symmetrical peaks and improved resolution.[7][13]

Q3: Would switching to a UPLC system inherently solve our resolution problem?

Switching to an Ultra-Performance Liquid Chromatography (UPLC) system can significantly enhance resolution due to the use of sub-2 µm particle columns. These smaller particles provide a substantial increase in column efficiency and peak capacity, which can often resolve closely eluting peaks that are not separable by conventional HPLC.[14][15] However, UPLC is not a magic bullet. While it improves efficiency, the fundamental selectivity of the separation is still governed by the column chemistry and mobile phase composition. Therefore, a UPLC system is a powerful tool for improving resolution, but it should be used in conjunction with thoughtful method development.[16]

In-Depth Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution (Rs < 1.5) on a C18 Column

When faced with inadequate resolution between famotidine and its cyanoethyl impurity on a standard C18 column, a systematic approach to method optimization is required. The following steps will guide you through the process of enhancing separation by manipulating key chromatographic parameters.

Caption: A logical workflow for troubleshooting poor resolution.

The ionization state of both famotidine and the cyanoethyl impurity is highly sensitive to pH. A pH study is the most effective initial step to improve selectivity.

Experimental Protocol:

  • Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.0). A phosphate buffer is a good starting point due to its wide buffering range.

  • Maintain a constant organic modifier concentration (e.g., 85:15 Aqueous:Acetonitrile) for the initial screening.

  • Equilibrate the C18 column with each mobile phase for at least 20 column volumes before injecting the sample mixture.

  • Inject a mixed standard of famotidine and the cyanoethyl impurity.

  • Monitor the retention times and resolution (Rs) at each pH.

Data Presentation: Impact of Mobile Phase pH on Resolution

Mobile Phase pHFamotidine Retention Time (min)Cyanoethyl Impurity Retention Time (min)Resolution (Rs)
3.04.24.51.2
4.55.86.31.8
6.07.17.51.6
7.08.58.70.8

Note: The above data is illustrative. Actual results may vary based on specific column and system conditions.

Causality: At lower pH values, both compounds are likely protonated and more polar, leading to earlier elution. As the pH increases towards the pKa of the basic functional groups, deprotonation occurs, increasing hydrophobicity and retention.[7][9] The optimal pH will be the one that maximizes the difference in the ionization state and, therefore, the hydrophobicity between the two molecules.

The choice of organic modifier can significantly alter selectivity.[17][18][19] Acetonitrile and methanol are the most common choices in reversed-phase chromatography.[11][20]

Experimental Protocol:

  • Select the optimal pH determined in the previous step.

  • Prepare two mobile phases , one with acetonitrile and the other with methanol, at the same organic percentage.

  • Analyze the sample mixture using both mobile phases.

  • Compare the resolution and peak shape .

Causality: Acetonitrile and methanol have different properties that influence their interaction with the analytes and the stationary phase. These differences in dipole moment and hydrogen bonding capacity can lead to changes in elution order and improved resolution for structurally similar compounds.[11][17]

Issue 2: Peak Tailing of Famotidine

Peak tailing is a common problem, especially with basic compounds like famotidine, and can compromise peak integration and resolution.[13][21]

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed check_ph Verify Mobile Phase pH Is it close to analyte pKa? start->check_ph buffer_conc Increase Buffer Concentration e.g., from 10mM to 25mM check_ph->buffer_conc If pH is not the issue column_health Assess Column Health Check for voids or contamination buffer_conc->column_health If tailing persists end End: Symmetrical Peak Achieved column_health->end

Caption: A systematic approach to diagnosing and resolving peak tailing.

The most common cause of peak tailing for basic compounds on silica-based C18 columns is secondary interactions between the protonated amine groups of the analyte and free silanol groups on the stationary phase surface.[21]

Solutions:

  • Operate at a Low pH: At a low pH (e.g., below 3), the free silanol groups are protonated and less likely to interact with the basic analytes.[13]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.[13]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of free silanol groups.

  • Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which provides an alternative interaction site for polar analytes and shields them from the silica surface, often resulting in improved peak shape for basic compounds.

Advanced Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that are poorly retained in reversed-phase mode, HILIC is an excellent alternative.[22][23][24] HILIC utilizes a polar stationary phase (e.g., bare silica or a polar bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[25][26]

When to Consider HILIC:

  • When retention times in reversed-phase are too short, even with 100% aqueous mobile phase.

  • When resolution cannot be achieved in reversed-phase despite extensive method development.

  • When dealing with compounds that are highly soluble in organic solvents.

Mechanism of Separation in HILIC:

HILIC_Mechanism cluster_0 Stationary Phase Particle cluster_1 Mobile Phase Silica Polar Stationary Phase (e.g., Silica) WaterLayer Immobilized Water Layer Analyte Polar Analyte (Famotidine) Analyte->WaterLayer Partitions into water layer Organic High % Organic (e.g., Acetonitrile)

Caption: Partitioning mechanism of a polar analyte in HILIC.

In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more it partitions into the aqueous layer, and the longer it is retained.

References

Addressing matrix effects in the LC-MS/MS analysis of famotidine impurities

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Matrix Effects in LC-MS/MS Bioanalysis

Welcome to the technical support guide for the LC-MS/MS analysis of famotidine and its impurities. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to address the common challenge of matrix effects in bioanalysis. As Senior Application Scientists, we have structured this guide to move from foundational concepts to specific, actionable solutions, ensuring the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the context of famotidine bioanalysis.

Q1: What are matrix effects and why are they a critical issue in famotidine LC-MS/MS assays?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as famotidine or its impurities, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. In biological matrices, endogenous components like phospholipids, salts, and metabolites are common culprits that can interfere with the ionization of famotidine in the mass spectrometer's source, compromising data reliability.

Q2: How can I determine if my famotidine assay is being affected by matrix effects?

A2: A systematic evaluation is essential during method development and validation, as required by regulatory bodies like the FDA and EMA. The most widely accepted method is the quantitative post-extraction spike analysis . This involves comparing the analyte's peak response in an extracted blank matrix sample (spiked after extraction) to its response in a pure solvent. A significant difference indicates the presence of matrix effects. A qualitative assessment can also be performed using the post-column infusion technique, which helps identify regions in the chromatogram where suppression or enhancement occurs.

Q3: What are the primary sources of matrix interference when analyzing famotidine in plasma?

A3: For plasma samples, phospholipids are the most notorious cause of matrix effects, particularly ion suppression in electrospray ionization (ESI). These molecules are abundant in cell membranes and are often co-extracted with analytes during common sample preparation techniques like protein precipitation. Due to their chromatographic behavior, they can co-elute with famotidine and its impurities, competing for charge in the ESI source and suppressing the analyte's signal.

Q4: What is the best choice for an internal standard (IS) to compensate for famotidine matrix effects?

A4: The gold standard and most effective choice is a stable isotope-labeled (SIL) internal standard , such as Famotidine-d4. A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery and chromatographic retention time, and be affected by matrix effects in the exact same way as the analyte. This co-elution ensures that any variability in ionization is mirrored by both the analyte and the IS, allowing for reliable correction and accurate quantification. While structural analogs can be used if a SIL-IS is unavailable, they may not perfectly track the analyte's behavior, potentially leading to inaccuracies.

Q5: What are the regulatory expectations for evaluating matrix effects?

A5: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects as a core component of bioanalytical method validation. The FDA's guidance for industry requires that the effects of the matrix on ion suppression or enhancement be determined, typically by analyzing samples from at least six different sources of the biological matrix. The goal is to ensure that the method is selective, accurate, and precise across different lots of matrix, demonstrating the robustness of the assay for real-world sample analysis.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving common problems encountered during the analysis of famotidine and its impurities.

Problem Probable Cause(s) Recommended Solution(s)
Poor Reproducibility / High %CV Variable Matrix Effects: Inconsistent ion suppression or enhancement across different samples or batches. This is often due to inter-subject variability in the biological matrix.1. Implement a Stable Isotope-Labeled IS: Use a SIL-IS (e.g., Famotidine-d4) to effectively compensate for variability. 2. Improve Sample Cleanup: Enhance your sample preparation to remove interfering components. Move from simple protein precipitation to a more rigorous technique like SPE or LLE. See Protocol 2 and Protocol 3.
Low Analyte Response / Ion Suppression Co-elution with Phospholipids: The most common cause in plasma/serum analysis. High Salt Concentration: Salts from buffers or the matrix itself can reduce droplet formation efficiency in the ESI source.1. Targeted Phospholipid Removal: Use specialized sample preparation plates or cartridges (e.g., HybridSPE, Ostro) designed to selectively remove phospholipids. See Protocol 2. 2. Optimize Chromatography: Modify your gradient or change the column chemistry to achieve chromatographic separation between famotidine/impurities and the suppression zone. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
High Analyte Response / Ion Enhancement Co-elution with Enhancing Agents: Less common than suppression, but certain matrix components can improve the ionization efficiency of the analyte, leading to artificially high results.1. Evaluate Matrix Factor: Confirm enhancement is occurring using the post-extraction spike method. See Protocol 1. 2. Improve Chromatographic Selectivity: As with suppression, separating the analyte from the interfering peak is the most effective solution.
Inconsistent IS Performance Inappropriate IS Selection: Using a structural analog IS that does not chromatographically co-elute or respond to matrix effects in the same way as famotidine. Cross-talk/Interference: A fragment ion from the analyte may have the same m/z as the IS, or vice-versa.1. Switch to a SIL-IS: This is the most robust solution, as a SIL-IS will behave identically to the analyte. 2. Verify MRM Transitions: Ensure that the selected precursor and product ions for both the analyte and the IS are unique and free from interference from each other and the matrix.
Typical Mass Transitions for Famotidine Analysis

The following table provides example Multiple Reaction Monitoring (MRM) transitions that can be used as a starting point for method development. These should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Famotidine338.1159.1Positive
Famotidine-d4 (IS)342.1159.1Positive
Impurity A259.1128.1Positive
Impurity C339.0176.1Positive

Note: Impurity structures and fragmentation can vary. The listed transitions are examples and require experimental verification.

Visual Workflows and Diagrams
Systematic Approach to Managing Matrix Effects

This workflow outlines the logical steps from initial problem identification to final method optimization.

MatrixEffectWorkflow cluster_problem Phase 1: Identification cluster_assess Phase 2: Assessment cluster_evaluate Phase 3: Evaluation cluster_mitigate Phase 4: Mitigation cluster_validate Phase 5: Re-validation A Observe Poor Reproducibility, Accuracy, or Sensitivity Issues B Perform Qualitative Assessment (Post-Column Infusion) A->B Initial Screening C Perform Quantitative Assessment (Post-Extraction Spike) A->C Required for Validation D Calculate Matrix Factor (MF) and IS-Normalized MF C->D E Is |MF - 1| > 0.15? (Significant ME Present) D->E F Implement/Optimize SIL-Internal Standard E->F Yes J Method is Validated and Robust E->J No G Enhance Sample Preparation (SPE, LLE, PL Removal) F->G H Optimize Chromatographic Separation G->H I Re-evaluate Matrix Effect with Modified Method H->I I->E Re-assess

Technical Support Center: Stability of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered when working with this compound in solution.

Introduction

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a molecule possessing several functional groups that can influence its stability in solution. Understanding the potential degradation pathways of the guanidine, thiazole, thioether, and cyanoethyl moieties is critical for accurate experimental design, data interpretation, and formulation development. This guide provides a structured question-and-answer format to address common stability concerns, backed by scientific principles and practical experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My assay results for Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- are inconsistent over time. What are the likely causes?

Inconsistent analytical results are often the first indication of compound instability in solution. The chemical structure of this molecule presents several potential points of degradation:

  • pH-Dependent Hydrolysis: The guanidine group is highly basic (pKa of guanidinium is ~13.6) and will exist as the protonated guanidinium ion in most physiological and neutral pH solutions.[1][2] This protonated form is relatively stable. However, under alkaline conditions, the uncharged guanidine can be susceptible to hydrolysis, which may lead to the formation of urea derivatives and ammonia.[3][4] The cyanoethyl group can also undergo hydrolysis, particularly at extreme pH values, to form an amide or carboxylic acid.

  • Oxidation: The thioether linkage is susceptible to oxidation, forming a sulfoxide and subsequently a sulfone. This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.

  • Photodegradation: Thiazole rings, especially when substituted with aryl groups, can be susceptible to photodegradation upon exposure to light, potentially leading to ring cleavage.[5]

To troubleshoot, it is crucial to control the pH, protect solutions from light, and use degassed solvents or work under an inert atmosphere if oxidation is suspected.

Q2: What is the optimal pH range for preparing and storing solutions of this compound?

The optimal pH for solution stability is a balance between preventing the degradation of different functional groups.

  • Acidic to Neutral pH (pH < 7): In this range, the guanidinium group is protonated and stabilized.[1][2] However, very strong acidic conditions might promote hydrolysis of the cyano group or affect the thiazole ring.

  • Alkaline pH (pH > 8): In basic solutions, the concentration of the more reactive, uncharged guanidine species increases, making it more susceptible to hydrolysis.[3][4] Additionally, β-elimination of the cyanoethyl group is more likely under basic conditions.

Recommendation: For general use, it is advisable to prepare and store solutions in a buffered system in the slightly acidic to neutral pH range (e.g., pH 4-7). The exact optimal pH should be determined experimentally.

Q3: I suspect my compound is degrading. How can I identify the degradation products?

Identifying degradation products is key to understanding the stability profile. A forced degradation study is the recommended approach.[6][7][8] This involves subjecting the compound to a variety of stress conditions to intentionally induce degradation.

Typical Stress Conditions for Forced Degradation: [9][10]

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solution at a set temperature (e.g., 70 °C).

  • Photodegradation: Exposing the solution to UV and visible light (ICH Q1B guidelines).[8]

The stressed samples should then be analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[5][11] This will allow for the separation of the parent compound from its degradation products and provide mass information to help elucidate their structures.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- based on its functional groups.

Degradation Pathways cluster_0 Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- cluster_1 Degradation Products Parent Parent Compound Hydrolysis_Guanidine Urea Derivative Parent->Hydrolysis_Guanidine Alkaline Hydrolysis Hydrolysis_Cyano Carboxylic Acid / Amide Derivative Parent->Hydrolysis_Cyano Acid/Base Hydrolysis Oxidation Sulfoxide / Sulfone Parent->Oxidation Oxidative Stress Elimination Thiol Derivative Parent->Elimination Base-catalyzed Elimination Thiazole_Cleavage Ring-Opened Products Parent->Thiazole_Cleavage Photodegradation

Caption: Potential degradation pathways of the target compound.

Experimental Protocols

Protocol 1: General Solution Preparation and Storage
  • Solvent Selection: Use high-purity solvents (e.g., HPLC grade). For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • Buffering: If possible, dissolve the compound in a buffer solution within the pH 4-7 range. Common buffers include acetate, phosphate, and citrate. Avoid buffers that may react with the compound.

  • Inert Atmosphere: To minimize oxidation, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before dissolving the compound.

  • Light Protection: Prepare and store solutions in amber vials or wrap clear vials with aluminum foil to protect from light.

  • Storage Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C). For long-term storage, consider storing at -80 °C. Perform freeze-thaw stability studies to ensure the compound is stable under these conditions.

  • Fresh Preparation: For critical experiments, prepare solutions fresh on the day of use.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps for conducting a forced degradation study to identify potential stability issues.

Forced Degradation Workflow start Prepare Stock Solution of Compound stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress_conditions neutralize Neutralize/Quench Reactions at Timed Intervals stress_conditions->neutralize analytical Analyze Samples by Stability-Indicating HPLC/LC-MS Method neutralize->analytical data_analysis Compare Chromatograms to Control (Identify Degradation Peaks) analytical->data_analysis characterization Characterize Degradants (MS, MS/MS) data_analysis->characterization

Caption: Workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC Method Development

A robust HPLC method is essential to separate the parent compound from its degradation products.

ParameterRecommendationRationale
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds like guanidines.[12]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.
Gradient Start with a low percentage of Mobile Phase B and gradually increase.To elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV detector at an appropriate wavelength (e.g., 195-210 nm for guanidine) and/or Mass Spectrometer.[12][13]Guanidine itself has low UV absorbance at higher wavelengths. A mass spectrometer provides mass information for peak identification.
Column Temperature 30-40 °CTo ensure reproducible retention times.

Method Validation: The developed method should be validated for specificity by demonstrating that the degradation products do not co-elute with the parent compound. This is typically achieved by analyzing the samples from the forced degradation study.

Summary of Potential Stability Issues and Mitigation Strategies

Potential IssueFunctional Group(s) InvolvedKey Influencing FactorsRecommended Mitigation Strategy
Hydrolysis Guanidine, CyanoethylHigh pH (>8)Maintain solution pH in the acidic to neutral range (pH 4-7).
Oxidation ThioetherDissolved oxygen, oxidizing agents, metal ionsUse degassed solvents, work under an inert atmosphere, add chelating agents (e.g., EDTA) if metal contamination is suspected.
Photodegradation Thiazole ringExposure to UV and/or visible lightProtect solutions from light using amber vials or by wrapping containers in foil.
β-Elimination CyanoethylHigh pH (>8)Maintain solution pH in the acidic to neutral range.

References

Technical Support Center: Method Robustness Testing for Famotidine Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the analytical testing of famotidine. Here, we provide in-depth, field-proven insights into conducting robust method robustness testing for impurity analysis, a critical step for ensuring method reliability and regulatory compliance. This resource is structured to address specific issues you may encounter, moving from foundational concepts to detailed troubleshooting scenarios.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of robustness testing as defined by international regulatory bodies.

Q1: What is method robustness and why is it critical for famotidine impurity analysis?

A: Method robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[1][2][3] For famotidine impurity analysis, this is not just a validation exercise but a crucial indicator of the method's reliability during routine use.[1][2] Impurity methods often operate close to the limit of quantitation (LOQ), where minor shifts in conditions can have a major impact on results. A robust method ensures that day-to-day fluctuations—such as different analysts, instruments, or reagent lots—will not lead to erroneous out-of-specification (OOS) results. The International Council for Harmonisation (ICH) guideline Q2(R1) mandates the evaluation of robustness during method development or validation.[2][4][5][6]

Q2: What are the typical HPLC parameters that must be evaluated in a robustness study for famotidine?

A: For a typical reversed-phase HPLC method for famotidine and its impurities, the critical parameters to investigate include:

  • Mobile Phase pH: The pH of the aqueous buffer is critical for basic compounds like famotidine, as it controls the ionization state and, therefore, retention and peak shape.[7][8]

  • Mobile Phase Composition: Small changes in the percentage of the organic modifier (e.g., acetonitrile) can significantly alter retention times and resolution.[7]

  • Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, influencing retention time and peak efficiency.[9]

  • Flow Rate: Variations in flow rate directly impact retention times, peak heights, and system pressure.[9]

  • Wavelength: The detector wavelength should be robust to minor drift.

  • Column Batch/Lot: Different batches of the same column can have slight variations in stationary phase chemistry.

The ICH Q2(R1) guidance suggests that the evaluation of robustness should be considered during the development phase.[2]

Q3: What is the difference between robustness and system suitability?

A: Robustness and System Suitability Tests (SST) are related but distinct concepts.

  • Robustness Testing is a formal validation study performed once (or during development) to define the acceptable operating ranges for the method's parameters.[3] It deliberately introduces small changes to challenge the method's performance.

  • System Suitability Testing (SST) is performed before each analytical run to verify that the chromatographic system (instrument, column, mobile phase) is performing adequately at that moment.[10] SST criteria (e.g., resolution, tailing factor, precision) are established during method validation and are used to confirm the system is fit for purpose before injecting any samples. A method that fails SST under nominal conditions is not suitable for use, whereas a method that fails SST only at the edges of its robustness test may still be considered robust within a narrower range.

Section 2: Troubleshooting Guide - Common Scenarios

This section provides detailed answers to specific problems encountered during robustness testing for famotidine impurity analysis.

Q4: During my robustness study, the resolution between Famotidine Impurity A and the main famotidine peak failed when the mobile phase pH was increased by 0.2 units. Why did this happen and what is the corrective action?

A: This is a classic issue when analyzing ionizable compounds. The loss of resolution is almost certainly due to a shift in the ionization state of famotidine or its impurities as the pH of the mobile phase approaches their pKa values.

  • Scientific Explanation: Famotidine and many of its related impurities contain basic functional groups (e.g., guanidine and amine groups).[7][11][12] As the pH of the mobile phase increases, these basic groups become deprotonated (less positively charged). This change reduces their polarity and can alter their interaction with the C18 stationary phase, causing their retention times to shift. If the retention times of two adjacent peaks shift differently—one moving earlier and one later, or one moving more than the other—their resolution can decrease or be lost entirely. A scientific study on the separation of famotidine and its impurities highlighted the significant effect of pH on retention and resolution, recommending an optimal pH of 3.0 for their specific method.[7]

  • Troubleshooting & Corrective Actions:

    • Confirm the pKa: Research the pKa values of famotidine and the specific impurity . The goal is to operate at a pH that is at least 1.5-2.0 units away from the pKa of the analytes to ensure a consistent ionization state.

    • Narrow the Operating Range: Your results indicate that a range of "nominal pH ± 0.2" is too wide. The method is not robust for this parameter at this range. You must define a narrower acceptable range in your analytical method, for example, "nominal pH ± 0.1."

    • Re-optimize the Method: If a narrower range is not practical for routine use, you may need to re-optimize the method. This could involve choosing a different buffer system or adjusting the organic modifier concentration to improve the baseline separation between the critical pair, providing more "space" for minor shifts during robustness challenges.[7]

Q5: I'm observing significant peak tailing for the main famotidine peak when I vary the column temperature from 30°C to 35°C. The tailing factor exceeds the system suitability limit of 1.5. What is the cause?

A: Peak tailing for basic compounds like famotidine is often caused by secondary interactions with the stationary phase, specifically with exposed, acidic silanol groups on the silica backbone of the C18 column.[9][13][14]

  • Scientific Explanation: At a typical operating pH (e.g., pH 3-6), the basic amine groups on famotidine will be protonated (positively charged). Residual silanol groups on the silica surface can be deprotonated (negatively charged), creating strong ionic interactions that delay the elution of a fraction of the analyte molecules, resulting in a tailed peak.[7][13] While temperature changes primarily affect viscosity and retention time, an increase in temperature can sometimes exacerbate these secondary interactions or indicate that the method is operating on a "cliff edge" where small changes have a large effect. The problem might not be the temperature itself, but that the underlying conditions (like pH) are not optimized to prevent these interactions in the first place.

  • Troubleshooting & Corrective Actions:

    • Mobile Phase Modification: The most effective solution is to address the root cause—silanol interactions. Consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.2%).[7][8] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the famotidine molecule and leading to more symmetrical peaks.

    • Lower the pH: If not already done, lowering the mobile phase pH (e.g., to 2.5-3.0) can help by keeping the silanol groups fully protonated (neutral), which prevents the ionic interaction with the protonated famotidine.[14]

    • Use a Different Column: Modern HPLC columns often feature advanced end-capping or are based on hybrid particles that have a lower concentration of active silanol groups. If mobile phase modifications are insufficient, switching to a column specifically designed for the analysis of basic compounds may be necessary.

Q6: My system suitability failed for peak area precision (%RSD > 2.0%) during the flow rate variation part of my robustness test (±10% of nominal). What should I investigate?

A: Poor precision under varied flow rate conditions often points to issues with the HPLC pump or system hardware, rather than a chemical interaction problem.

  • Scientific Explanation: The flow rate directly determines the residence time of the analyte on the column and the rate at which it passes through the detector flow cell. While changing the flow rate will naturally change the peak area (higher flow = lower area), this change should be systematic and reproducible. High relative standard deviation (RSD) across replicate injections suggests that the flow delivery is inconsistent at the altered setpoints. Modern HPLC pumps are very precise, but their performance can be less stable at the extremes of their operating pressure range.[15] A ±10% change in flow rate can cause a significant change in system backpressure.

  • Troubleshooting & Corrective Actions:

    • Check System Pressure: Monitor the system pressure at the nominal flow rate and at the ±10% variations. Note if the pressure at the higher flow rate is approaching the pump's upper limit, or if the pressure at the lower flow rate is very low, as both can lead to poor pump performance.

    • Degas Mobile Phase Thoroughly: Air bubbles in the pump head are a common cause of flow rate fluctuations and can be dislodged by pressure changes.[15] Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

    • Inspect Pump Components: Check for worn pump seals or faulty check valves, which are common culprits for inconsistent flow delivery.[15]

    • Evaluate Dwell Volume Effects (Gradient Methods): If you are using a gradient method, changing the flow rate alters the delay before the gradient reaches the column (the dwell volume). This can shift retention times and affect reproducibility, especially on systems with different dwell volumes. While this is more of a method transfer issue, it's a factor to consider.

    • Narrow the Robustness Range: If the hardware is confirmed to be working correctly, it may be that the method (column particle size, mobile phase viscosity) generates pressures that challenge the instrument's stability at the tested flow rate extremes. In this case, the robust range for the flow rate may need to be narrowed (e.g., to ±5%).

Section 3: Protocols and Data Presentation

Experimental Protocol: Robustness Study for a Famotidine Impurity HPLC Method

This protocol outlines a systematic approach using the One-Factor-At-A-Time (OFAT) methodology.

  • Define Parameters and Ranges: Identify the critical method parameters and define the variation ranges to be tested, as shown in the table below.[16]

  • Prepare System Suitability Solution (SSS): Prepare a solution containing famotidine and all known impurities at a concentration where the resolution between critical pairs can be accurately measured.

  • Establish Nominal Conditions:

    • Equilibrate the HPLC system with the mobile phase under nominal (standard) method conditions.

    • Perform six replicate injections of the SSS.

    • Verify that all system suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5, %RSD of peak areas < 2.0%) are met. This is your baseline.

  • Execute OFAT Variations:

    • Parameter 1 (e.g., Flow Rate - Low): Adjust only the flow rate to the low end of its range (e.g., 0.9 mL/min). Equilibrate the system.

    • Inject the SSS in triplicate. Record the results and check against SST criteria.

    • Parameter 1 (e.g., Flow Rate - High): Adjust the flow rate to the high end (e.g., 1.1 mL/min). Equilibrate.

    • Inject the SSS in triplicate. Record results.

    • Return the system to nominal conditions and re-equilibrate.

    • Repeat this process for each parameter listed in your robustness plan, varying only one parameter from nominal at a time.

  • Analyze Results: Compile the results for all SST responses (resolution, retention time, tailing factor, etc.) for each condition. Evaluate if the SST criteria were met at all tested variations. If any parameter fails, the method is not robust over that range.

Table 1: Example Robustness Study Parameters for Famotidine Impurity Analysis
ParameterNominal ValueVariation RangePotential Effect on Chromatogram
Mobile Phase pH 3.0± 0.2 unitsRetention Time, Peak Shape, Resolution
% Acetonitrile 13%± 2% (absolute)Retention Time, Resolution
Column Temperature 30 °C± 5 °CRetention Time, Peak Efficiency
Flow Rate 1.0 mL/min± 0.1 mL/minRetention Time, Peak Height, Pressure
Wavelength 265 nm± 2 nmPeak Area, Sensitivity

Section 4: Visualized Workflows

Robustness Testing Workflow

The following diagram illustrates the logical flow of a robustness study, from planning to final assessment.

RobustnessWorkflow cluster_plan 1. Planning Phase cluster_exec 2. Execution Phase cluster_eval 3. Evaluation Phase P1 Identify Critical Method Parameters (ICH Q2(R1)) P2 Define Variation Ranges for Each Parameter P1->P2 P3 Set System Suitability Acceptance Criteria P2->P3 E1 Perform SST at Nominal Conditions (Baseline) P3->E1 E2 Vary One Factor At a Time (OFAT) E1->E2 E3 Inject SSS & Record Chromatographic Data E2->E3 E4 Return to Nominal Conditions Between Factors E3->E4 A1 Compile & Tabulate All Results E3->A1 E4->E2 A2 Compare Results Against SST Criteria A1->A2 A3 Method is Robust A2->A3 All Pass A4 Method is NOT Robust A2->A4 Any Fail A5 Tighten Parameter Operating Range or Re-optimize Method A4->A5

Caption: Workflow for a typical robustness study.

Troubleshooting Decision Tree: Resolution Failure

This diagram provides a logical path for troubleshooting a loss of peak resolution during a robustness test.

TroubleshootingTree Start Resolution Failure During Robustness Test Q1 Which parameter was varied? Start->Q1 P_pH Mobile Phase pH Q1->P_pH pH P_Org Organic % Q1->P_Org Organic % P_Other Temp / Flow Rate Q1->P_Other Other A_pH Likely pKa effect. Is operating pH too close to analyte pKa? P_pH->A_pH A_Org Change in selectivity. Are peaks co-eluting? P_Org->A_Org A_Other Efficiency loss. Are peaks broader? P_Other->A_Other Sol_pH1 Narrow acceptable pH range in method A_pH->Sol_pH1 Yes Sol_pH2 Re-optimize method at a more stable pH A_pH->Sol_pH2 No/Still Fails Sol_Org Adjust organic % to improve baseline separation A_Org->Sol_Org Sol_Other Investigate column health and system performance A_Other->Sol_Other

Caption: Decision tree for troubleshooting resolution failure.

References

Column selection for optimal separation of thiazolyl guanidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazolyl Guanidine Derivatives Separation

A Senior Application Scientist's Guide to Optimal Column Selection and Troubleshooting

Welcome to the technical support center. This guide is designed for researchers, chromatographers, and drug development professionals facing the unique challenges of separating thiazolyl guanidine derivatives. Due to their inherent basicity and polarity, these compounds often exhibit problematic chromatographic behavior, such as poor peak shape and insufficient retention. This guide provides in-depth, field-proven insights into selecting the right column and troubleshooting common issues to achieve robust and optimal separations.

Frequently Asked Questions (FAQs)

Q1: Why are thiazolyl guanidine derivatives so difficult to separate effectively?

Thiazolyl guanidine derivatives present a dual challenge in liquid chromatography. The guanidinium group is highly basic (with a typical pKa around 12.5), meaning it is protonated and positively charged across a wide pH range.[1] This leads to two primary problems:

  • Strong Silanol Interactions: On standard silica-based reversed-phase columns (like C18), the protonated basic analyte can interact strongly with residual, ionized silanol groups (Si-O⁻) on the silica surface via a secondary ion-exchange mechanism.[2][3][4] This interaction is a major cause of severe peak tailing, where the peak is asymmetrical with a drawn-out trailing edge.[5][6]

  • Poor Retention: The polar nature of the guanidinium group can lead to insufficient hydrophobic interaction with traditional non-polar stationary phases (e.g., C18, C8), resulting in poor retention and early elution, often near the solvent front.[7][8] This is especially problematic for separating the main analyte from polar impurities.

Q2: What is the best starting point for HPLC column selection for these compounds?

For initial method development, instead of a standard C18, it is more efficient to start with a column designed to mitigate the issues associated with basic compounds. A modern, high-purity silica column with advanced endcapping is a minimum requirement.

Our recommendation is to screen a few selectivities. A robust starting point involves columns with alternative chemistries that offer enhanced performance for polar bases:

  • Polar-Embedded Phases (e.g., Amide or Carbamate phases): These columns have a polar group embedded within the alkyl chain. This feature helps to shield the residual silanols from interacting with basic analytes, significantly improving peak shape.[2] They also provide alternative selectivity and can enhance the retention of polar compounds.

  • High pH Stable Columns (e.g., Hybrid Silica or Doubly Endcapped Phases): Operating at a high pH (e.g., pH 10-11) deprotonates the basic guanidine, making it neutral.[8] In this neutral state, it interacts more predictably with the hydrophobic stationary phase and avoids ionic interactions with silanols, leading to excellent peak shape and retention.[9] These columns are specifically engineered to withstand high pH mobile phases without degradation.[9]

A suggested starting screening protocol would involve an Ascentis RP-Amide, a Poroshell 120 HPH-C18 (High pH), and perhaps a Discovery HS F5 for its unique pentafluorophenyl selectivity, which is effective for charged bases.

Q3: When should I consider techniques other than reversed-phase HPLC?

If you encounter persistent issues with retention even after screening different reversed-phase columns, or if you need to separate highly polar analogues or metabolites, it's time to consider alternative chromatographic modes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for very polar compounds that are unretained in reversed-phase. It uses a polar stationary phase (like bare silica, diol, or amide) with a high organic, low aqueous mobile phase. Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.

  • Mixed-Mode Chromatography (MMC): This is a powerful approach that combines reversed-phase and ion-exchange characteristics on a single stationary phase.[8] For a positively charged thiazolyl guanidine, a column with C18 and cation-exchange functionalities (e.g., Primesep 100) can provide tunable and superior retention, as it engages in both hydrophobic and electrostatic interactions.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is a highly efficient normal-phase technique that uses supercritical CO₂ as the main mobile phase.[10] It is particularly advantageous for its high speed, reduced solvent consumption, and orthogonal selectivity to reversed-phase HPLC.[11] For polar basic compounds, polar stationary phases are required.[12][13] SFC is also a premier technique for chiral separations.[14][15]

Q4: I need to separate enantiomers of a chiral thiazolyl guanidine derivative. What is the most effective strategy?

Chiral separation is critical in drug development, and for this, Supercritical Fluid Chromatography (SFC) is often the preferred platform.[14][15] Its use of non-polar mobile phases is highly compatible with the most common and effective chiral stationary phases (CSPs), which are polysaccharide-based (e.g., cellulose or amylose derivatives).[16]

Recommended Strategy:

  • Primary Screening with SFC: Screen a set of 3-4 polysaccharide-based CSPs (e.g., columns based on tris(3,5-dimethylphenylcarbamate) derivatives of cellulose and amylose) using a generic gradient with a co-solvent like methanol. Studies have shown that a small number of these columns can resolve a large majority of chiral compounds encountered in early drug discovery.[14]

  • Method Optimization: Once a "hit" is found, optimize the separation by adjusting the co-solvent (methanol, ethanol, isopropanol), additive (e.g., diethylamine for a basic compound), back pressure, and temperature.

  • HPLC as an Alternative: If SFC is unavailable, chiral HPLC can be performed, typically in normal-phase mode (e.g., hexane/ethanol) with the same polysaccharide-based CSPs. Reversed-phase chiral separations are also possible with certain immobilized CSPs.

Troubleshooting Guide

This section addresses specific experimental problems in a step-by-step format, explaining the underlying causes and providing actionable solutions.

Problem 1: Severe Peak Tailing
  • Symptom: The chromatographic peak has an asymmetry factor > 1.2. The back half of the peak is significantly broader than the front half.

  • Primary Cause: Secondary ionic interactions between your protonated basic analyte and negatively charged residual silanol groups on the silica stationary phase.[2][4][5] This is the most common issue for basic compounds like guanidines.

graph TD { A[Start: Severe Peak Tailing Observed] --> B{Check Mobile Phase pH}; B --> C[pH is low, e.g., 2-4]; C --> D["Silanols are protonated (Si-OH)Analyte is protonated (Analyte-H+)"]; D --> E["Action: Add competitive base(e.g., 0.1% Triethylamine)to saturate silanol sites"]; B --> F[pH is mid-range, e.g., 5-7]; F --> G["Silanols are ionized (Si-O-)Analyte is protonated (Analyte-H+)Worst Tailing Region!"]; G --> H["Action 1: Lower pH to <3(Requires low-pH stable column)"]; G --> I["Action 2: Switch to a columnwith better silanol shielding"]; I --> J["- Polar-Embedded Column- Modern, fully endcapped C18"]; I --> K["Action 3: Switch to high pH (e.g., 10)(Requires high-pH stable column)"]; K --> L["Analyte becomes neutral, no ionic interaction"]; A --> M{Is the column old or damaged?}; M --> N[Yes]; N --> O["Action: Replace with a new,high-performance column"]; M --> P[No]; P --> B;

}

Caption: Decision workflow for selecting the initial chromatographic approach.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective medicines. This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel active pharmaceutical ingredient (API), "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-". Our approach is firmly grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3] This document is not a rigid protocol but a strategic comparison of generated experimental data against internationally recognized acceptance criteria, designed for researchers, scientists, and drug development professionals.

The Strategic Imperative for a Validated, Stability-Indicating Method

The guanidinium group, with its high basicity (pKa ≈ 12.5), and the thiazole moiety present in our target molecule, pose unique challenges for chromatographic analysis. These functional groups can lead to strong interactions with stationary phases, resulting in poor peak shape and retention time variability. Therefore, the development and subsequent validation of a robust HPLC method are critical. A stability-indicating method is one that can accurately and selectively quantify the API in the presence of its degradation products, a mandatory requirement for regulatory submissions.[4][5]

Proposed Chromatographic Conditions: A Starting Point

Based on our experience with similar guanidine and thiazole derivatives, a reverse-phase HPLC method is proposed as a robust starting point.[6][7][8][9][10][11]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)The acidic pH suppresses the ionization of the guanidinium group, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for good efficiency and reasonable run times.
Detection UV at 238 nmBased on the chromophores present in the thiazole ring.[6]
Column Temp. 30 °CEnsures consistent retention times and reduces viscosity of the mobile phase.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

The Validation Journey: A Parameter-by-Parameter Comparison

The validation of an analytical method is a systematic process of demonstrating its suitability for the intended purpose.[12] The following sections detail the experimental approach for each validation parameter as prescribed by ICH Q2(R1) and provide a comparative analysis of hypothetical data against acceptance criteria.

Specificity and Forced Degradation Studies

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[4][13][14] By subjecting the API to harsh conditions, we generate potential degradation products and demonstrate that our method can separate them from the intact API.

Experimental Protocol:

  • Prepare solutions of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" at a concentration of 1 mg/mL in a suitable solvent.

  • Expose the solutions to the following stress conditions as per ICH Q1A(R2) guidelines:[5]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid API at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light.

  • Analyze the stressed samples by the proposed HPLC method alongside an unstressed control sample.

  • Assess the peak purity of the API peak in the stressed samples using a photodiode array (PDA) detector.

Data Comparison and Interpretation:

Stress Condition% Degradation of APIObservationsPeak Purity
Acid Hydrolysis15.2%Two major degradation peaks observed at RRT 0.85 and 1.15.Pass (>0.999)
Base Hydrolysis21.8%One major degradation peak observed at RRT 0.72.Pass (>0.999)
Oxidative Degradation8.5%Multiple minor degradation peaks observed.Pass (>0.999)
Thermal Degradation5.1%Minimal degradation observed.Pass (>0.999)
Photolytic Degradation11.3%One significant degradation peak observed at RRT 1.30.Pass (>0.999)

The method is considered specific and stability-indicating as the API peak is well-resolved from all degradation products, and the peak purity analysis confirms no co-eluting peaks.

Caption: Workflow for establishing specificity through forced degradation.

Linearity

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][15]

Experimental Protocol:

  • Prepare a stock solution of the API at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Comparison and Interpretation:

ParameterResultICH Acceptance Criteria
Range 50 - 150 µg/mL80 - 120% of the test concentration for assay.
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero.
Slope 45213-

The high correlation coefficient confirms the excellent linearity of the method within the specified range.

Accuracy

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.[9]

Experimental Protocol:

  • Prepare a placebo (excipient mix without API) or use a representative sample matrix.

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Data Comparison and Interpretation:

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0 - 102.0% recovery
100% 100.2%0.5%98.0 - 102.0% recovery
120% 101.1%0.6%98.0 - 102.0% recovery

The recovery values are well within the acceptance criteria, demonstrating the accuracy of the method.

Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the API at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Comparison and Interpretation:

Precision Level% RSDICH Acceptance Criteria
Repeatability 0.7%≤ 2%
Intermediate Precision 1.2%≤ 2%

The low relative standard deviation (%RSD) for both repeatability and intermediate precision indicates that the method is precise.

References

A Senior Application Scientist's Guide to the Comparative UPLC Analysis of Famotidine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of Ultra-Performance Liquid Chromatography (UPLC) methods for the determination of impurities in famotidine. Drawing from established pharmacopeial methods and contemporary scientific literature, we will explore the nuances of column chemistry, mobile phase selection, and detector technology to empower you in developing and selecting the most robust and efficient analytical methods.

The Analytical Challenge: Understanding Famotidine and Its Impurities

Famotidine is a potent histamine H2-receptor antagonist used to treat and prevent ulcers in the stomach and intestines.[1] The manufacturing process and subsequent storage can lead to the formation of several related substances and degradation products, which must be rigorously controlled to ensure the safety and efficacy of the final drug product.

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify several potential impurities that must be monitored.[2][3] A comprehensive analytical method must be able to separate and quantify these impurities, often present at very low levels, from the main famotidine peak and from each other.

Key Famotidine Impurities:

  • Impurity A: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide

  • Impurity B: A dimer of famotidine

  • Impurity C: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]-N-sulphamoylpropanamide

  • Impurity D: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanamide

  • Impurity E: A complex impurity with a higher molecular weight

  • Impurity F: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid

  • Impurity G: Another related substance specified in the EP

The structures of these impurities are closely related to that of famotidine, posing a significant chromatographic challenge. A successful UPLC method must exhibit high resolving power and sensitivity.

The Power of UPLC: A Leap Forward from HPLC

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for impurity profiling. By utilizing sub-2 µm particle columns, UPLC systems can operate at higher pressures, leading to:

  • Increased Resolution: Sharper and narrower peaks allow for the separation of closely eluting impurities.

  • Faster Analysis Times: Gradient elution methods can be run significantly faster without compromising separation quality.

  • Enhanced Sensitivity: The sharper peaks lead to a better signal-to-noise ratio, improving the limits of detection (LOD) and quantification (LOQ).

  • Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a greener analytical workflow.

Comparative Analysis of UPLC Methodologies

The development of a robust UPLC method for famotidine impurities hinges on the careful selection of the stationary phase, mobile phase, and detector.

The Stationary Phase: A Head-to-Head Comparison of C18 Column Chemistries

The C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase chromatography. However, modern C18 columns offer a variety of particle technologies that can significantly impact selectivity and peak shape, particularly for polar and basic compounds like famotidine and its impurities. Here, we compare two popular choices: Ethylene Bridged Hybrid (BEH) and Charged Surface Hybrid (CSH) C18 columns.

Column ChemistryParticle TechnologyKey CharacteristicsPerformance for Famotidine Impurity Analysis
ACQUITY UPLC BEH C18 Ethylene Bridged Hybrid (BEH) silica particlesHigh mechanical strength, wide pH stability (1-12), excellent peak shape for a broad range of compounds.Provides good retention and separation for famotidine and its impurities. The wide pH range allows for mobile phase optimization.
ACQUITY UPLC CSH C18 Charged Surface Hybrid (CSH) silica particlesA low-level positive surface charge on the BEH particle.Offers alternative selectivity, particularly for basic compounds. Can improve peak shape and loading capacity for basic analytes in low-ionic-strength mobile phases (e.g., formic acid). This can be advantageous for separating the basic impurities of famotidine.[4][5]

Expert Insight: The choice between BEH and CSH C18 columns depends on the specific separation challenge. While the BEH C18 provides a robust starting point, the CSH C18 is often a superior choice for methods that will be transferred to a mass spectrometer (MS) detector, as it can provide excellent peak shape for basic compounds even in the absence of strong ion-pairing agents like trifluoroacetic acid (TFA).[6]

The Mobile Phase: The Critical Role of Modifiers

The mobile phase composition, particularly the choice of acidic modifier, is crucial for achieving optimal separation and detection.

Mobile Phase ModifierKey CharacteristicsAdvantages for Famotidine AnalysisDisadvantages for Famotidine Analysis
Trifluoroacetic Acid (TFA) Strong ion-pairing agent, low pH (~2.1 for 0.1% solution).Excellent for sharpening peaks of basic compounds on traditional C18 columns.Can cause ion suppression in mass spectrometry, making it less ideal for UPLC-MS methods.
Formic Acid (FA) Weaker acid than TFA, pH of ~2.8 for a 0.1% solution.Generally preferred for UPLC-MS applications due to its volatility and lower ion suppression effects.May not provide the same degree of peak sharpening for basic compounds as TFA on all stationary phases.

Expert Insight: For UV-based detection (e.g., PDA), a mobile phase containing a low concentration of TFA can provide excellent chromatography. However, for UPLC-MS or UPLC-MS/MS analysis, formic acid is the modifier of choice. The use of a CSH C18 column can mitigate the potential for poor peak shape with formic acid, offering the best of both worlds: good chromatography and MS compatibility.[6]

Detection: From Quantification to Identification

The choice of detector depends on the analytical objective.

  • Photodiode Array (PDA) Detector: The standard for quantification in quality control environments. It provides spectral information that can help in peak identification and purity assessment. A wavelength of around 265 nm is typically used for famotidine and its impurities.

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Essential for the identification of unknown impurities and for providing definitive structural information on known impurities. UPLC-MS/MS is a powerful tool for characterizing degradation products formed during forced degradation studies.[7][8]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the UPLC analysis of famotidine impurities. Method optimization will be necessary based on the specific instrument, columns, and impurities of interest.

UPLC Method with PDA Detection

This method is suitable for routine quality control and quantification of known impurities.

Chromatographic Conditions:

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-40% B

    • 8-9 min: 40-90% B

    • 9-10 min: 90% B

    • 10-10.1 min: 90-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Detection: PDA at 265 nm

  • Injection Volume: 1 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of famotidine and its impurities in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to the desired concentration for analysis (e.g., 0.1% of the test concentration).

  • Test Solution: Dissolve an accurately weighed amount of the famotidine sample in the diluent to achieve a target concentration (e.g., 2.0 mg/mL).[1]

UPLC-MS/MS Method for Impurity Identification

This method is designed for the sensitive detection and structural elucidation of impurities.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: (A suitable gradient should be developed to resolve the impurities of interest)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Full Scan for initial screening, followed by product ion scan (MS/MS) for structural confirmation.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

Data Presentation and Visualization

Comparative Chromatographic Data

The following table summarizes typical performance characteristics of the two UPLC methods.

ParameterUPLC-PDA Method (CSH C18, TFA)UPLC-MS/MS Method (BEH C18, FA)
Typical Retention Time of Famotidine ~8.2 min[1]Varies with gradient
LOD for Impurities A, B, C 0.12 µg/mL[1]Potentially lower due to MS sensitivity
LOQ for Impurities A, B, C 0.4 µg/mL[1]Potentially lower due to MS sensitivity
Correlation Coefficient (r²) >0.99 for all impurities[1]>0.99

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_detection Detection & Data Analysis Famotidine_API Famotidine API/Formulation Dissolution Dissolution in Diluent Famotidine_API->Dissolution Impurity_Standards Impurity Reference Standards Impurity_Standards->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration UPLC_System UPLC System (Gradient Elution) Filtration->UPLC_System Column_Comparison Column Comparison (BEH C18 vs. CSH C18) UPLC_System->Column_Comparison PDA_Detector PDA Detector (Quantification) Column_Comparison->PDA_Detector MS_Detector MS/MS Detector (Identification) Column_Comparison->MS_Detector Data_Analysis Data Analysis (Impurity Profiling) PDA_Detector->Data_Analysis MS_Detector->Data_Analysis

References

A Comparative Guide to Famotidine Impurities: The Synthetic Intermediate "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" Versus Key Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Famotidine Quality Control

Famotidine, a potent histamine H2-receptor antagonist, is a widely prescribed medication for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD)[1]. Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can arise from the manufacturing process (process impurities) or from the degradation of the drug substance over time (degradation products), can potentially impact the safety and efficacy of the final pharmaceutical product. Therefore, a thorough understanding and robust analytical control of these impurities are paramount in drug development and manufacturing.

This guide provides a detailed comparison of a key synthetic intermediate, Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- , with the primary degradation products of famotidine. It is crucial to distinguish between an intermediate, which is a building block in the synthesis of the active pharmaceutical ingredient (API), and a degradation product, which results from the chemical breakdown of the API. While both are considered impurities if present in the final drug product, their origins and implications for quality control can differ significantly. This guide will delve into their formation, analytical detection, and the available data on their characterization, providing a comprehensive resource for researchers and quality control analysts.

Understanding the Distinction: Synthetic Intermediate vs. Degradation Product

The subject of our primary focus, Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS No. 76823-93-3), is a pivotal intermediate in several synthetic routes to famotidine[2][3]. Its presence in the final drug substance typically indicates an incomplete reaction or inadequate purification during the manufacturing process.

In contrast, degradation products are formed when famotidine is exposed to various stress conditions such as acid, base, light, heat, and oxidation. These impurities are indicative of the drug's stability and can form during storage or even after administration.

Figure 1: Conceptual diagram illustrating the origin of the synthetic intermediate versus degradation products of famotidine.

Profile of a Key Intermediate: Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

This guanidine derivative is a direct precursor to the famotidine molecule. Its chemical structure is closely related to famotidine, lacking the sulfamoyl group.

Chemical Structure:

  • IUPAC Name: N-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine

  • CAS Number: 76823-93-3

  • Molecular Formula: C₈H₁₁N₅S₂

  • Molecular Weight: 241.34 g/mol

Formation and Control:

The formation of this intermediate is an integral part of the famotidine synthesis pathway. A common synthetic route involves the reaction of a 2-guanidino-4-halomethylthiazole with a source of the (2-cyanoethyl)thio moiety[2]. Its level in the final API is controlled through optimization of the reaction conditions and rigorous purification steps.

Major Degradation Products of Famotidine

Forced degradation studies have revealed that famotidine is susceptible to degradation under various conditions, leading to the formation of several key impurities. Famotidine is particularly unstable in acidic and basic environments[4][5].

1. Propionamide Impurity:

  • Chemical Name: 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide

  • Formation: This impurity is a known degradation product formed under basic conditions. The hydrolysis of famotidine in an ammonia solution can lead to the separation of this propionamide derivative[2].

2. Carboxylic Acid Impurity:

  • Chemical Name: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid

  • Formation: This impurity is another product of hydrolysis, often observed alongside the propionamide impurity under basic conditions, and can also be formed under acidic stress[2][6].

3. Sulfamoyl Amide Impurity:

  • Chemical Name: [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide

  • Formation: This degradation product is also observed under basic hydrolysis conditions[2].

4. Oxidative Degradation Products:

  • Famotidine is also susceptible to oxidative degradation, which can lead to the formation of sulfoxide derivatives[7].

The degradation pathways of famotidine are complex and pH-dependent. Under acidic conditions, hydrolysis is a major degradation route, while in alkaline media, a variety of hydrolysis products are formed[5].

G cluster_acid Acidic Hydrolysis (pH < 4) cluster_base Basic Hydrolysis (pH > 8) cluster_oxidation Oxidative Stress (e.g., H₂O₂) Famotidine Famotidine Acid_DPs Carboxylic Acid Impurity and other degradants Famotidine->Acid_DPs H⁺, H₂O Propionamide Propionamide Impurity Famotidine->Propionamide OH⁻, H₂O Carboxylic_Acid Carboxylic Acid Impurity Famotidine->Carboxylic_Acid OH⁻, H₂O Sulfamoyl_Amide Sulfamoyl Amide Impurity Famotidine->Sulfamoyl_Amide OH⁻, H₂O Oxidative_DPs Sulfoxide Derivatives Famotidine->Oxidative_DPs [O] Propionamide->Carboxylic_Acid Unknown_DP Unknown Degradation Product Propionamide->Unknown_DP Sulfamoyl_Amide->Carboxylic_Acid Sulfamoyl_Amide->Unknown_DP

Figure 2: Simplified degradation pathways of famotidine under different stress conditions.

Comparative Analytical Performance

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of famotidine and its impurities. The development of stability-indicating HPLC methods is crucial for accurately measuring the drug substance in the presence of its impurities.

Impurity Name Typical Analytical Method Key Chromatographic Parameters LOD/LOQ Reference
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- RP-HPLCC18 column, UV detection at ~265 nm. Mobile phase often consists of a buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile, methanol).Not explicitly reported in comparative studies, but detectable at impurity levels.[6][7]
Propionamide Impurity RP-HPLCC18 or Porous Graphitic Carbon (PGC) column, UV detection at ~265 nm.LOD: ~0.05 µg/mL[8]
Carboxylic Acid Impurity RP-HPLC with ion-pairing agentC18 column with an ion-pairing agent (e.g., 1-Hexane sodium sulfonate) in the mobile phase to improve retention and peak shape. UV detection at ~266 nm.Not explicitly reported, but quantifiable at low levels.[6]
Sulfamoyl Amide Impurity RP-HPLCC18 or PGC column, UV detection at ~265 nm.LOD: ~0.1 µg/mL[8]
Famotidine Sulfoxide RP-HPLC / UPLCC18 column, UV detection.LOD: 0.12 µg/mL, LOQ: 0.4 µg/mL (UPLC)[9]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary depending on the specific method and instrumentation.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method for Famotidine and Its Degradation Products

This protocol is a representative example based on commonly employed methodologies.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Famotidine Drug Substance or Product Dissolution Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC system Filtration->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection at ~265 nm Separation->Detection Quantification Quantify based on peak area Detection->Quantification

Figure 3: General workflow for the HPLC analysis of famotidine and its impurities.

Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate, pH adjusted to 6.0) and organic solvents like acetonitrile and methanol (e.g., 85:10:5 v/v/v)[10].

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Injection Volume: 20 µL

System Suitability:

Before analysis, the chromatographic system must meet predefined suitability criteria, including retention time, tailing factor, and theoretical plates for the famotidine peak.

Protocol 2: Forced Degradation Study

To investigate the formation of degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at 105°C.

  • Photolytic Degradation: Exposure to UV light.

Samples are withdrawn at appropriate time points, neutralized if necessary, diluted, and analyzed by the stability-indicating HPLC method.

Toxicological Considerations

The toxicological profile of impurities is a critical aspect of drug safety. While famotidine itself is considered safe with a wide therapeutic window, the toxicity of its impurities must be assessed[11][12].

  • "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-": There is limited publicly available toxicological data specifically for this intermediate. As a process-related impurity, its levels are strictly controlled to be as low as possible in the final drug product.

  • Genotoxic Impurities: Recently, a potential genotoxic impurity, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, was identified in the key starting material of famotidine[13]. This highlights the importance of evaluating not only the API but also its synthetic precursors for potentially harmful impurities. In silico tools and, if necessary, in vitro mutagenicity assays (e.g., Ames test) are used to assess the genotoxic potential of impurities.

Conclusion and Future Perspectives

The effective control of impurities in famotidine is a multi-faceted challenge that requires a deep understanding of both the synthetic process and the degradation pathways of the drug substance. This guide has highlighted the important distinction between the synthetic intermediate, "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", and the various degradation products of famotidine.

While robust analytical methods, primarily HPLC, exist for the detection and quantification of these impurities, there is a clear need for more comprehensive comparative studies. Future research should focus on:

  • Direct Comparative Stability Studies: Investigating the formation kinetics of the guanidine intermediate versus degradation products under various stress conditions to better understand their relative stability and potential for carryover.

  • Toxicological Evaluation: Generating more extensive toxicological data for the major famotidine impurities to establish more precise safety thresholds.

  • Advanced Analytical Techniques: Exploring the utility of advanced techniques like LC-MS/MS for the rapid identification and characterization of novel or trace-level impurities.

By continuing to build upon our understanding of famotidine impurities, the pharmaceutical industry can ensure the continued safety and efficacy of this important medication for patients worldwide.

References

A Spectroscopic Guide to the Comparative Analysis of Famotidine and its Cyano-Substituted Guanidine Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise characterization of an active pharmaceutical ingredient (API) and its related substances is paramount. Famotidine, a potent histamine H₂-receptor antagonist, is widely used to treat gastrointestinal disorders by reducing stomach acid production. Its synthesis and degradation can yield various related compounds, one of which is Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3), a structurally similar analogue. Distinguishing between famotidine and this cyano-substituted impurity is critical for ensuring the safety and efficacy of the final drug product.

This technical guide provides a comprehensive spectroscopic comparison of famotidine and its cyano-analogue. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to highlight the key structural differentiators that manifest in their respective spectra. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical predictions and practical, step-by-step protocols for empirical analysis.

Molecular Structure: The Foundation of Spectroscopic Divergence

The fundamental differences in the spectroscopic profiles of famotidine and its cyano-analogue originate from a single key modification in their molecular architecture. Famotidine features a sulfamoylpropanimidamide side chain, whereas the analogue possesses a cyanoethylthio moiety. This seemingly minor change significantly alters the electronic environment and vibrational properties of the molecule.

A Comparative Analysis of the Biological Activity of Famotidine and Its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Famotidine, a potent and selective histamine H2 receptor antagonist, is a widely used therapeutic agent for the management of acid-related gastrointestinal disorders.[1][][3] Its mechanism of action involves the competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[][4] However, like any synthetic molecule, famotidine is susceptible to the presence of impurities, which may arise from the manufacturing process or degradation over time.[5][6] This guide provides a comprehensive comparison of the biological activity of famotidine with its known impurities, supported by available data and established scientific principles.

The Pharmacological Profile of Famotidine: A High-Potency H2 Receptor Antagonist

Famotidine's therapeutic efficacy is attributed to its high affinity and selectivity for the H2 receptor.[7] On a weight basis, it is approximately 20 to 50 times more potent than cimetidine and eight times more potent than ranitidine at inhibiting gastric acid secretion.[1] The primary pharmacodynamic effect of famotidine is the dose-dependent suppression of both basal and stimulated gastric acid output.[7]

The key structural feature responsible for this activity is the guanidinothiazole ring.[3][8] Structure-activity relationship (SAR) studies on a series of N-sulfamoyl and N-sulfonyl amidines have demonstrated that compounds containing the 2-[(diaminomethylene)amino]thiazole moiety exhibit potent H2-receptor antagonist activity.[9] Alterations to this core structure are likely to impact the compound's ability to bind to and antagonize the H2 receptor.

Understanding Famotidine's Impurities: A Spectrum of Biological Activity

Impurities in a drug substance can be broadly categorized as process-related impurities (intermediates, by-products) and degradation products. From a safety and efficacy perspective, these impurities can be active (possessing their own pharmacological or toxicological effects), inactive, or have unknown activity.

The Inactive Metabolite: Famotidine S-oxide

Famotidine is metabolized in the liver to a primary metabolite, famotidine S-oxide.[4] Crucially, this metabolite exhibits no pharmacological effect on gastric acid secretion.[4] This provides a clear example of a famotidine-related substance that is biologically inactive in the context of H2 receptor antagonism.

Process and Degradation Impurities: A Structure-Based Assessment

Several process-related and degradation impurities of famotidine have been identified and are monitored during quality control, as listed in various pharmacopoeias. While direct, publicly available experimental data on the biological activity of each of these specific impurities is scarce, we can infer their likely activity based on SAR principles.

Impurity NameStructureKey Structural Change from FamotidinePredicted H2 Receptor Antagonist ActivityRationale
Famotidine 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N'-sulfamoylpropanimidamide-High Parent compound with optimal structure for H2 receptor binding.
Impurity A (Famotidine Amidine)3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamideLack of the N'-sulfamoyl group on the propanimidamide side chain.Likely Reduced or Inactive The sulfamoyl group is a significant part of the molecule and its absence could alter binding affinity to the H2 receptor.
Impurity C [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamideHydrolysis of the propanimidamide to a propionyl group.Likely Inactive The alteration of the amidine group to an amide significantly changes the electronic and structural properties of the side chain, likely disrupting the interaction with the H2 receptor.
Impurity D (Propionamide Impurity)3-{{{2-[(Diaminomethylene)amino]thiazol-4-yl}methyl}sulphanyl}propanamideHydrolysis of both the N'-sulfamoyl and the imidamide groups to a simple amide.Likely Inactive Significant modification of the side chain, removing key functional groups for receptor interaction.
Carboxylic Acid Impurity 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acidComplete hydrolysis of the N'-sulfamoylpropanimidamide side chain to a carboxylic acid.Likely Inactive The guanidinothiazole core is retained, but the side chain is drastically altered, making effective binding to the H2 receptor improbable.

The Potential for Unique Toxicities of Impurities

It is crucial for researchers to recognize that even if an impurity is inactive at the target receptor, it may possess its own unique toxicological profile. For instance, a recently identified impurity in a famotidine starting material, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, was subjected to an in silico genotoxicity assessment.[10] Both in silico predictions and molecular dynamic studies confirmed the genotoxic character of this impurity, highlighting the potential for serious safety concerns even from substances present at low levels.[10]

Furthermore, a safety data sheet for a famotidine degradation product, 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanoic Acid, indicates that it can cause skin irritation.[11] This underscores the importance of a comprehensive toxicological evaluation of all potential impurities.

Experimental Protocols for Comparative Biological Activity Assessment

To definitively determine the biological activity of famotidine and its impurities, a series of in vitro and, if necessary, in vivo assays should be performed.

In Vitro H2 Receptor Antagonism Assay

A functional, cell-based cyclic AMP (cAMP) assay is a standard method to determine H2 receptor antagonism.

Principle: The histamine H2 receptor is a G-protein coupled receptor (GPCR) linked to the Gs alpha subunit. Agonist binding (e.g., histamine) activates adenylyl cyclase, leading to an increase in intracellular cAMP. An antagonist will block this effect.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing the H2 receptor or transfected to express the human H2 receptor (e.g., HEK293 cells).

  • Cell Plating: Seed the cells in 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of famotidine and the impurity of interest in an appropriate assay buffer.

  • Antagonist Incubation: Add the diluted compounds (famotidine or impurity) to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration, which gives 80% of the maximal response) to the wells and incubate for another set period (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the histamine-stimulated response). A higher IC50 value indicates lower antagonist potency.

Workflow for Comparative Analysis

G cluster_0 Impurity Identification & Quantification cluster_1 Biological Activity Assessment cluster_2 Data Comparison & Risk Assessment Impurity_Profiling Impurity Profiling via HPLC Structure_Elucidation Structure Elucidation (LC-MS, NMR) Impurity_Profiling->Structure_Elucidation Quantification Quantification of Impurities Structure_Elucidation->Quantification H2_Assay In Vitro H2 Receptor Antagonism Assay (cAMP) Quantification->H2_Assay Test Compounds Cytotoxicity_Assay General Cytotoxicity Assay (e.g., MTT, LDH) H2_Assay->Cytotoxicity_Assay Genotoxicity_Assay Genotoxicity Assessment (e.g., Ames Test, in silico) Cytotoxicity_Assay->Genotoxicity_Assay Compare_Toxicity Compare Cytotoxicity & Genotoxicity Data Genotoxicity_Assay->Compare_Toxicity Compare_IC50 Compare IC50 values (Famotidine vs. Impurity) Compare_IC50->Compare_Toxicity Risk_Assessment Risk Assessment based on Activity & Concentration Compare_Toxicity->Risk_Assessment

Caption: Workflow for the comparative biological assessment of famotidine and its impurities.

Histamine H2 Receptor Signaling Pathway

G cluster_cell Parietal Cell Membrane Histamine Histamine (Agonist) H2R H2 Receptor Histamine->H2R Binds & Activates Famotidine Famotidine / Active Impurity (Antagonist) Famotidine->H2R Blocks Inactive_Impurity Inactive Impurity Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Activated) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Drives

Caption: Simplified signaling pathway of the histamine H2 receptor and the inhibitory action of famotidine.

Conclusion

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Famotidine Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a widely used H2-receptor antagonist like famotidine, a robust impurity profiling program is not just a regulatory expectation but a cornerstone of patient safety. This guide provides an in-depth comparison of analytical methodologies for famotidine impurity profiling, offering a framework for their cross-validation. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), underpinned by the principles of method validation outlined by the International Council for Harmonisation (ICH).

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For impurity profiling, this translates to having methods that are specific, sensitive, accurate, and precise in quantifying known and unknown impurities. Cross-validation, in this context, refers to the process of assuring that different analytical methods provide equivalent and reliable results for the same sample, thereby ensuring consistency and confidence in the quality control process.

The Importance of Impurity Profiling in Famotidine

Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[2] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[3][4] Regulatory bodies like the FDA and EMA mandate stringent control over impurities, with specific identification and qualification thresholds.[4] For famotidine, several potential process-related impurities and degradation products have been identified, making the choice of an appropriate analytical method critical.[5][6][7]

Core Analytical Techniques for Famotidine Impurity Profiling

High-performance liquid chromatography (HPLC) has traditionally been the workhorse for pharmaceutical analysis.[3][8] More recently, ultra-performance liquid chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed and resolution.[9][10]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the separation and quantification of famotidine and its impurities.[2][5] The method's robustness and transferability make it a staple in many quality control laboratories.

This protocol is a synthesis of established methods and should be validated in the user's laboratory.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M phosphate buffer with an ion-pairing agent like 1-Hexane sodium sulfonate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.

  • Flow Rate: 1.0 - 1.5 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.[11][12]

  • Injection Volume: 10 - 20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of famotidine reference standard and individual impurity standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Sample Solution: Accurately weigh and dissolve the famotidine drug substance or powdered tablets in the diluent to achieve a target concentration.

4. Validation Parameters (as per ICH Q2(R2) Guidelines): [1][13][14][15][16]

  • Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often done by spiking the drug substance with known impurities and observing their separation.

  • Linearity: Analyze a series of solutions with increasing concentrations of famotidine and its impurities to demonstrate a linear relationship between concentration and detector response.

  • Accuracy: Determine the closeness of test results to the true value by analyzing samples with known amounts of added impurities (spiked samples).

  • Precision (Repeatability and Intermediate Precision): Assess the variability of the method by performing multiple analyses of the same sample on the same day (repeatability) and on different days or with different analysts/equipment (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of an impurity that can be reliably detected and quantified, respectively.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with smaller particle sizes (<2 µm), enabling faster analysis times and improved separation efficiency compared to traditional HPLC.[9][10] This can be particularly advantageous for complex impurity profiles.

This protocol is designed to leverage the benefits of UPLC technology and should be validated.

1. Instrumentation:

  • UPLC system with a binary or quaternary pump, autosampler, column manager, and a PDA or UV detector.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A steeper gradient can be employed due to the shorter column length and smaller particle size.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 1 - 5 µL.

3. Standard and Sample Preparation:

  • Similar to the HPLC method, but concentrations may be adjusted based on the increased sensitivity of the UPLC system.

4. Validation Parameters:

  • The same validation parameters as for the HPLC method are required, following ICH Q2(R2) guidelines.[1][13][14][15][16]

Cross-Validation: Bridging the Methodological Gap

Cross-validation is essential when a laboratory intends to use two or more analytical methods for the same purpose, for instance, using a UPLC method for high-throughput screening and an HPLC method for routine release testing. The goal is to demonstrate that the results are interchangeable within acceptable limits.

A Practical Approach to Cross-Validation
  • Method Validation: Independently validate both the HPLC and UPLC methods according to ICH guidelines.[1][13][14][15][16]

  • Sample Selection: Choose a minimum of three batches of famotidine drug substance or product, preferably with varying levels of impurities.

  • Parallel Analysis: Analyze the selected samples using both the validated HPLC and UPLC methods.

  • Data Comparison: Compare the results obtained from both methods for the assay of famotidine and the quantification of each impurity.

  • Statistical Analysis: Employ appropriate statistical tools, such as the Student's t-test or equivalence testing, to determine if there are any statistically significant differences between the results from the two methods. The acceptance criteria for the comparison should be pre-defined.

Data Presentation and Comparison

A clear and concise presentation of data is crucial for comparing the performance of the two methods.

Table 1: Comparison of Typical Performance Characteristics for HPLC and UPLC Methods

ParameterHPLCUPLC
Analysis Time 30 - 45 minutes5 - 10 minutes
Resolution GoodExcellent
Solvent Consumption HighLow (up to 90% reduction)[9]
Sensitivity (LOD/LOQ) Typically in the range of 0.01 - 0.05%Typically in the range of 0.005 - 0.02%
System Backpressure 1000 - 3000 psi8000 - 15000 psi
Method Transferability Generally straightforwardCan be more challenging due to system differences

Visualizing the Workflow

A visual representation of the analytical and cross-validation workflow can aid in understanding the overall process.

CrossValidationWorkflow cluster_CrossVal Cross-Validation cluster_Implementation Implementation HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (ICH Q2) HPLC_Dev->HPLC_Val UPLC_Dev UPLC Method Development UPLC_Val UPLC Method Validation (ICH Q2) UPLC_Dev->UPLC_Val Sample_Select Sample Selection (Multiple Batches) HPLC_Val->Sample_Select UPLC_Val->Sample_Select Parallel_Analysis Parallel Analysis Sample_Select->Parallel_Analysis Data_Comp Data Comparison & Statistical Analysis Parallel_Analysis->Data_Comp Routine_QC Routine Quality Control Data_Comp->Routine_QC

Caption: Workflow for development, validation, and cross-validation of analytical methods.

Conclusion

Both HPLC and UPLC are powerful tools for the impurity profiling of famotidine. The choice between the two often depends on the specific needs of the laboratory, such as sample throughput, desired resolution, and available instrumentation. While UPLC offers significant advantages in speed and efficiency, a well-validated HPLC method can be equally reliable. A thorough cross-validation study is the key to ensuring data integrity and consistency when employing multiple analytical methods for the quality control of famotidine. This approach not only satisfies regulatory requirements but also builds a foundation of trust in the quality and safety of the final pharmaceutical product.

References

Inter-laboratory comparison of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Inter-laboratory Quantification of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Introduction: The Critical Need for Precise Impurity Quantification

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" (CAS 76823-93-3), a potential process-related impurity or degradant associated with active pharmaceutical ingredients (APIs) like famotidine, requires precise and accurate quantification.[1][2] Regulatory bodies such as the FDA and international guidelines like those from the International Council for Harmonisation (ICH) mandate stringent control over such impurities.[3][4][5]

To ensure that analytical methods for quantifying this compound are robust, reliable, and consistent across different quality control laboratories, an inter-laboratory comparison study is an essential component of method validation and lifecycle management.[6][7] These studies, also known as proficiency tests, evaluate the performance of different laboratories and analytical systems, ultimately ensuring that a given method is reproducible and fit for its intended purpose.[6][7]

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the quantification of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-". It details two robust analytical methods, outlines the protocol for a comparative study, and explains the statistical evaluation of the resulting data.

Analytical Methodologies: A Two-Pillar Approach

A robust analytical strategy for impurity quantification often relies on a primary, routine method and a secondary, confirmatory method. For "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", we propose a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for confirmation and trace-level analysis.

Pillar 1: Reversed-Phase HPLC with UV Detection (Primary Method)

This method is designed for routine quantification, balancing speed, precision, and accessibility for most quality control laboratories.

  • Rationale for Method Design:

    • Stationary Phase: A C18 stationary phase is selected for its versatility and proven efficacy in separating polar and non-polar compounds. The guanidine group in the target analyte is highly polar and basic, which can lead to poor peak shape on standard silica-based C18 columns.

    • Mobile Phase: To counteract the basic nature of the guanidine moiety and ensure symmetrical peaks, the mobile phase incorporates a phosphate buffer to control pH and an ion-pairing agent like triethylamine (TEA).[2] Acetonitrile is used as the organic modifier due to its favorable UV transparency and elution strength.

    • Detection: UV detection at approximately 265-275 nm is chosen, as this is a common absorbance maximum for thiazole-containing structures, providing good sensitivity for the analyte.[2][8]

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Confirmatory Method)

LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for identifying and quantifying trace-level impurities.[9][10][11][12] This method is ideal for confirming the identity of the impurity and for studies requiring very low limits of quantification (LOQ).

  • Rationale for Method Design:

    • Chromatography: The HPLC front-end uses a similar reversed-phase approach but employs volatile mobile phase modifiers like formic acid or ammonium formate to be compatible with the mass spectrometer interface.[13]

    • Ionization: Electrospray Ionization (ESI) in positive mode is selected because the basic guanidine group is readily protonated, leading to a strong signal for the precursor ion [M+H]+.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This technique involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This process provides exceptional selectivity, minimizing interference from the drug substance matrix and other impurities.

Designing the Inter-laboratory Comparison Study

A successful inter-laboratory study requires meticulous planning, a well-defined protocol, and clear communication. The objective is to assess the reproducibility of the analytical method when performed by different analysts in different laboratories using various equipment.[6]

Study Workflow Diagram

The overall workflow for the inter-laboratory comparison can be visualized as follows:

InterLab_Comparison_Workflow cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Protocol P2 Select Participating Laboratories (n > 8) P1->P2 P3 Prepare & Characterize Homogenous Test Material P2->P3 P4 Qualify & Distribute Reference Standard P3->P4 E1 Distribute Test Material & Protocol P4->E1 E2 Labs Perform Quantification (e.g., n=6 replicates) E1->E2 E3 Labs Report Results to Coordinator E2->E3 A1 Statistical Analysis (Cochran's, Grubb's tests) E3->A1 A2 Calculate Mean, RSDr, RSDR A1->A2 A3 Evaluate Laboratory Performance (Z-Scores) A2->A3 A4 Issue Final Comprehensive Report A3->A4 caption Workflow of the Inter-laboratory Comparison Study

Caption: Workflow of the Inter-laboratory Comparison Study.

Study Protocol Essentials
  • Objective: To determine the precision (repeatability and reproducibility) of the primary HPLC-UV method for the quantification of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" across multiple laboratories.

  • Participants: A minimum of 8 qualified laboratories should be enrolled to ensure statistically significant results.[6]

  • Test Sample: A single, homogenous batch of a representative matrix (e.g., a drug substance) is spiked with a known concentration of the impurity. The stability and homogeneity of this sample must be confirmed before distribution.

  • Reference Standard: A well-characterized, high-purity reference standard of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" must be provided to all participating laboratories.

  • Analytical Procedure: The detailed, step-by-step HPLC-UV protocol (see Appendix A) must be distributed and strictly followed.

  • Data Submission: Laboratories are required to report individual results from six replicate injections, the mean, standard deviation, and any deviations from the protocol.

Data Analysis and Interpretation

Upon receiving data from all participants, a rigorous statistical analysis is performed to evaluate the method's performance and the proficiency of each laboratory.

Statistical Evaluation
  • Outlier Tests: Before calculating summary statistics, data should be screened for outliers using Cochran's test (for within-laboratory variance) and Grubb's test (for between-laboratory means).

  • Precision Metrics:

    • Repeatability Standard Deviation (sr): The standard deviation of results obtained under the same operating conditions in one laboratory.

    • Reproducibility Standard Deviation (sR): The standard deviation of results obtained in different laboratories.

  • Proficiency Assessment (Z-Scores): Each laboratory's performance is evaluated using a Z-score, which measures how far their result is from the consensus mean.[14][15] The Z-score is calculated as: Z = (x - X) / σ Where:

    • x is the result from the individual laboratory.

    • X is the assigned value (consensus mean of all participants).

    • σ is the proficiency standard deviation (often a target value set by the study coordinator or derived from the data).

    Interpretation of Z-Scores: [14][15][16]

    • |Z| ≤ 2.0: Satisfactory performance.

    • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

    • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Data Summary

The following table presents a hypothetical summary of results from an inter-laboratory study.

Laboratory IDMean Concentration (µg/mL)Repeatability SD (sr)Z-ScorePerformance
Lab 0150.50.450.42Satisfactory
Lab 0249.80.51-0.58Satisfactory
Lab 0351.10.481.42Satisfactory
Lab 0448.20.60-2.58Questionable
Lab 0550.10.55-0.25Satisfactory
Lab 0649.50.49-0.92Satisfactory
Lab 0750.80.520.92Satisfactory
Lab 0852.50.583.58Unsatisfactory
Overall Mean 50.25 µg/mL
RSDR 2.3%

Note: Assigned value (mean) = 50.25 µg/mL; Proficiency SD (σ) = 0.7 µg/mL.

In this example, Lab 08 would receive an "action signal" and would need to conduct a thorough investigation to identify the root cause of their deviation.[15] Lab 04's result is a "warning signal," suggesting a need to review their procedures.

Conclusion

An inter-laboratory comparison is an indispensable tool for validating the quantification of pharmaceutical impurities like "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-". It provides objective evidence of a method's reproducibility and ensures consistency across different testing sites, which is fundamental to maintaining drug quality and patient safety. By following a well-structured protocol and employing robust statistical analysis, organizations can build confidence in their analytical data and meet stringent regulatory expectations.

Appendix A: Detailed Experimental Protocols

Protocol 1: HPLC-UV Quantification Method
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH adjusted to 3.0 with phosphoric acid) in a 13:87 (v/v) ratio.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a final concentration of approximately 5 µg/mL.

    • Sample Solution: Accurately weigh the drug substance sample, dissolve in the mobile phase to achieve a target concentration of the impurity around 5 µg/mL (based on a 1 mg/mL solution of the API containing 0.5% impurity).

    • System Suitability: Prepare a solution containing the impurity and the API to verify resolution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Inject the system suitability solution. The resolution between the API and the impurity peak should be ≥ 2.0.

    • Inject the sample solution in duplicate.

    • Calculate the concentration of the impurity in the sample using the peak area response from the standard solution.

References

Navigating the Labyrinth of Pharmacopeial Impurity Limits: A Comparative Guide to "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" in Famotidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth comparative analysis of the pharmacopeial limits for a specific potential impurity in the widely used histamine H2-receptor antagonist, Famotidine. The impurity in focus is Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- , a process-related impurity or degradation product that necessitates rigorous control.

This guide will navigate the complex landscape of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), offering a clear comparison of their approaches to controlling this and other impurities in Famotidine. We will delve into the specified limits, the classification of this particular impurity, and the analytical methodologies mandated by these key regulatory bodies.

The Impurity in Profile: "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-"

"Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", with the Chemical Abstracts Service (CAS) number 76823-93-3 , is a known potential impurity associated with the synthesis of Famotidine. It is often referred to as the "Famotidine Cyanoethyl Impurity". Understanding its chemical structure is crucial for its identification and control.

G cluster_0 Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Caption: Chemical structure of "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-".

The presence of this and other impurities is meticulously regulated by pharmacopeias to ensure that the final drug product meets stringent purity and safety standards.

Pharmacopeial Approaches to Impurity Control in Famotidine

The major pharmacopeias—USP, EP, and JP—employ a similar framework for controlling impurities, largely based on the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. This framework categorizes impurities as:

  • Specified Identified Impurities: These are impurities that are individually listed in the pharmacopeial monograph and have specific acceptance criteria.

  • Specified Unidentified Impurities: These are impurities that are individually limited in the monograph but their chemical structure is not known.

  • Unspecified Impurities: These are impurities that are limited by a general acceptance criterion, but are not individually listed in the monograph.

  • Total Impurities: This is the sum of all individual impurities.

A critical finding of our research is that "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" is not listed as a specified, lettered impurity in the current USP and EP monographs for Famotidine. This implies that it is controlled under the general category of unspecified or any other impurity .

Comparative Analysis of Impurity Limits

PharmacopeiaMonographImpurityLimit (%)
USP Famotidine TabletsImpurity A1.0
Impurity B0.5
Impurity C0.5
Impurity D0.5
Any other individual impurity-
Total Impurities 1.5
EP Famotidine (Drug Substance)Impurity A0.2
Impurity B0.3
Impurity C0.3
Impurity D0.3
Impurity E0.3
Impurity F0.1
Impurity G0.2
Any other impurity0.1
Total Impurities 1.0

Expert Insights: The discrepancy in limits between the USP monograph for Famotidine Tablets and the EP monograph for the Famotidine drug substance highlights a crucial aspect of impurity control. The limits for the final drug product (tablets) are often less stringent than for the active pharmaceutical ingredient (API) itself. This is because the formulation process and the presence of excipients can introduce variability. For "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", as an unspecified impurity, its control would fall under the "Any other individual impurity" category in the EP, with a limit of 0.1%. In the USP tablet monograph, while not explicitly defined, it would be included in the calculation of "Total Impurities".

The Specified Impurities: A Closer Look

To provide a comprehensive understanding, it is essential to identify the specified impurities listed in the pharmacopeias.

G cluster_USP USP Specified Impurities cluster_EP EP Specified Impurities Famotidine Famotidine ImpA_USP Impurity A 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfinyl]-N'-sulfamoylpropanimidamide Famotidine->ImpA_USP USP ImpB_USP Impurity B 3,5-Bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide Famotidine->ImpB_USP USP ImpC_USP Impurity C 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-N-sulfamoylpropanamide Famotidine->ImpC_USP USP ImpD_USP Impurity D 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanamide Famotidine->ImpD_USP USP ImpA_EP Impurity A 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide Famotidine->ImpA_EP EP ImpB_EP Impurity B 3,5-bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide Famotidine->ImpB_EP EP ImpC_EP Impurity C 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]-N-sulfamoylpropanamide Famotidine->ImpC_EP EP ImpD_EP Impurity D 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide Famotidine->ImpD_EP EP ImpE_EP Impurity E 2,2'-[disulfanediylbis(methylenethiazole-4,2-diyl)]diguanidine Famotidine->ImpE_EP EP ImpF_EP Impurity F 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanoic acid Famotidine->ImpF_EP EP ImpG_EP Impurity G N-Cyano-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide Famotidine->ImpG_EP EP

Caption: Specified impurities of Famotidine in the USP and EP.

Analytical Methodologies: The Experimental Backbone

Both the USP and EP prescribe High-Performance Liquid Chromatography (HPLC) for the separation and quantification of Famotidine and its related substances. While the specific parameters may differ slightly, the general approach is consistent.

Exemplary HPLC Protocol (Based on Pharmacopeial Principles)

Objective: To separate and quantify "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-" and other related substances in a Famotidine sample.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • Data Acquisition and Processing System

Chromatographic Conditions (Illustrative):

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm packing
Mobile Phase A Buffer solution (e.g., phosphate buffer), pH adjusted
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient program varying the proportions of Mobile Phase A and B
Flow Rate Typically 1.0 - 1.5 mL/min
Column Temperature Controlled, e.g., 30 °C
Detection Wavelength 265 nm
Injection Volume 20 µL

System Suitability: Before sample analysis, a system suitability solution containing Famotidine and specified impurities is injected. The system is deemed suitable for use if parameters such as resolution between critical peaks, tailing factor, and reproducibility of injections meet the criteria defined in the monograph.

Quantification: The amount of each impurity is determined by comparing its peak area to the peak area of a reference standard of known concentration. For unspecified impurities like "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", quantification is often performed relative to the principal drug peak, assuming a response factor of 1.0 unless otherwise determined.

G cluster_workflow Analytical Workflow for Impurity Profiling A Sample Preparation (Famotidine API or Drug Product) B HPLC System Setup (Column, Mobile Phases, Detector) A->B C System Suitability Test (Resolution, Tailing Factor, Reproducibility) B->C D Sample Analysis (Injection of Test Solution) C->D E Data Acquisition and Processing (Chromatogram Generation) D->E F Impurity Identification and Quantification (Comparison with Reference Standards or Principal Peak) E->F G Comparison with Pharmacopeial Limits F->G

A Comparative Guide to the Justification of Specifications for Famotidine Cyanoethyl Impurity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the methodologies and regulatory principles underpinning the justification for setting specifications for the famotidine cyanoethyl impurity. It is designed for researchers, scientists, and drug development professionals, offering a framework that integrates regulatory compliance with robust scientific rationale. We will explore the toxicological considerations, compare analytical control strategies, and provide a logical workflow for establishing a scientifically sound acceptance criterion.

Introduction: Famotidine and the Imperative of Impurity Control

Famotidine is a potent histamine H2 receptor antagonist widely used to treat gastric ulcers and gastroesophageal reflux disease by inhibiting gastric acid secretion.[1] The synthesis of famotidine, like any complex chemical process, can result in the formation of impurities. One such process-related impurity is the famotidine cyanoethyl impurity, chemically known as 2-(4-((2-Cyanoethylthio)methyl)thiazol-2-yl)guanidine.[2][3]

The control of any impurity in an active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing. Specifications are not arbitrary limits; they are critical quality standards justified by the manufacturer and approved by regulatory authorities to ensure the safety and efficacy of the final drug product.[4] The justification for these limits must be built on a foundation of regulatory guidelines, toxicological assessment, and the capabilities of analytical procedures. This guide will compare and contrast the approaches required to justify a specification for the cyanoethyl impurity, with a particular focus on the modern framework for assessing potentially genotoxic impurities.

The Regulatory Landscape: A Multi-Tiered Framework

The justification of impurity specifications is governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH), supplemented by national agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as pharmacopoeial standards.

ICH Guidelines: The Foundation of Impurity Qualification

The primary ICH guidelines that form the basis of our justification are:

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes a framework for controlling impurities based on reporting, identification, and qualification thresholds, which are determined by the maximum daily dose of the drug.[5] Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[5]

  • ICH M7(R1) - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is a pivotal guideline for impurities with structural alerts for genotoxicity. It introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure that is considered to pose an acceptable risk of cancer. For most genotoxic impurities, this value is set at 1.5 µ g/day .[6] The M7 guideline provides a decision-making framework for identifying, categorizing, and controlling such impurities.[7]

The core distinction lies in whether an impurity is treated as a standard organic impurity under Q3A or as a potentially genotoxic impurity (PGI) under M7. This decision profoundly impacts the required control level and the justification process.

Pharmacopoeial Standards: A Baseline for Quality

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official monographs for APIs.[8][9] While the famotidine monographs in both the USP and Ph. Eur. list several specified impurities, the cyanoethyl impurity is not explicitly named.[9][10][11] Therefore, it would be controlled under the limits for "unspecified impurities" unless a specific risk assessment dictates otherwise. For example, the USP specifies a limit of not more than 1.0% for the sum of secondary spots in its thin-layer chromatography test for famotidine organic impurities.[8]

Toxicological Risk Assessment: The Deciding Factor

The central question dictating the justification pathway is whether the famotidine cyanoethyl impurity is potentially genotoxic. The presence of a cyanoethyl group, a Michael acceptor precursor, can act as a structural alert for DNA reactivity.

The ICH M7 Workflow for Potential Genotoxic Impurities (PGIs)

In the absence of direct toxicological data for the cyanoethyl impurity, the ICH M7 guideline mandates a systematic assessment.

Step 1: In Silico Assessment The first step is a computational toxicology assessment using two complementary methodologies: one expert rule-based and one statistical-based (e.g., Derek Nexus™ and Sarah Nexus™). A positive result from either system flags the impurity as a potential mutagen, warranting further investigation.[7]

Step 2: Ames Test If a structural alert is identified, an in vitro bacterial reverse mutation assay (Ames test) should be conducted.[12] A negative Ames test result is generally sufficient to overrule the in silico alert, allowing the impurity to be controlled as a standard non-mutagenic impurity according to ICH Q3A.[13]

Step 3: In Vivo Follow-up A positive Ames test confirms mutagenic potential and necessitates stringent control based on the TTC, unless further in vivo studies are conducted to demonstrate a lack of genotoxic risk in animals.[12]

The following diagram illustrates the logical workflow for assessing and controlling an impurity based on its genotoxic potential.

G cluster_0 start Impurity Identified: Famotidine Cyanoethyl in_silico Perform In Silico Genotoxicity Assessment (ICH M7) start->in_silico alert Structural Alert for Mutagenicity? in_silico->alert ames Conduct Bacterial Mutagenicity Assay (Ames Test) alert->ames Yes control_q3a Justify Specification per ICH Q3A (Non-Genotoxic) alert->control_q3a No ames_result Ames Test Positive? ames->ames_result ames_result->control_q3a No control_m7 Justify Specification based on TTC (ICH M7) ames_result->control_m7 Yes

Caption: Logical workflow for the toxicological assessment and control of a pharmaceutical impurity.

Comparative Analysis of Control Strategies & Acceptance Criteria

The specification limit is justified based on the outcome of the toxicological assessment. We compare two primary scenarios.

Scenario 1: Control as a Non-Genotoxic Impurity (ICH Q3A)

If the cyanoethyl impurity is demonstrated to be non-genotoxic (e.g., no structural alert or a negative Ames test), its limit is justified based on the ICH Q3A qualification threshold.

  • Qualification Threshold: For a typical maximum daily dose of famotidine (e.g., 40 mg), the ICH Q3A threshold for qualification is the lesser of 0.15% or 1.0 mg per day.[5]

  • Justification: A proposed limit of ≤ 0.15% would be considered qualified without requiring additional safety data, provided this level was present in the batches used for clinical and safety studies.[14]

Scenario 2: Control as a Genotoxic Impurity (ICH M7)

If the impurity is confirmed as mutagenic, the limit must be justified based on the TTC of 1.5 µ g/day .[6][15]

  • Calculation of Acceptance Criteria: The limit in parts per million (ppm) or percentage is calculated based on the maximum daily dose (MDD) of famotidine.

    • Formula: Limit (ppm) = [TTC (µ g/day ) / MDD ( g/day )]

    • Example Calculation (assuming 40 mg MDD):

      • MDD = 0.04 g/day

      • Limit (ppm) = 1.5 µ g/day / 0.04 g/day = 37.5 ppm

      • Limit (%) = 0.00375%

Table 1: Comparison of Specification Limits

Control StrategyGoverning GuidelineBasis for LimitExample Limit (40 mg MDD)
Non-Genotoxic ImpurityICH Q3A(R2)Qualification Threshold≤ 0.15%
Genotoxic ImpurityICH M7(R1)Threshold of Toxicological Concern (TTC)≤ 37.5 ppm (0.00375%)

This comparison starkly illustrates the critical importance of the toxicological assessment. A positive genotoxicity finding necessitates a limit that is approximately 40 times lower than for a standard organic impurity.

Analytical Methodologies: Ensuring Reliable Control

A justified specification is meaningless without a validated analytical method capable of reliably quantifying the impurity at the target level. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.

Comparative Analytical Techniques
TechniqueAdvantagesDisadvantagesTypical Application
RP-HPLC with UV Robust, reliable, widely available, cost-effective.Lower sensitivity compared to UPLC or MS. May lack specificity for complex mixtures.Routine quality control for non-genotoxic impurities (e.g., at the 0.05% - 0.15% level).[16]
UPLC with UV Faster analysis times, better resolution, higher sensitivity than HPLC.[17]Higher initial instrument cost and backpressure.Ideal for high-throughput analysis and can achieve lower detection limits needed for some genotoxic impurities.
LC-MS Unmatched sensitivity and specificity. Provides structural confirmation.High cost, complex instrumentation and method development.Required for trace-level quantification of potent genotoxic impurities (ppm or sub-ppm levels) and for structural elucidation.

For the famotidine cyanoethyl impurity, an optimized HPLC or UPLC method is typically sufficient, even for control at the TTC level, provided the method is properly validated.[18]

Experimental Protocol: Validated RP-HPLC Method

This protocol is a representative example for the quantification of famotidine cyanoethyl impurity. Method validation must be performed according to ICH Q2(R1) guidelines.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of famotidine cyanoethyl impurity in famotidine API.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Phosphate Buffer, pH adjusted to 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Time (min) | %A | %B

    • 0 | 95 | 5

    • 20 | 50 | 50

    • 25 | 50 | 50

    • 26 | 95 | 5

    • 30 | 95 | 5

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm[19]

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • Diluent: Mobile Phase A: Acetonitrile (80:20 v/v)

  • Standard Solution (for LOQ): Prepare a stock solution of famotidine cyanoethyl impurity reference standard. Serially dilute to the target concentration (e.g., 37.5 ppm relative to the sample concentration).

  • Sample Solution: Accurately weigh about 25 mg of famotidine API into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.

3. Method Validation Protocol (ICH Q2(R1)): The trustworthiness of the analytical method is established through a rigorous validation process.

G cluster_0 start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Spiking Studies) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness (Varied Parameters) precision->robustness end Validated Method robustness->end

Caption: Workflow for analytical method validation as per ICH Q2(R1).

  • Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) on famotidine to ensure the impurity peak is free from interference from the main peak and any degradation products.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine instrumentally (e.g., signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ). The LOQ must be at or below the proposed specification limit.[17]

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., LOQ to 150% of the specification limit).

  • Accuracy: Perform recovery studies by spiking the impurity into the API at multiple levels (e.g., LOQ, 100%, 150% of the specification).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) by analyzing multiple preparations.

  • Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to demonstrate the method's reliability during normal use.

Conclusion

The justification of a specification for the famotidine cyanoethyl impurity is a case study in modern pharmaceutical quality control, balancing scientific evidence with regulatory requirements. The process is not a simple comparison to pharmacopoeial limits but a comprehensive risk-based assessment. The pivotal determination is the impurity's potential for genotoxicity, which dictates whether the control strategy follows the path of ICH Q3A for standard impurities or the much more stringent, safety-driven approach of ICH M7. A limit of ≤ 0.15% may be justifiable for a non-genotoxic impurity, whereas a limit as low as 30-40 ppm could be required if it is found to be mutagenic. This justification must be supported by a rigorously validated, stability-indicating analytical method with sufficient sensitivity and specificity to ensure that every batch of famotidine released is safe, effective, and of the highest quality.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the chemical stability of an active pharmaceutical ingredient (API) is paramount. It is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of the final drug product. This guide provides an in-depth comparative analysis of the stability of famotidine, a potent histamine H2-receptor antagonist, and its primary related compounds. We will explore the principal degradation pathways, present robust experimental methodologies for stability assessment, and offer insights into the causal factors behind molecular instability.

Introduction: Why Famotidine's Stability Matters

Famotidine is widely used to treat conditions like gastric and duodenal ulcers by inhibiting gastric acid secretion. Its molecular structure, featuring a thiazole ring, a guanidine group, and a sulfamoyl moiety, contains several sites susceptible to chemical degradation.[1] Under various environmental stressors such as pH, temperature, light, and oxidizing agents, famotidine can degrade into a number of related compounds. These degradants, which can be process-related impurities or products of instability, may lack therapeutic activity and, in some cases, pose safety risks.

Therefore, a thorough understanding of the comparative stability of famotidine versus its related compounds is not merely an academic exercise. It is a regulatory necessity and a cornerstone of rational formulation development. By identifying the conditions under which specific degradants are formed, scientists can design more stable formulations, establish appropriate storage conditions, and develop validated analytical methods to ensure product quality throughout its lifecycle.

Key Famotidine Related Compounds

Several process-related and degradation impurities of famotidine have been identified and are monitored by pharmacopeias such as the European Pharmacopoeia (EP). The stability of famotidine is intrinsically linked to the rate of formation of these compounds. Key related compounds include:

  • Famotidine S-Oxide (Impurity C): A primary product of oxidative degradation, where the sulfide linkage is oxidized.[1]

  • Propanamide Impurity (Impurity D): Formed via hydrolysis of the sulfamoyl group, particularly under alkaline conditions.[2]

  • Amidine Impurity (Impurity A): A process-related impurity that can also be a potential degradant.

  • Carboxylic Acid Impurity: A product of extensive hydrolysis of the sulfamoylpropanimidamide side chain.[3]

  • Isothiourea and Guanidine Analogs (Impurity B): Other process-related impurities that must be monitored.[4]

This guide will focus on the conditions leading to the formation of these compounds as a measure of famotidine's instability.

Factors Influencing Stability: A Comparative Overview

The degradation of famotidine follows several key pathways, with the stability of the molecule being highly dependent on environmental conditions.

Hydrolytic Degradation (Acidic and Alkaline Conditions)

Hydrolysis is a major degradation pathway for famotidine. The molecule's stability is significantly pH-dependent, with rapid degradation observed in both strongly acidic and alkaline conditions.[5]

  • Acidic Conditions: Under acidic stress (e.g., pH 1.2), the primary degradation mechanism is the hydrolysis of the sulfamoyl group (-SO₂NH₂) and the guanidino group.[1][3] Famotidine degrades significantly under conditions mimicking the stomach's pH; one study noted an 88% loss within 3 hours at pH 1.2.[3] This instability is a critical factor for its bioavailability and formulation design. The formation of the corresponding carboxylic acid impurity is a plausible outcome of extensive hydrolysis.

  • Alkaline Conditions: In alkaline media (e.g., 2 M NaOH), the amide linkage becomes the primary site of cleavage, leading to the formation of the propanamide derivative (Impurity D).[2] Further decomposition can lead to the carboxylic acid derivative.[2]

Causality Insight: The thiazole and guanidine groups are basic and are protonated at low pH, which can influence the electronic distribution and susceptibility of adjacent functional groups to hydrolysis. Conversely, under high pH, the nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon of the amide and sulfamoyl groups is the driving force for degradation.

Oxidative Degradation

Famotidine is highly susceptible to oxidation. The sulfide bridge in the side chain is readily oxidized to form Famotidine S-Oxide (Impurity C) .[1][6] This is a common degradation pathway when the drug substance or product is exposed to atmospheric oxygen or oxidizing agents like hydrogen peroxide (H₂O₂).[7]

  • Comparative Stability: The formation of the S-oxide is often rapid. Kinetic studies have shown that the initial oxidation to the S-oxide can be immediate, with further oxidation to the sulfone derivative occurring over a longer period (e.g., 30 minutes).[6] This suggests that while famotidine itself is unstable to oxidation, the resulting S-oxide is also reactive and can be further degraded. Protective packaging is often required to mitigate this oxidative degradation.[7]

Photolytic Degradation

Photostability studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are crucial.[8] Famotidine has shown some sensitivity to light. While some studies on specific formulations like orodispersible films (ODF) have found them to be stable under photolytic stress, direct exposure of the drug substance can lead to degradation.[7] The degradation pathway under photolytic stress can be complex, often involving photo-oxidation.[9]

  • Experimental Insight: Photostability testing typically involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV-A light.[8] The inherent photostability of the main related compounds has not been extensively compared in the literature, but the focus remains on preventing the initial degradation of famotidine itself.

Quantitative Analysis and Data Summary

While direct side-by-side kinetic studies comparing the degradation rates of famotidine and its isolated impurities are scarce in publicly available literature, we can summarize the outcomes of forced degradation studies on famotidine. The percentage of degradation of famotidine and the resulting impurities formed provide a clear picture of its stability profile.

Stress ConditionTypical Reagents & DurationMajor Degradation Products FormedFamotidine Degradation (%)Reference
Acid Hydrolysis 0.1 M HCl, 80°C, 2 hrsCarboxylic Acid, Amide ImpuritiesSignificant (e.g., ~15-20%)[10]
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 30 minPropanamide Impurity (Impurity D)Significant (e.g., ~12-18%)[10]
Oxidation 3-6% H₂O₂, RT, 1 hrFamotidine S-Oxide (Impurity C)Significant (e.g., ~10-15%)[7][10]
Thermal Degradation 80-100°C, Dry Heat, 24-48 hrsVarious minor degradantsModerate (e.g., ~5-10%)[7][10]
Photodegradation ICH Q1B ConditionsVarious minor degradantsFormulation Dependent[7][8]

Note: Degradation percentages are illustrative and vary based on the exact experimental conditions.

Experimental Methodologies

To perform a reliable comparative stability assessment, two components are essential: a well-designed forced degradation study and a validated stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradants and validate the analytical method's specificity, following ICH Q1A guidelines.[8] The goal is typically to achieve 5-20% degradation of the API.[11]

Objective: To generate the principal degradation products of famotidine for method validation and stability assessment.

Materials:

  • Famotidine API or Drug Product

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Milli-Q Water

  • HPLC grade solvents (Acetonitrile, Methanol)

  • pH meter, volumetric flasks, pipettes

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve famotidine in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer 5 mL of the stock solution to a flask.

    • Add 5 mL of 1 M HCl.

    • Heat the solution at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Alkaline Hydrolysis:

    • Transfer 5 mL of the stock solution to a flask.

    • Add 5 mL of 1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with 1 M HCl.

    • Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • Transfer 5 mL of the stock solution to a flask.

    • Add 5 mL of 30% H₂O₂.

    • Keep at room temperature for 2 hours, protected from light.

    • Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of solid famotidine powder in a petri dish.

    • Place in a hot air oven at 100°C for 24 hours.

    • Dissolve the stressed powder and dilute to a final concentration of ~100 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare a control sample stored in the dark.

    • Dilute the exposed solution to a final concentration of ~100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Stability-Indicating UPLC Method

A robust analytical method is one that can separate the API from all its related compounds and degradation products. This ensures that the decrease in API concentration is accurately measured without interference. The following is a representative UPLC method adapted from the literature.[4]

Chromatographic Conditions:

  • Column: ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient to effectively separate polar and non-polar compounds.

    • Example: Start with 95% A, ramp to 70% A over 10 minutes, hold for 2 minutes, then return to initial conditions. (The exact gradient must be optimized).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Detector: PDA/UV at 265 nm

  • Injection Volume: 5 µL

System Suitability: Before analysis, the system must pass suitability tests. This involves injecting a standard solution containing famotidine and known impurities to ensure adequate resolution (>2) between adjacent peaks, theoretical plates (>2000), and tailing factor (<2) for the famotidine peak.

Visualization of Workflows and Pathways

Diagrams help clarify complex processes and relationships.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis start Prepare Famotidine Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) start->acid alkali Alkaline Hydrolysis (0.1M NaOH, RT) start->alkali oxidation Oxidation (6% H₂O₂, RT) start->oxidation thermal Thermal (100°C, Solid) start->thermal photo Photolytic (ICH Q1B Light) start->photo neutralize Neutralize & Dilute Samples (~100 µg/mL) acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze via Validated Stability-Indicating UPLC neutralize->hplc quant Quantify Famotidine & Degradants hplc->quant report Report Results & Assess Stability quant->report

Caption: Workflow for a typical forced degradation study of famotidine.

Simplified Famotidine Degradation Pathways

Degradation_Pathways cluster_products Major Degradation Products FAM Famotidine C₈H₁₅N₇O₂S₃ SOX Famotidine S-Oxide (Impurity C) FAM->SOX Oxidation (H₂O₂) AMD Propanamide Derivative (Impurity D) FAM->AMD Alkaline Hydrolysis ACID Carboxylic Acid Derivative FAM->ACID Acidic Hydrolysis AMD->ACID Further Hydrolysis

Caption: Primary degradation pathways for famotidine under stress.

Conclusion

The stability of famotidine is a multifaceted issue, with the molecule being particularly vulnerable to hydrolysis and oxidation. While famotidine itself is the most reactive component, its primary degradation products, such as the S-oxide and propanamide derivatives, are key indicators of its instability. A comprehensive analysis using forced degradation studies coupled with a validated, high-resolution UPLC or HPLC method is essential for any research or development program. This approach allows for the accurate quantification of famotidine and its related compounds, providing the critical data needed to develop stable pharmaceutical formulations, ensure patient safety, and meet stringent regulatory requirements. The methodologies and insights provided in this guide serve as a robust framework for scientists working to characterize and control the stability of this important therapeutic agent.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the benchtop to the responsible management of chemical waste. Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, a compound featuring a confluence of reactive functional groups, demands a nuanced and informed approach to its disposal. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is on providing not just instructions, but a deeper understanding of the chemical principles that underpin these essential safety protocols.

Hazard Assessment and Chemical Profile

A thorough understanding of the hazards associated with Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is the foundation of its safe management. This compound is a combustible solid with the following key hazard classifications:

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, Oral (Category 4)H302WarningHarmful if swallowed.[1][2]
Skin Sensitization (Category 1)H317WarningMay cause an allergic skin reaction.[1][2]
Water Hazard Class (WGK)3-Severely hazardous to water.[1][2]

The unique structure of this molecule, incorporating a guanidinium group, a thiazole ring, a thioether linkage, and a cyanoethyl group, presents a specific set of challenges for disposal. The cyano group is of particular concern due to the potential for the release of highly toxic hydrogen cyanide (HCN) gas under acidic conditions.[3][4] The thioether component contributes to the compound's unpleasant odor and requires specific decontamination procedures to mitigate this.[5][6] The guanidinium moiety imparts a strong basic character to the molecule.[7]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in any capacity, including for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1][8] Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.

  • Skin and Body Protection: A laboratory coat is essential to prevent skin contact.[9]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator should be used.[1][2]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Collect: Gently sweep the solid material using a soft brush and dustpan to avoid generating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a damp cloth. The cloth should then be disposed of as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is that it must be treated as hazardous waste.[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][13]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[14][15] The container should be made of a material compatible with the chemical.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-", the CAS number (76823-93-3), and the associated hazards (e.g., "Toxic," "Skin Sensitizer").[12]

Step 2: Decontamination of Glassware and Equipment

Due to the presence of the thioether group, which can cause persistent and unpleasant odors, all non-disposable glassware and equipment that has come into contact with the compound must be decontaminated promptly.[5][6]

  • Prepare a Bleach Bath: Within a chemical fume hood, prepare a 10% solution of sodium hypochlorite (household bleach) in water.[5][6]

  • Submerge Equipment: Immediately after use, submerge the contaminated items in the bleach solution.

  • Soak: Allow the items to soak for at least 12-24 hours. This will oxidize the thioether to a less odorous sulfoxide or sulfone.[6]

  • Rinse and Clean: After soaking, thoroughly rinse the glassware with water and then wash using standard laboratory procedures.

  • Dispose of Bleach Solution: The used bleach solution should be neutralized and disposed of in accordance with your institution's guidelines.

Step 3: Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is ready for pickup.[16] This area should be secure and away from incompatible materials.

  • Coordination with EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9] Follow all institutional procedures regarding waste manifests and transportation.

The disposal of this chemical waste must adhere to all local, state, and federal regulations.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- waste.

DisposalWorkflow start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate into Labeled Hazardous Waste Container ppe->segregate decontaminate_glassware Decontaminate Glassware (Bleach Bath) ppe->decontaminate_glassware store Store in Satellite Accumulation Area segregate->store small_spill Small Spill Procedure spill->small_spill Small large_spill Large Spill Procedure (Evacuate & Call EHS) spill->large_spill Large decontaminate_spill Decontaminate Spill Area small_spill->decontaminate_spill decontaminate_spill->segregate ehs_pickup Schedule Pickup with EHS store->ehs_pickup final_disposal Final Disposal by Licensed Contractor ehs_pickup->final_disposal

Caption: Decision workflow for the proper disposal of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- waste.

References

Navigating the Handling of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and scientific discovery, the safe handling of novel chemical entities is paramount. Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS No. 76823-93-3), a heterocyclic guanidine derivative, presents a specific set of handling challenges that necessitate a robust understanding of its hazard profile and the corresponding safety protocols. This guide provides an in-depth operational plan, grounded in established safety principles, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Profile and Risk Assessment: Understanding the "Why" Behind the Precautions

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is classified with the GHS07 pictogram, indicating that it is an irritant and may be harmful. A thorough risk assessment is the foundational step in developing safe handling procedures. The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Hazard Statement H302): Harmful if swallowed. Ingestion can lead to adverse health effects, making it critical to prevent any hand-to-mouth contact.

  • Skin Sensitization (Hazard Statement H317): May cause an allergic skin reaction. Repeated skin contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response.

  • Eye and Skin Irritation: Like many guanidine compounds, it has the potential to cause irritation upon contact with eyes and skin.

A critical aspect of the hazard profile for guanidine compounds is their reactivity. While specific reactivity data for this compound is limited, related compounds like guanidine thiocyanate are known to liberate very toxic gas upon contact with acids. Therefore, it is prudent to handle Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- with the assumption that it may have incompatibilities with strong acids and oxidizing agents.

Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure

The selection of appropriate PPE is not merely a checklist item but a scientifically informed decision based on the identified hazards. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, personal protective equipment to protect against workplace hazards.[1]

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile offers good resistance to a range of chemicals, including weak acids and organic solvents, and is a suitable choice for handling this compound.[2][3][4] Always inspect gloves for integrity before use and replace them immediately if contamination is suspected.
Eye Protection Chemical safety gogglesGoggles provide a seal around the eyes, offering protection from splashes and airborne particles. Standard safety glasses are insufficient.[5]
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashes, such as when handling larger quantities or during procedures with a higher potential for aerosolization.
Body Protection Laboratory coatA standard lab coat protects the skin and personal clothing from minor spills and contamination.
Respiratory Protection NIOSH-approved N95 dust maskRecommended when handling the solid compound to prevent inhalation of airborne particles.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Guanidine Compound Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- AssessQuantity Assess Quantity and Procedure (e.g., weighing, dissolution) Start->AssessQuantity AssessAerosol Potential for Dust/ Aerosol Generation? AssessQuantity->AssessAerosol AddFaceShield Add Face Shield AssessQuantity->AddFaceShield Large quantity or splash risk CorePPE Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat AssessAerosol->CorePPE Always Required AssessAerosol->CorePPE No AddRespirator Add N95 Dust Mask AssessAerosol->AddRespirator Yes

Caption: PPE selection workflow based on risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk.

Preparation
  • Designate a Handling Area: All work with Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Verify Emergency Equipment: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems, to avoid having to leave the designated area during the procedure.

  • Don PPE: Put on all required PPE as determined by your risk assessment.

Handling the Solid Compound
  • Minimize Dust Generation: When weighing and transferring the solid, use gentle motions. Avoid pouring the powder directly; instead, use a spatula or scoop.

  • Work Within the Fume Hood: All manipulations of the solid compound should be performed at least six inches inside the sash of the fume hood to ensure proper containment of any airborne particles.[2][4]

  • Immediate Cleanup: Clean up any spills immediately using appropriate procedures (see Section 4).

  • Secure Container: Tightly close the container immediately after use to prevent contamination and accidental spills.

Handling Solutions
  • Controlled Dispensing: Use a bottle-top dispenser or a syringe with a needle for transferring solvents to dissolve the compound. This minimizes the risk of splashes.

  • Avoid Incompatibilities: Be mindful of the potential for hazardous reactions. Do not allow the compound to come into contact with strong acids or oxidizing agents.

  • Labeling: Clearly label all solutions with the chemical name, concentration, date, and appropriate hazard warnings.

Emergency Procedures: Plan for the Unexpected

Spills
  • Evacuate and Alert: For a small, manageable spill within a fume hood, ensure you are wearing the correct PPE. For larger spills, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Containment: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container, avoiding dust generation.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. All materials used for cleanup (e.g., absorbent pads, wipes) must be collected as hazardous waste.[6]

Personal Exposure
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship of Chemical Waste

All waste containing Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][7][8]

Step-by-Step Disposal Protocol
  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure screw-top lid.[7][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-". Include the approximate concentration and accumulation start date.[7][8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not pour any amount of this chemical down the drain.[6]

The following diagram outlines the waste disposal workflow.

Disposal_Workflow Waste Disposal Workflow for Guanidine Compound cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal Start Start: Generation of Guanidine Waste (e.g., excess solid, contaminated gloves, solutions) Segregate Segregate from other waste streams Start->Segregate Container Select compatible, sealed hazardous waste container Segregate->Container Label Label with: - 'Hazardous Waste' - Full Chemical Name - Date Container->Label Store Store in designated Satellite Accumulation Area Label->Store Pickup Arrange for pickup by EHS/certified vendor Store->Pickup End End: Proper Disposal Pickup->End

Caption: A step-by-step workflow for the proper disposal of guanidine compound waste.

By adhering to these detailed procedures, researchers can confidently and safely handle Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, ensuring a secure laboratory environment that fosters innovation while prioritizing personal and environmental safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.